6-Carboxy-fluorescein
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7.H2O/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)21(14)16-7-10(19(24)25)1-4-13(16)20(26)28-21;/h1-9,22-23H,(H,24,25);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHOYLMWBSTBIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Carboxyfluorescein (6-FAM): A Comprehensive Technical Guide to its Excitation and Emission Spectra
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye. Detailed experimental protocols for its use in various applications are presented, along with visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in research and drug development.
Core Spectral and Photophysical Properties of 6-Carboxyfluorescein (6-FAM)
6-Carboxyfluorescein, commonly known as 6-FAM, is a single isomer derivative of fluorescein (B123965) that is extensively used for labeling biomolecules such as oligonucleotides, proteins, and peptides.[1][2] Its popularity stems from its bright green fluorescence, good water solubility, and a reactive carboxylic acid group that allows for covalent attachment to primary amines.[2] The spectral characteristics of 6-FAM are summarized in the table below.
| Property | Value | Notes |
| Excitation Maximum (λex) | 492 - 495 nm[1][3] | Optimal excitation is achieved using a 488 nm argon-ion laser. |
| Emission Maximum (λem) | 517 - 520 nm[1][3] | Emits a bright green fluorescence. |
| Molar Extinction Coefficient (ε) | ~75,000 cm⁻¹M⁻¹[1] | At the absorbance maximum. |
| Fluorescence Quantum Yield (Φ) | ~0.93[4] | In aqueous solution (pH 9.0). |
| Molecular Weight | 376.32 g/mol | For the free acid form. |
Note: The fluorescence of 6-FAM is pH-dependent, with decreased fluorescence below pH 7. It is typically used in the pH range of 7.5–8.5.[1]
Experimental Protocols
Measuring the Excitation and Emission Spectra of 6-FAM
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of a fluorescent dye like 6-FAM using a spectrofluorometer.
Materials:
-
6-Carboxyfluorescein (6-FAM)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-FAM (e.g., 1-10 mM) in anhydrous DMSO. Protect the solution from light.
-
Working Solution Preparation: Dilute the stock solution in the desired buffer to a final concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Set the scan speed and data interval.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the known absorption maximum of 6-FAM (~495 nm).
-
Scan a range of emission wavelengths (e.g., 500 nm to 700 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength is the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the determined emission maximum (λem).
-
Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength is the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
Protocol for Labeling Oligonucleotides with 6-FAM NHS Ester
This protocol describes the covalent attachment of 6-FAM N-hydroxysuccinimidyl (NHS) ester to an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
6-FAM NHS ester
-
Anhydrous DMSO or DMF
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography or HPLC)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Dissolve the 6-FAM NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This should be done immediately before use.
-
Labeling Reaction:
-
Add a 5-10 fold molar excess of the dissolved 6-FAM NHS ester to the oligonucleotide solution.
-
Vortex the mixture gently and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the 6-FAM labeled oligonucleotide from the unreacted dye and byproducts using a suitable purification method such as size-exclusion chromatography or reverse-phase HPLC.
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 260 nm (for the oligonucleotide) and at the absorbance maximum of 6-FAM (~494 nm) to determine the concentration and the degree of labeling.
-
Signaling Pathways and Experimental Workflows
TaqMan Probe Mechanism in Real-Time PCR
6-FAM is a commonly used reporter dye in TaqMan probes for real-time quantitative PCR (qPCR).[5] The probe is an oligonucleotide with a 5' reporter dye (6-FAM) and a 3' quencher dye. The proximity of the quencher to the reporter suppresses the reporter's fluorescence. During the extension phase of PCR, the 5' to 3' exonuclease activity of Taq polymerase degrades the probe, separating the reporter from the quencher and allowing fluorescence to be detected.[5] The increase in fluorescence is proportional to the amount of PCR product amplified.
Fluorescence Polarization Immunoassay (FPIA) Workflow
Fluorescence Polarization Immunoassay (FPIA) is a competitive homogenous assay used for the rapid detection of antigens or antibodies. The assay utilizes a fluorescently labeled tracer (e.g., a 6-FAM labeled antigen). In the absence of the target analyte, the tracer binds to a specific antibody, resulting in a large, slow-rotating complex that emits highly polarized light. When the target analyte is present in the sample, it competes with the tracer for antibody binding. The unbound, smaller tracer rotates more rapidly, leading to a decrease in the polarization of the emitted light. The change in polarization is inversely proportional to the concentration of the target analyte.
References
- 1. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 2. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 3. Frontiers | Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples [frontiersin.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. byk-instruments.com [byk-instruments.com]
6-Carboxyfluorescein (6-FAM): A Technical Guide to Quantum Yield and Fluorescence Lifetime
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fluorescence quantum yield and lifetime of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent probe. This document details the fundamental photophysical properties of 6-FAM, presents quantitative data in various experimental conditions, and offers detailed protocols for its characterization.
Core Photophysical Properties of 6-Carboxyfluorescein
6-Carboxyfluorescein is a derivative of fluorescein (B123965), characterized by a carboxyl group that facilitates its conjugation to biomolecules. Its fluorescence is known to be sensitive to environmental factors, most notably pH. The typical absorption and emission maxima of 6-FAM are approximately 495 nm and 517 nm, respectively.[1]
Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For 5(6)-carboxyfluorescein, the quantum yield is reported to be 0.93, which is identical to that of its parent compound, fluorescein, suggesting the additional carboxyl group does not significantly alter this property.[2][3]
Fluorescence Lifetime
The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The fluorescence lifetime of 6-FAM is typically in the nanosecond range and is influenced by environmental conditions.
Quantitative Data Summary
The following tables summarize the key quantitative photophysical parameters of 6-Carboxyfluorescein under various conditions.
Table 1: General Photophysical Properties of 6-Carboxyfluorescein
| Parameter | Value | Reference |
| Absorption Maximum (λabs) | ~495 nm | [1] |
| Emission Maximum (λem) | ~517 nm | [1] |
| Quantum Yield (Φ) | 0.93 | [2][3] |
Table 2: Fluorescence Lifetime of Carboxyfluorescein Isomers in Buffer
| Fluorophore | pH | Fluorescence Lifetime (τ) | Reference |
| 5-FAM | 8.5 | 4.28 ns | [4] |
| 6-FAM | 8.5 | 4.17 ns | [4] |
Influence of Experimental Conditions
The fluorescence properties of 6-FAM are notably dependent on its environment. Understanding these dependencies is critical for the design and interpretation of experiments.
-
pH: The fluorescence of 6-FAM is highly pH-dependent. Its fluorescence intensity decreases significantly in acidic conditions (below pH 7) due to protonation.[5] Therefore, it is typically used in buffer systems with a pH between 7.5 and 8.5.
-
Solvent Polarity and Viscosity: The polarity and viscosity of the solvent can influence the fluorescence quantum yield and lifetime of fluorescein derivatives.[6] Increased solvent viscosity can lead to an increase in fluorescence intensity and lifetime by reducing non-radiative decay pathways.[4][7]
-
Temperature: While some studies suggest that the fluorescence of FAM is relatively stable within a certain temperature range at specific salt concentrations, temperature can affect the fluorescence intensity of many dyes.[8] It is crucial to control and report the temperature in fluorescence measurements.
Experimental Protocols
Accurate determination of the quantum yield and fluorescence lifetime requires careful experimental design and execution. Below are detailed methodologies for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method, also known as the comparative method of Williams et al., is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[3][9]
Principle: If a standard and an unknown sample have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.
Equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 'st' refer to the unknown sample and the standard, respectively.
Experimental Workflow:
Caption: Workflow for Relative Quantum Yield Measurement.
Detailed Steps:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to 6-FAM. Fluorescein in 0.1 M NaOH (Φ = 0.92-0.95) is a common choice.[2][10][11]
-
Sample Preparation:
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the emission spectrum of each dilution of the sample and the standard.
-
It is crucial to use the same excitation wavelength, slit widths, and detector settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.
-
The slope of these lines (m) is used in a modified version of the quantum yield equation: Φx = Φst * (mx / mst) * (nx2 / nst2).[9]
-
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.[12][13]
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the detection of the first emitted photon is measured. This process is repeated thousands or millions of times, and a histogram of the arrival times of the photons is built up, which represents the fluorescence decay curve.
Experimental Workflow:
Caption: Workflow for Fluorescence Lifetime Measurement using TCSPC.
Detailed Steps:
-
Instrument Setup:
-
Sample Preparation:
-
Prepare a dilute solution of 6-FAM in the desired solvent or buffer. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as seen by the detection system.
-
-
Data Acquisition:
-
Acquire the fluorescence decay data for the 6-FAM sample. The data collection continues until a sufficient number of photons have been detected to generate a smooth decay curve.
-
-
Data Analysis:
-
The raw data is a histogram of photon counts versus time.
-
This data must be deconvoluted with the IRF to remove the instrument's temporal broadening.
-
The resulting decay curve is then fitted to an exponential decay model (single or multi-exponential) to extract the fluorescence lifetime(s).
-
Applications in Research and Drug Development
The well-characterized and bright fluorescence of 6-FAM makes it a valuable tool in various applications:
-
Labeling of Biomolecules: The carboxyl group of 6-FAM allows for its covalent attachment to proteins, nucleic acids, and other biomolecules for visualization and tracking.[14]
-
Fluorescence Resonance Energy Transfer (FRET): 6-FAM is often used as a donor or acceptor in FRET-based assays to study molecular interactions and conformational changes.
-
DNA Sequencing and Analysis: It is a common dye used in automated DNA sequencing and quantitative PCR (qPCR).
-
Cell-Based Assays: 6-FAM and its derivatives are used to track cells, monitor cell division, and as reporters in various cellular assays.[1]
This technical guide provides a solid foundation for understanding and utilizing the fluorescence properties of 6-Carboxyfluorescein. For successful and reproducible results, researchers should pay close attention to the experimental conditions and employ rigorous measurement protocols.
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Emission Characteristics of Fluorescent Labels with Respect to Temperature Changes and Subsequent Effects on DNA Microchip Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. horiba.com [horiba.com]
- 13. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 6-Carboxyfluorescein: Structure, Properties, and Applications
Introduction
6-Carboxyfluorescein (B556484) (6-FAM) is a widely utilized fluorescent dye belonging to the fluorescein (B123965) family. Its robust spectroscopic properties, including a high quantum yield and absorption maximum that aligns well with the 488 nm argon laser line, have established it as a cornerstone for fluorescent labeling in a multitude of biological research applications. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental applications of 6-FAM for researchers, scientists, and professionals in drug development.
Chemical Structure and Isomers
6-Carboxyfluorescein is a derivative of fluorescein characterized by a carboxyl group attached to the 6-position of the bottom phenyl ring. This carboxyl group provides a convenient handle for covalent attachment to biomolecules. The IUPAC name for 6-Carboxyfluorescein is 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid.[1]
It is important to note that commercial preparations of carboxyfluorescein are often a mixture of two structural isomers: 5-Carboxyfluorescein (5-FAM) and 6-Carboxyfluorescein (6-FAM). While the spectral properties of these isomers are nearly identical, the position of the carboxyl group can influence the geometry and reactivity of the resulting conjugate. For applications requiring precise linker chemistry, isomerically pure 6-FAM is recommended.
Physicochemical and Spectroscopic Properties
The key properties of 6-Carboxyfluorescein are summarized in the table below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| IUPAC Name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-6-carboxylic acid | [1] |
| Molecular Formula | C₂₁H₁₂O₇ | [1] |
| Molecular Weight | 376.32 g/mol | [1] |
| CAS Number | 3301-79-9 | [1] |
| Appearance | Orange to brown crystalline powder | [2] |
| Solubility | Soluble in DMSO, DMF, methanol, and aqueous buffers at pH > 6 | [3] |
| Excitation Maximum (λex) | ~492-495 nm | [3][4] |
| Emission Maximum (λem) | ~517-520 nm | [3][4] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ (at ~492 nm in 0.1 M Tris pH 8.0) | [2][3] |
| Fluorescence Quantum Yield (Φ) | ~0.93 (for the free dye) | [5] |
| pKa | ~6.4-6.5 | [6][7] |
Experimental Protocols
Synthesis of 6-Carboxyfluorescein
A common method for the synthesis of a mixture of 5- and 6-carboxyfluorescein involves the condensation of resorcinol (B1680541) with trimellitic anhydride (B1165640) in the presence of an acid catalyst, such as methanesulfonic acid.[8] The isomers can then be separated by fractional crystallization.[9] A more selective synthesis of 6-carboxyfluorescein can be achieved using a stannic chloride (SnCl₄) catalyst, which improves the ratio of the desired 6-isomer to the 5-isomer.[10]
Labeling of Proteins with 6-FAM N-hydroxysuccinimidyl (NHS) Ester
The carboxyl group of 6-FAM can be activated to an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) on proteins to form stable amide bonds.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
6-FAM, SE (NHS ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Protocol:
-
Prepare the protein solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.
-
Prepare the dye solution: Immediately before use, dissolve the 6-FAM NHS ester in a small amount of DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction: While gently vortexing the protein solution, add the dissolved 6-FAM NHS ester. The molar ratio of dye to protein typically ranges from 10:1 to 20:1 and should be optimized for the specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will elute in the void volume.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 494 nm (for 6-FAM).
Labeling of Oligonucleotides with 6-FAM
6-FAM is commonly incorporated into synthetic oligonucleotides at the 5' or 3' terminus, or internally. This is typically achieved during automated solid-phase synthesis using a 6-FAM phosphoramidite (B1245037) reagent. The dimethoxytrityl (DMT) group on the phosphoramidite allows for purification of the labeled oligonucleotide using a Glen-Pak™ cartridge or similar DMT-on purification methods.[11] Post-synthesis labeling of amine-modified oligonucleotides with 6-FAM NHS ester is also a viable method.
Applications in Research
The versatility of 6-Carboxyfluorescein has led to its widespread use in numerous research applications.
Fluorescence Microscopy
6-FAM conjugated to antibodies, peptides, or other probes enables the visualization of specific targets within fixed or living cells and tissues. Its bright green fluorescence provides high-contrast images.
Flow Cytometry
In flow cytometry, 6-FAM is used to label antibodies for immunophenotyping, allowing for the identification and quantification of specific cell populations.[12] A derivative, carboxyfluorescein succinimidyl ester (CFSE), is widely used to track cell proliferation.[13] CFSE readily enters cells and covalently attaches to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the quantitative analysis of cell division cycles.[13]
Nucleic Acid Analysis
6-FAM is a standard fluorophore for labeling oligonucleotides used as primers in PCR and as probes in various hybridization-based assays, such as fluorescence in situ hybridization (FISH) and real-time PCR.[14] In TaqMan® probes, 6-FAM is used as the reporter dye at the 5' end, and its fluorescence is quenched by a quencher at the 3' end until the probe is degraded during PCR.
pH Sensing
The fluorescence of 6-Carboxyfluorescein is pH-dependent, with its fluorescence intensity increasing with pH over a physiological range.[15] This property allows it to be used as a pH indicator for measuring intracellular pH.[16][17]
Conclusion
6-Carboxyfluorescein remains an indispensable tool in the life sciences. Its well-characterized chemical and spectral properties, coupled with its versatility in labeling a wide range of biomolecules, ensure its continued use in both fundamental research and the development of new diagnostic and therapeutic agents. This guide provides a foundational understanding of 6-FAM, enabling researchers to effectively incorporate this powerful fluorescent probe into their experimental designs.
References
- 1. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 404100050 [thermofisher.com]
- 3. empbiotech.com [empbiotech.com]
- 4. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. 6-Carboxyfluorescein | 3301-79-9 [m.chemicalbook.com]
- 7. biotium.com [biotium.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.tamu.edu [chem.tamu.edu]
- 10. CN102942553B - Preparation method for 6-carboxylfluorescein - Google Patents [patents.google.com]
- 11. glenresearch.com [glenresearch.com]
- 12. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Flow Cytometry [seattlechildrens.org]
- 14. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 15. 5(6)-羧基荧光素 BioReagent, suitable for fluorescence, ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - HK [thermofisher.com]
The Core Principles of 6-Carboxyfluorescein (6-FAM) Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the fluorescence of 6-Carboxyfluorescein (6-FAM), a widely utilized fluorophore in various life science applications. This document details the photophysical properties, experimental protocols for characterization, and key factors influencing its fluorescent signal.
Introduction to 6-Carboxyfluorescein (6-FAM)
6-Carboxyfluorescein, commonly known as 6-FAM, is a derivative of fluorescein (B123965) that possesses a carboxylic acid group, typically at the 6-position of the phthalic acid moiety.[1][2] This functional group facilitates the covalent attachment of 6-FAM to a wide range of biomolecules, including proteins, peptides, and nucleic acids, making it an invaluable tool for fluorescent labeling.[3][4] Its bright green fluorescence, high quantum yield, and compatibility with standard fluorescein (FITC) filter sets have led to its extensive use in techniques such as quantitative PCR (qPCR), DNA sequencing, flow cytometry, and fluorescence microscopy.[3][4][5]
The Jablonski Diagram and the Principle of Fluorescence
The phenomenon of fluorescence in 6-FAM, as with any fluorophore, can be elegantly described by the Jablonski diagram. The process begins with the absorption of a photon of light by the 6-FAM molecule, which elevates an electron from its ground electronic state (S₀) to an excited singlet state (S₁). This excitation occurs rapidly, on the order of femtoseconds.
Following excitation, the molecule undergoes several relaxation processes. It rapidly loses some vibrational energy through a process called internal conversion, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process. From this relaxed excited state, the molecule can return to the ground state (S₀) via a few different pathways.
The most critical pathway for fluorescence is the radiative decay from the S₁ state back to the S₀ state, which results in the emission of a photon. This emitted photon has a lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. Other non-radiative pathways, such as intersystem crossing to a triplet state (T₁) and subsequent phosphorescence or non-radiative decay, can also occur and compete with fluorescence, reducing its efficiency.
Figure 1: Jablonski diagram illustrating the principle of fluorescence for 6-FAM.
Quantitative Photophysical Properties of 6-FAM
The fluorescence characteristics of 6-FAM can be quantified by several key parameters, which are summarized in the table below. These values are crucial for designing experiments and selecting appropriate instrumentation.
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~495 nm | [1][3] |
| Emission Maximum (λem) | ~517-520 nm | [1][3] |
| Molar Extinction Coefficient (ε) | >72,000 M-1cm-1 | [4] |
| Fluorescence Quantum Yield (Φf) | ~0.93 | [6][7] |
| pKa | ~6.5 | [8] |
Key Factors Influencing 6-FAM Fluorescence
The fluorescence intensity and spectral properties of 6-FAM are sensitive to its local environment. Understanding these factors is critical for obtaining accurate and reproducible data.
Effect of pH
The fluorescence of 6-FAM is highly dependent on the pH of the surrounding medium.[9] The molecule contains ionizable groups, and changes in pH affect its electronic structure and, consequently, its ability to fluoresce.[10] Generally, 6-FAM exhibits its brightest fluorescence in slightly alkaline conditions (pH 7.5-8.5).[9] As the pH becomes more acidic, the fluorescence intensity decreases significantly due to protonation of the xanthene ring system.[11] This pH sensitivity makes 6-FAM a useful indicator for intracellular pH measurements.[8]
Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[12] While 6-FAM is considered relatively photostable, prolonged or high-intensity illumination will lead to a decrease in its fluorescence signal.[3] The rate of photobleaching is dependent on factors such as the intensity and wavelength of the excitation light, the concentration of oxygen, and the presence of other molecules in the environment.[12]
Experimental Protocols
Detailed methodologies for characterizing the fluorescence properties of 6-FAM are provided below.
Measurement of Fluorescence Excitation and Emission Spectra
This protocol outlines the procedure for determining the optimal excitation and emission wavelengths of 6-FAM.
Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
6-FAM stock solution (e.g., 1 mM in DMSO)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
Procedure:
-
Prepare a dilute working solution of 6-FAM in the desired buffer (e.g., 1 µM).
-
Emission Scan: a. Set the excitation wavelength to a value near the expected maximum (e.g., 490 nm). b. Scan the emission wavelengths across a range that includes the expected emission maximum (e.g., 500 nm to 600 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
Excitation Scan: a. Set the emission wavelength to the determined emission maximum (λem). b. Scan the excitation wavelengths across a range that includes the expected excitation maximum (e.g., 450 nm to 510 nm). c. The wavelength at which the highest fluorescence intensity is recorded is the excitation maximum (λex).
References
- 1. benchchem.com [benchchem.com]
- 2. US7511284B2 - Photostabilisation of fluorescent dyes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Dicarboxy-dichlorofluorescein: a new fluorescent probe for measuring acidic intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
6-Carboxyfluorescein: A Technical Guide for Novice Researchers
An In-depth Guide to the Core Properties, Applications, and Experimental Protocols of a Versatile Fluorescent Probe.
Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye that has become an indispensable tool in molecular biology, diagnostics, and drug development. Belonging to the fluorescein (B123965) family, 6-FAM is prized for its bright green fluorescence, good water solubility, and the presence of a carboxylic acid group that facilitates its conjugation to a wide array of biomolecules.[1][2] This guide provides a comprehensive overview of 6-FAM for researchers new to its use, detailing its fundamental properties, key applications, and step-by-step experimental protocols.
Core Properties of 6-Carboxyfluorescein
6-FAM is a derivative of fluorescein characterized by a carboxyl group attached to the benzene (B151609) ring.[3] Commercially, it is often available as a single isomer (6-FAM) or as a mixture of isomers (5(6)-FAM).[3] The carboxyl group provides a reactive handle for covalent attachment to primary amines on biomolecules, typically through activation as an N-hydroxysuccinimide (NHS) ester.[]
Chemical and Physical Properties
The fundamental chemical and physical properties of 6-Carboxyfluorescein are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₂O₇ | [3] |
| Molar Mass | 376.32 g/mol | [3] |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in DMSO, DMF, and methanol |
Spectral Properties
The fluorescence of 6-FAM is central to its utility. Its spectral characteristics are summarized below. It is important to note that the fluorescence of 6-FAM is pH-dependent, with its intensity decreasing below pH 7. Optimal performance is typically achieved in the pH range of 7.5 to 8.5.[5]
| Spectral Property | Value (in aqueous buffer, pH ~8-9) | Reference |
| Excitation Maximum (λex) | ~495 nm | [3] |
| Emission Maximum (λem) | ~517 nm | [3] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~492 nm in 0.01N NaOH | |
| Quantum Yield (Φ) | ~0.93 (similar to fluorescein) | [6] |
Key Applications and Experimental Protocols
6-FAM's versatility has led to its adoption in a multitude of applications. This section details the methodologies for some of its most common uses.
Labeling of Biomolecules with 6-FAM NHS Ester
The most frequent application of 6-FAM is the covalent labeling of proteins, peptides, and oligonucleotides. The carboxylic acid of 6-FAM is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on the target biomolecule to form a stable amide bond.
Caption: Workflow for labeling an IgG antibody with 6-FAM NHS ester.
This protocol is adapted for labeling approximately 1 mg of an IgG antibody.
Materials:
-
IgG Antibody (free of amine-containing stabilizers like Tris or BSA)
-
6-FAM, SE (N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification/Desalting Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Dissolve or buffer exchange the IgG antibody into the Reaction Buffer to a final concentration of 2.5 mg/mL.[7] If the antibody solution contains Tris or other amine-containing buffers, it must be dialyzed against PBS and then into the Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of 6-FAM NHS ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-FAM NHS ester in anhydrous DMSO. For example, to label 1 mg of IgG (MW ~150,000 Da), a 10-20 fold molar excess of the dye is typically used.
-
-
Labeling Reaction:
-
Purification:
-
Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column (e.g., a desalting column) equilibrated with PBS.[7] The first colored fraction to elute will be the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per antibody, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~495 nm (for 6-FAM).
-
5'-Labeling of Oligonucleotides
6-FAM is a popular choice for labeling synthetic DNA and RNA oligonucleotides, which can then be used as primers in PCR and sequencing, or as probes in hybridization assays.[2] The labeling is typically performed during solid-phase synthesis by incorporating a 6-FAM phosphoramidite (B1245037) at the 5' terminus. Alternatively, an amine-modified oligonucleotide can be synthesized and then labeled with 6-FAM NHS ester post-synthetically.
Caption: Post-synthetic 5'-labeling of an amine-modified oligonucleotide.
Materials:
-
5'-Amine-modified oligonucleotide
-
6-FAM, SE (N-hydroxysuccinimide ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification supplies (e.g., gel filtration column or HPLC system)
Procedure:
-
Oligonucleotide Preparation: Dissolve the 5'-amine-modified oligonucleotide in the Reaction Buffer.
-
Dye Preparation: Prepare a fresh 10 mM stock solution of 6-FAM NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a molar excess of the 6-FAM NHS ester solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically but a 10- to 50-fold excess is a good starting point. Incubate the reaction for at least 4 hours at room temperature or overnight on ice, protected from light.[2]
-
Purification: Purify the labeled oligonucleotide from unreacted dye and byproducts using gel filtration, ethanol (B145695) precipitation, or reverse-phase HPLC.
-
Analysis: Confirm the successful labeling by measuring the absorbance spectrum of the purified product and, if possible, by mass spectrometry.
Fluorescence Polarization (FP) Assays
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It is based on the principle that the polarization of fluorescence emission is dependent on the rotational speed of the fluorescent molecule. A small, rapidly tumbling 6-FAM-labeled molecule (e.g., a peptide or a small molecule) will have a low fluorescence polarization. Upon binding to a larger molecule (e.g., a protein), its rotation slows down, resulting in an increase in fluorescence polarization. This change can be used to determine binding affinities and screen for inhibitors of the interaction.[8]
Caption: Workflow for a competitive fluorescence polarization assay.
Materials:
-
6-FAM labeled peptide (tracer)
-
Protein of interest
-
Unlabeled competitor peptide or small molecule
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[9]
-
Black, opaque 384-well microplate
-
Fluorescence plate reader with polarization filters for 6-FAM (Excitation ~485 nm, Emission ~530 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the 6-FAM labeled peptide, the protein, and the unlabeled competitor in the Assay Buffer.
-
Binding Assay (to determine Kd):
-
In the wells of the microplate, add a fixed, low concentration of the 6-FAM labeled peptide (e.g., 10 nM).[9]
-
Add increasing concentrations of the protein to the wells.
-
Bring the final volume in each well to a constant value with Assay Buffer.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1 hour), protected from light.[9]
-
Measure the fluorescence polarization.
-
Plot the fluorescence polarization as a function of the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
-
-
Competition Assay (to determine IC50):
-
In the wells of the microplate, add the 6-FAM labeled peptide and the protein at concentrations that give a high polarization signal (typically the protein concentration is at or slightly above the Kd).
-
Add increasing concentrations of the unlabeled competitor.
-
Incubate and measure the fluorescence polarization as described above.
-
Plot the fluorescence polarization as a function of the competitor concentration to determine the IC50 value.
-
Sanger Sequencing
In automated Sanger sequencing, 6-FAM is commonly used to label one of the four dideoxynucleotide triphosphates (ddNTPs) or the sequencing primer.[10][11] When a 6-FAM labeled ddNTP is incorporated during the sequencing reaction, it terminates the extension of the DNA strand. The resulting fragments, each ending with a fluorescently labeled base, are then separated by size using capillary electrophoresis. A laser excites the 6-FAM dye, and a detector records the emitted fluorescence, allowing the determination of the DNA sequence.
Caption: Workflow for Sanger sequencing using a 5'-FAM labeled primer.
Materials:
-
Purified DNA template (e.g., plasmid or PCR product)
-
5'-FAM labeled sequencing primer
-
Cycle sequencing kit (containing DNA polymerase, dNTPs, and ddNTPs)
-
Thermal cycler
-
Capillary electrophoresis-based DNA sequencer
Procedure:
-
Reaction Setup:
-
In a PCR tube, combine the DNA template (e.g., 200-500 ng of plasmid DNA or 10-40 ng of a PCR product), the 5'-FAM labeled primer (e.g., 3.2 pmol), and the contents of the cycle sequencing kit according to the manufacturer's instructions.
-
-
Thermal Cycling:
-
Perform cycle sequencing in a thermal cycler. A typical program involves an initial denaturation step, followed by 25-30 cycles of denaturation, annealing, and extension.
-
-
Purification:
-
Purify the sequencing reaction products to remove unincorporated ddNTPs, dNTPs, and primers. This can be done by ethanol/EDTA precipitation or using a commercial clean-up kit.
-
-
Capillary Electrophoresis:
-
Resuspend the purified fragments in a formamide-based loading buffer and denature them by heating.
-
Load the samples onto the capillary electrophoresis instrument.
-
-
Data Analysis:
-
The instrument's software will automatically detect the fluorescence from the 6-FAM labeled fragments as they pass the detector, generating a chromatogram from which the DNA sequence can be read.
-
Cell Proliferation Assays using CFSE
6-Carboxyfluorescein diacetate, succinimidyl ester (CFDA-SE or CFSE) is a cell-permeable derivative of 6-FAM that is widely used to monitor cell proliferation.[12][13] Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, rendering the molecule fluorescent and amine-reactive. The activated dye then covalently attaches to intracellular proteins. As the labeled cells divide, the fluorescent dye is distributed equally between the daughter cells, resulting in a halving of the fluorescence intensity with each cell division. This can be quantified by flow cytometry, allowing for the tracking of multiple generations of cells.[1][14]
Caption: Workflow for a cell proliferation assay using CFSE and flow cytometry.
Materials:
-
Cells of interest (e.g., lymphocytes)
-
CFSE (Carboxyfluorescein diacetate, succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the cells to be labeled at a concentration of 1-10 x 10⁶ cells/mL in PBS or HBSS.
-
CFSE Staining:
-
Prepare a stock solution of CFSE in anhydrous DMSO (e.g., 5 mM).[13]
-
Dilute the CFSE stock solution in pre-warmed (37°C) PBS to the desired final working concentration (typically 1-10 µM, which should be optimized for the specific cell type).[13]
-
Add the CFSE working solution to the cell suspension and mix gently.
-
Incubate for 15-20 minutes at 37°C, protected from light.[12][13]
-
-
Quenching and Washing:
-
Stop the labeling reaction by adding 5-10 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes.
-
Centrifuge the cells and wash them twice with complete culture medium to remove any unbound dye.
-
-
Cell Culture:
-
Resuspend the labeled cells in fresh, pre-warmed complete culture medium and plate them under the desired experimental conditions (e.g., with or without a mitogenic stimulus).
-
-
Flow Cytometry Analysis:
-
At various time points after stimulation, harvest the cells and analyze them by flow cytometry.
-
The CFSE fluorescence is typically detected in the FITC channel (FL1).
-
On a histogram of fluorescence intensity, each peak of successively halved fluorescence represents a generation of cell division.
-
Conclusion
6-Carboxyfluorescein is a robust and versatile fluorescent dye that has proven to be an invaluable tool for novice and experienced researchers alike. Its bright fluorescence, well-characterized spectral properties, and straightforward conjugation chemistry make it suitable for a wide range of applications, from labeling individual biomolecules to tracking the proliferation of entire cell populations. By understanding its core properties and following established experimental protocols, researchers can effectively harness the power of 6-FAM to advance their scientific investigations.
References
- 1. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. broadpharm.com [broadpharm.com]
- 5. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 6. biotium.com [biotium.com]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cd-genomics.com [cd-genomics.com]
- 10. 桑格测序步骤与方法 [sigmaaldrich.com]
- 11. cytologicsbio.com [cytologicsbio.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
An In-depth Technical Guide to 6-Carboxyfluorescein (CAS Number: 3301-79-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in life sciences research and diagnostics. This document details its physicochemical properties, provides experimental protocols for its application, and illustrates its use in studying enzymatic activities relevant to signaling pathways.
Core Technical Data
6-Carboxyfluorescein is a derivative of fluorescein (B123965) that possesses a carboxylic acid group, enabling its covalent conjugation to biomolecules. It is a bright, green fluorescent dye with properties that make it suitable for a wide range of applications.
| Property | Value | References |
| CAS Number | 3301-79-9 | [1][2] |
| Molecular Formula | C₂₁H₁₂O₇ | [1][3] |
| Molecular Weight | 376.32 g/mol | [1][3] |
| Appearance | Yellow to orange solid | [2] |
| Solubility | DMSO, DMF, Methanol | [4] |
| Excitation Maximum (λex) | 492 - 495 nm | [1][4] |
| Emission Maximum (λem) | 517 - 523 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | >72,000 M⁻¹cm⁻¹ at ~493 nm in T&S Buffer, pH 9 | [4] |
| Quantum Yield (Φ) | High | [4] |
Synthesis and Quality Control
6-Carboxyfluorescein is typically synthesized through the condensation of resorcinol (B1680541) with 4-carboxyphthalic anhydride. The reaction often yields a mixture of two isomers, 5-Carboxyfluorescein and 6-Carboxyfluorescein. High-purity single isomers are generally obtained through chromatographic purification methods.
Quality control for 6-FAM and its derivatives often involves techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity, Mass Spectrometry (MS) to confirm molecular weight, and UV-Vis and fluorescence spectroscopy to verify its spectral properties.
Experimental Protocols
The carboxylic acid group of 6-FAM allows for its covalent attachment to primary amines on biomolecules through the formation of an amide bond. This is typically achieved by activating the carboxylic acid, most commonly by converting it to an N-hydroxysuccinimide (NHS) ester. For oligonucleotide synthesis, a phosphoramidite (B1245037) version of 6-FAM is used.
Protocol 1: Labeling of Proteins with 6-FAM NHS Ester
This protocol describes the general procedure for labeling proteins with 6-Carboxyfluorescein N-hydroxysuccinimide ester (6-FAM, SE).
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.5)
-
6-FAM, SE (dissolved in anhydrous DMSO or DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve 6-FAM, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye to the protein solution. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted dye by size-exclusion chromatography or dialysis.[5]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and ~494 nm.
Protocol 2: Synthesis of 6-FAM Labeled Oligonucleotides using Phosphoramidite Chemistry
This protocol outlines the automated solid-phase synthesis of a 5'-labeled oligonucleotide using 6-FAM phosphoramidite.[6][7][]
Materials:
-
DNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA phosphoramidites (A, C, G, T)
-
6-FAM phosphoramidite
-
Activator solution (e.g., tetrazole)
-
Capping solution
-
Oxidizing solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)
-
Purification system (e.g., HPLC)
Procedure:
-
Synthesis: The oligonucleotide is synthesized on the solid support in the 3' to 5' direction. Each cycle of nucleotide addition consists of:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Addition of the next phosphoramidite, activated by tetrazole.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
-
Labeling: In the final coupling cycle, 6-FAM phosphoramidite is added to the 5'-terminus of the oligonucleotide.
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups are removed by incubation with concentrated ammonium hydroxide.
-
Purification: The labeled oligonucleotide is purified from unlabeled and truncated sequences using reverse-phase HPLC.[9][10]
Mandatory Visualizations
Experimental Workflows
Signaling Pathway Applications
6-FAM is extensively used in the development of fluorescent probes for monitoring the activity of enzymes that play crucial roles in cellular signaling pathways, such as proteases and kinases.
Fluorescence Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores. A 6-FAM labeled peptide substrate can be designed with a quencher molecule. In the intact peptide, the fluorescence of 6-FAM is quenched. Upon cleavage by a specific protease, 6-FAM and the quencher are separated, resulting in an increase in fluorescence.[11][12][13]
The activity of a protein kinase can be monitored using a 6-FAM labeled peptide substrate. The kinase transfers a phosphate group from ATP to the peptide. The phosphorylated, 6-FAM labeled peptide can then be detected, for example, by using a phosphospecific antibody in a fluorescence polarization or TR-FRET assay.[14][15][16][17]
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. empbiotech.com [empbiotech.com]
- 5. benchchem.com [benchchem.com]
- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling and Identification of Direct Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. KeyTec® TR - FRET Protein Kinase Assay Kit [vkeybio.com]
6-Carboxyfluorescein (6-FAM): An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-FAM) is a single isomer derivative of fluorescein, a widely recognized and utilized fluorescent dye.[1] Renowned for its bright green fluorescence, 6-FAM has become an indispensable tool in a vast array of life science research and diagnostic applications. Its utility is rooted in its favorable spectral properties, including a high quantum yield and an excitation maximum that aligns well with the 488 nm spectral line of common argon-ion lasers.[2] This guide provides a comprehensive technical overview of 6-FAM, detailing its physicochemical properties, common applications, and relevant experimental protocols.
Core Properties of 6-FAM
6-FAM is a water-soluble and reactive dye, making it suitable for labeling a variety of biomolecules.[3][4] Its fluorescence is, however, sensitive to pH, with decreased intensity below pH 7; therefore, it is typically used in buffer systems with a pH range of 7.5 to 8.5.[5][6] Commercially, FAM is often available as a mixture of two isomers, 5-FAM and 6-FAM.[7] While their spectral properties are nearly identical, the single isomer 6-FAM is often preferred for applications requiring high chemical purity and consistent labeling.
Physicochemical and Spectral Properties
The key quantitative properties of 6-FAM are summarized in the table below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Molar Mass | 376.32 g/mol | [7] |
| Excitation Maximum (λex) | 492 - 495 nm | [1][2][7] |
| Emission Maximum (λem) | 517 - 520 nm | [1][5][7] |
| Extinction Coefficient | >72,000 M⁻¹cm⁻¹ at pH 9 | [2] |
| Fluorescence Quantum Yield | ~0.93 | [8] |
| pKa | ~6.5 | [9] |
Applications in Research and Drug Development
The versatility of 6-FAM has led to its widespread adoption in numerous molecular biology and biochemical techniques.
Oligonucleotide Labeling
6-FAM is the most commonly used fluorescent dye for labeling oligonucleotides.[3][5] It can be attached to the 5' or 3' end, or internally within the sequence.[1][5] These labeled oligonucleotides are crucial for a variety of applications:
-
Real-Time PCR (qPCR): 6-FAM serves as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[3][4] In these applications, its fluorescence is initially quenched and is released upon hybridization to the target sequence or enzymatic cleavage, allowing for real-time monitoring of DNA amplification.[10]
-
Sanger Sequencing: 6-FAM labeled primers are used to generate fluorescently-labeled DNA fragments for automated DNA sequencing.[11][12]
-
Fluorescence In Situ Hybridization (FISH): 6-FAM labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.[10]
Protein and Peptide Labeling
Amine-reactive derivatives of 6-FAM, such as N-hydroxysuccinimidyl (NHS) esters, are commonly used to label proteins and peptides at primary amines (e.g., lysine (B10760008) residues and the N-terminus).[13][14] These labeled proteins are valuable for:
-
Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.[2]
-
Flow Cytometry: Identifying and quantifying specific cell populations based on the presence of a labeled protein.[2]
-
Immunoassays: Developing fluorescently-labeled antibodies for sensitive detection of antigens.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotides with 6-FAM NHS Ester
This protocol outlines a general procedure for labeling an oligonucleotide containing a primary amine with 6-FAM succinimidyl ester.
Materials:
-
Amine-modified oligonucleotide
-
6-FAM NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 9.0
-
3 M Sodium Chloride
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 µg/µL.
-
Prepare 6-FAM NHS Ester Solution: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[15]
-
Labeling Reaction:
-
To the oligonucleotide solution, add a 10-20 fold molar excess of the 6-FAM NHS ester solution.
-
Vortex the reaction mixture gently and incubate in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Purification of the Labeled Oligonucleotide:
-
Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction mixture.[11] Mix well and incubate at -20°C for at least 30 minutes.[11] Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.[11] Carefully remove the supernatant.
-
Further Purification (Optional): The pellet can be further purified by HPLC or gel electrophoresis to separate the labeled oligonucleotide from unlabeled starting material and free dye.
-
-
Resuspension: Resuspend the purified 6-FAM labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and 494 nm (for 6-FAM).
References
- 1. metabion.com [metabion.com]
- 2. empbiotech.com [empbiotech.com]
- 3. Fam-NHS (6-Fam NHS) Oligo Modifications from Gene Link [genelink.com]
- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. biotium.com [biotium.com]
- 10. kilobaser.com [kilobaser.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. PCR for Sanger Sequencing | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. 6-FAM [6-Carboxyfluorescein] [anaspec.com]
- 14. empbiotech.com [empbiotech.com]
- 15. glenresearch.com [glenresearch.com]
The Solubility of 6-Carboxyfluorescein: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6-Carboxyfluorescein (6-FAM), a widely used fluorescent dye in biological research. Understanding the solubility of 6-FAM is critical for its effective use in applications such as bioconjugation, cellular imaging, and fluorescence-based assays. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination and biomolecule labeling, and a visual representation of a typical labeling workflow.
Quantitative Solubility of 6-Carboxyfluorescein
The solubility of 6-Carboxyfluorescein is highly dependent on the solvent and the pH of the medium. As a molecule with a carboxylic acid group, its solubility in aqueous solutions increases significantly at higher pH values where the carboxylate is deprotonated. In organic solvents, its solubility is generally higher in polar aprotic solvents. The following table summarizes the available quantitative solubility data for 6-Carboxyfluorescein and its common isomeric mixture, 5(6)-Carboxyfluorescein.
| Solvent System | 6-Carboxyfluorescein (6-FAM) | 5(6)-Carboxyfluorescein (Isomer Mixture) |
| Aqueous Solutions | ||
| 0.1 M NaOH | 9.80 - 10.20 mg/mL[1] | Slightly soluble in water |
| Ethanol:PBS (pH 7.2) (1:1) | Not explicitly stated | ~0.5 mg/mL[2] |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | ~0.5 mg/mL[2], 58.33 mg/mL (with sonication)[4] |
| Dimethylformamide (DMF) | Soluble[5] | ~1 mg/mL[2] |
| Methanol | 20 mg/mL[6] | Slightly soluble (with heating) |
| Ethanol | Not explicitly stated | ~5 mg/mL[2] |
| Chloroform:Ethanol (1:1) | 9.80 - 10.20 mg/mL | Not explicitly stated |
Note: The significant variation in reported DMSO solubility for the 5(6)-isomer mixture may be due to differences in experimental conditions (e.g., use of sonication, temperature) or the specific composition of the isomer mixture.
Experimental Protocols
Protocol for Determining the Thermodynamic Solubility of 6-Carboxyfluorescein using UV-Vis Spectrophotometry
This protocol outlines a method for determining the equilibrium (thermodynamic) solubility of 6-Carboxyfluorescein in a chosen solvent system. The principle relies on creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved dye in the supernatant using its characteristic absorbance.
Materials:
-
6-Carboxyfluorescein (solid powder)
-
Solvent of interest (e.g., deionized water, PBS, ethanol, DMSO)
-
Spectrophotometer capable of UV-Vis measurements
-
Quartz or glass cuvettes
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm pore size, compatible with the solvent)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Standard Curve:
-
Prepare a stock solution of 6-Carboxyfluorescein in the chosen solvent at a known concentration (e.g., 1 mg/mL). Ensure the dye is fully dissolved. This may require the use of a co-solvent like DMSO for initial dissolution before dilution in an aqueous buffer.
-
Perform a series of dilutions from the stock solution to create a set of standards with known concentrations.
-
Measure the absorbance of each standard at the maximum absorbance wavelength (λmax) of 6-Carboxyfluorescein (approximately 492 nm).
-
Plot a standard curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 6-Carboxyfluorescein to a known volume of the solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours). A shaker or rotator can be used for this purpose.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant without disturbing the solid.
-
To ensure all solid particles are removed, either centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) and collect the supernatant, or filter the supernatant through a 0.22 µm syringe filter.
-
-
Quantification of Dissolved 6-Carboxyfluorescein:
-
Dilute the clear supernatant with the solvent to a concentration that falls within the linear range of your standard curve.
-
Measure the absorbance of the diluted supernatant at the λmax.
-
Using the linear regression equation from the standard curve, calculate the concentration of 6-Carboxyfluorescein in the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of 6-Carboxyfluorescein in the solvent.
-
Protocol for Labeling Proteins with 6-Carboxyfluorescein N-hydroxysuccinimidyl (NHS) Ester
This protocol describes a general procedure for the covalent labeling of proteins with the amine-reactive NHS ester of 6-Carboxyfluorescein. The NHS ester reacts with primary amines (N-terminus and lysine (B10760008) side chains) on the protein to form a stable amide bond.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
6-Carboxyfluorescein, succinimidyl ester (6-FAM, SE)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Preparation of Protein Solution:
-
Dissolve or dialyze the protein into the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.
-
-
Preparation of Dye Stock Solution:
-
Immediately before use, dissolve the 6-FAM, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add a calculated amount of the 6-FAM, SE stock solution. A common starting point is a 10- to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~492 nm (for 6-FAM).
-
The DOL can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the dye.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. sdc.org.uk [sdc.org.uk]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
6-Carboxyfluorescein: A Technical Guide for Researchers
An In-depth Examination of the Properties and Applications of a Versatile Fluorophore
In the landscape of modern biological research and drug development, fluorescent molecules are indispensable tools for elucidating complex cellular processes. Among these, 6-Carboxyfluorescein (6-FAM) stands out as a widely utilized fluorescent dye, valued for its bright green emission and versatile chemical properties. This technical guide provides a comprehensive overview of 6-Carboxyfluorescein, detailing its fundamental characteristics, experimental applications, and relevant protocols for its use in the laboratory.
Core Properties of 6-Carboxyfluorescein
6-Carboxyfluorescein is a derivative of fluorescein (B123965) that includes a carboxyl group, which facilitates its conjugation to a variety of biomolecules.[1] Its spectral properties, characterized by an absorption maximum around 495 nm and an emission maximum at approximately 517 nm, make it compatible with standard fluorescence microscopy and flow cytometry setups.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₂₁H₁₂O₇ | [1][3][4][5][6][7] |
| Molar Mass | 376.32 g/mol | [1][4][6][8][9][10] |
| Excitation Maximum (λex) | ~495 nm | [1][2] |
| Emission Maximum (λem) | ~517 nm | [1][2] |
| Common Abbreviation | 6-FAM | [1][4][8] |
Key Experimental Applications and Protocols
The utility of 6-Carboxyfluorescein and its derivatives extends across numerous applications in molecular and cellular biology. Below are detailed protocols for some of its most common uses.
Cell Proliferation and Tracking using Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE)
A popular derivative, Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), is widely used for monitoring cell proliferation both in vitro and in vivo.[4][5] CFSE, a non-fluorescent and cell-permeable molecule, is converted by intracellular esterases into a fluorescent, amine-reactive dye that covalently binds to intracellular proteins.[4][7] With each cell division, the fluorescence intensity is halved, allowing for the tracking of successive generations by flow cytometry.[5][7]
Experimental Protocol for Labeling Suspension Cells with CFSE:
-
Prepare CFSE Stock Solution: Dissolve CFSE in anhydrous DMSO to a stock concentration of 5 mM.
-
Prepare Working Solution: Just before use, dilute the stock solution in a protein-free buffer such as PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type.
-
Cell Preparation: Centrifuge the cells and resuspend the pellet in the pre-warmed (37°C) PBS containing the CFSE working solution.
-
Incubation: Incubate the cells for 20 minutes at 37°C, protected from light.
-
Quenching: Stop the labeling reaction by adding 5 volumes of cold, complete cell culture medium. The serum proteins in the medium will quench the unbound dye.
-
Washing: Wash the cells at least twice with pre-cooled buffer to remove any remaining unbound dye.
-
Analysis: The labeled cells are now ready for culture and subsequent analysis by flow cytometry to resolve distinct generations based on fluorescence intensity.[4][7]
Labeling of Antibodies and Proteins
The succinimidyl ester derivative of 6-Carboxyfluorescein (6-FAM, SE) is an amine-reactive compound used for covalently labeling proteins, including antibodies.[1] This process is fundamental for creating fluorescent probes for techniques such as immunofluorescence, immunohistochemistry, and flow cytometry.
Experimental Protocol for Antibody Labeling with NHS-Fluorescein:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 50mM borate (B1201080) buffer, pH 8.5).
-
Reagent Preparation: Allow the NHS-Fluorescein vial to equilibrate to room temperature before opening. Reconstitute 1 mg of NHS-Fluorescein in 100 µL of DMF or DMSO.
-
Labeling Reaction: Add a 15- to 20-fold molar excess of the dissolved NHS-Fluorescein to the antibody solution.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove the non-reacted dye using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the labeled antibody at 4°C, protected from light. A preservative like sodium azide (B81097) can be added to a final concentration of 0.1%.[2]
Oligonucleotide Labeling for Molecular Diagnostics
6-FAM is a cornerstone in molecular diagnostics, particularly in real-time PCR and DNA sequencing.[8][11] It is commonly used as a reporter dye in TaqMan probes, Scorpion primers, and Molecular Beacons.[8] During solid-phase DNA synthesis, a phosphoramidite (B1245037) version of 6-Carboxyfluorescein is used for terminal labeling of oligonucleotides.[12] These labeled probes are essential for detecting and quantifying specific nucleic acid sequences.[3][8]
The principle of using dye dilution for cell proliferation analysis is a fundamental concept that can be visualized as a logical flow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. journalcjast.com [journalcjast.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 9. Assays for Cell Enumeration, Cell Proliferation and Cell Cycle—Section 15.4 | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. pr.ibs.re.kr [pr.ibs.re.kr]
- 11. nbinno.com [nbinno.com]
- 12. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00534D [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for 6-Carboxyfluorescein NHS Ester Protein Labeling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins with 6-Carboxyfluorescein N-hydroxysuccinimidyl ester (6-FAM, SE). This amine-reactive fluorescent dye is widely used to attach a fluorescein (B123965) label to primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) of proteins and peptides. Adherence to the outlined protocols will facilitate reliable and efficient conjugation for various downstream applications, including immunoassays, fluorescence microscopy, and flow cytometry.
Principle of Labeling
The labeling reaction involves the N-hydroxysuccinimide (NHS) ester of 6-carboxyfluorescein, which reacts with nucleophilic primary amino groups on the protein in a slightly alkaline environment (pH 8.3-8.5) to form a stable amide bond.[1][2] At this pH, the primary amines are deprotonated and thus more reactive. It is a balancing act, as a pH that is too high can lead to the hydrolysis of the NHS ester, reducing the labeling efficiency.[3]
Critical Parameters for Successful Labeling
Several factors influence the outcome of the labeling reaction. Careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL) without compromising protein function.
-
Protein Purity and Concentration: The protein solution should be pure and free of any amine-containing buffers (e.g., Tris) or stabilizing proteins (e.g., BSA), as these will compete with the target protein for the NHS ester.[4][5] For optimal results, the protein concentration should be between 1-10 mg/mL.[2][6]
-
Buffer Conditions: The reaction is highly pH-dependent. A buffer with a pH between 8.3 and 8.5 is optimal for the reaction between the NHS ester and primary amines.[1][2] Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[1][7]
-
Molar Excess of Dye: The molar ratio of 6-FAM, SE to protein will determine the degree of labeling. A molar excess of 5 to 20-fold is a common starting point, but this may require optimization for each specific protein.[3][4] A higher molar excess generally leads to a higher DOL.[6]
-
Reaction Time and Temperature: The labeling reaction is typically carried out for 1-4 hours at room temperature or overnight on ice.[2][7] Reactions at room temperature are faster, while incubation on ice may be preferable for sensitive proteins.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the 6-FAM, SE protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[2][6] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer | Avoid amine-containing buffers like Tris.[1][4] |
| Reaction pH | 8.3 - 8.5 | Crucial for the reaction; lower pH slows the reaction, higher pH increases NHS ester hydrolysis.[1][2] |
| Molar Excess of 6-FAM, SE | 5 - 20 fold | This is a starting point and should be optimized for the desired DOL.[3][4] |
| Incubation Temperature | Room Temperature or 4°C (on ice) | Room temperature for faster reaction, 4°C for sensitive proteins.[2][7] |
| Incubation Time | 1 - 4 hours at Room Temp. or Overnight at 4°C | Longer incubation may be needed at lower temperatures or pH.[2][7] |
| 6-FAM, SE Solvent | Anhydrous DMSO or DMF | Prepare the stock solution immediately before use.[1][4] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the 6-FAM, SE protein labeling and purification process.
Caption: Workflow for 6-Carboxyfluorescein NHS ester protein labeling.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with 6-FAM, SE. Optimization may be required for specific proteins.
Materials
-
Protein of interest (1-10 mg/mL in an amine-free buffer)
-
6-Carboxyfluorescein, succinimidyl ester (6-FAM, SE)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., size-exclusion chromatography column) or dialysis cassette
-
Spectrophotometer
Procedure
-
Protein Preparation:
-
Preparation of 6-FAM, SE Stock Solution:
-
Immediately before use, dissolve the 6-FAM, SE in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4] Protect the solution from light.
-
-
Calculation of 6-FAM, SE Volume:
-
Calculate the required amount of 6-FAM, SE to achieve the desired molar excess.[1][2]
-
Moles of Protein = Protein mass (g) / Protein molecular weight ( g/mol )
-
Moles of 6-FAM, SE = Moles of Protein x Desired Molar Excess
-
Volume of 6-FAM, SE = Moles of 6-FAM, SE / Concentration of 6-FAM, SE stock solution
-
-
-
Labeling Reaction:
-
Purification of the Labeled Protein:
-
It is crucial to remove the unreacted 6-FAM, SE from the labeled protein.[8] This can be achieved by:
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method.[1][8] The labeled protein will elute first, followed by the smaller, unbound dye molecules.
-
Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) at 4°C with several buffer changes.[8]
-
Acetone Precipitation: This method can be used to precipitate the protein, leaving the unbound dye in the supernatant.[8]
-
-
Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, can be determined using spectrophotometry.[8][9]
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance wavelength for 6-FAM (approximately 494 nm, Amax).[8][9]
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm:
-
Protein Concentration (M) = [A280 - (Amax x CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for fluorescein, this is approximately 0.3) and ε_protein is the molar extinction coefficient of the protein.[8]
-
-
Calculate the dye concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye for 6-FAM is approximately 68,000 M⁻¹cm⁻¹.[10]
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low DOL | Inefficient labeling reaction. | Ensure the pH of the protein solution is between 8.3 and 8.5. Confirm the absence of amine-containing buffers. Increase the molar ratio of dye to protein.[9] |
| Protein concentration is too low. | Concentrate the protein to 2-10 mg/mL.[9] | |
| High DOL | Excessive amount of dye used. | Reduce the molar ratio of dye to protein in the labeling reaction.[9] |
| Inaccurate Results | Presence of unconjugated dye. | Ensure complete removal of free dye by thorough purification.[9] |
Storage
Store the labeled protein under conditions that are optimal for the specific protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light to prevent photobleaching of the fluorescent dye.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
Efficient Oligonucleotide Labeling with 6-Carboxyfluorescein (6-FAM): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-FAM) is a widely utilized fluorescent dye for labeling oligonucleotides, owing to its high reactivity, water solubility, and compatibility with most fluorescence detection instruments.[1][2][3][4] This single isomer derivative of fluorescein (B123965) exhibits an excitation maximum of approximately 492 nm and an emission maximum of 517 nm, making it ideal for a variety of applications in molecular biology and diagnostics.[1][3] Labeled oligonucleotides are indispensable tools for real-time PCR (e.g., TaqMan probes, Scorpion primers, and Molecular Beacons), DNA sequencing, fluorescence in situ hybridization (FISH), and studies of protein-DNA interactions.[1][5][6]
This document provides detailed protocols for the efficient labeling of oligonucleotides with 6-FAM using two common methodologies: post-synthesis conjugation of a 6-FAM NHS ester to an amino-modified oligonucleotide and automated synthesis using a 6-FAM phosphoramidite (B1245037). Additionally, it outlines procedures for the purification and quality control of the resulting fluorescently labeled oligonucleotides.
Labeling Methodologies
There are two primary strategies for labeling oligonucleotides with 6-FAM:
-
Post-Synthesis Conjugation using 6-FAM N-hydroxysuccinimide (NHS) Ester: This method involves the reaction of an amine-reactive 6-FAM NHS ester with an oligonucleotide that has been synthesized with a primary amine modification. This is a robust and common method for labeling oligonucleotides at the 5' or 3' end, or at internal positions.[7]
-
Automated Synthesis using 6-FAM Phosphoramidite: This approach incorporates the 6-FAM dye directly into the oligonucleotide during automated solid-phase synthesis.[8][9] This method is particularly useful for 5'-end labeling.
Experimental Protocols
Protocol 1: Post-Synthesis Labeling with 6-FAM NHS Ester
This protocol describes the labeling of an amino-modified oligonucleotide with a 6-FAM NHS ester.
Materials:
-
Amino-modified oligonucleotide
-
6-FAM NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Microcentrifuge tubes
-
Shaker/vortexer
-
Aluminum foil
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mM.
-
Buffer Addition: In a microcentrifuge tube, combine the oligonucleotide solution with the 0.1 M Sodium Bicarbonate buffer.
-
6-FAM NHS Ester Preparation: Immediately before use, dissolve the 6-FAM NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dissolved 6-FAM NHS ester to the oligonucleotide solution. The final reaction volume should be kept small to ensure high concentrations of reactants.
-
Incubation: Vortex the reaction mixture briefly and incubate for 2-4 hours at room temperature, protected from light by wrapping the tube in aluminum foil. For potentially higher efficiency, the reaction can be left overnight at 4°C.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using HPLC or cartridge purification as described in Protocol 3 and 4.
Protocol 2: Automated Synthesis with 6-FAM Phosphoramidite
This protocol provides a general overview of incorporating 6-FAM during automated DNA synthesis. The specific steps will be dependent on the DNA synthesizer used.
Materials:
-
DNA synthesizer
-
6-FAM phosphoramidite
-
Standard DNA synthesis reagents (e.g., activator, capping reagents, oxidizing solution, deblocking solution)
-
Controlled Pore Glass (CPG) solid support
Procedure:
-
Synthesizer Setup: Program the DNA synthesizer with the desired oligonucleotide sequence.
-
Phosphoramidite Preparation: Dissolve the 6-FAM phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer.
-
Synthesis: Initiate the automated synthesis. The 6-FAM phosphoramidite is typically coupled at the final step for 5'-end labeling. The synthesizer will perform the standard cycle of deblocking, coupling, capping, and oxidation for each nucleotide and the final 6-FAM addition.
-
Cleavage and Deprotection: Following synthesis, the oligonucleotide is cleaved from the CPG support and deprotected, typically using concentrated ammonium (B1175870) hydroxide.
-
Purification: Purify the 6-FAM labeled oligonucleotide using HPLC or cartridge purification.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a highly effective method for purifying 6-FAM labeled oligonucleotides, separating them from unlabeled failures and free dye.[10]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water
-
Labeled oligonucleotide solution
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Sample Injection: Inject the crude labeled oligonucleotide solution onto the column.
-
Gradient Elution: Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 65% B over 30 minutes.
-
Fraction Collection: Monitor the elution at 260 nm (for the oligonucleotide) and ~495 nm (for 6-FAM). Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified, labeled oligonucleotide.
Protocol 4: Cartridge Purification
For a more rapid purification, solid-phase extraction cartridges can be used.
Materials:
-
Reverse-phase purification cartridge (e.g., Glen-Pak™)
-
Syringe or vacuum manifold
-
Wash solutions (e.g., 2% trifluoroacetic acid, water)
-
Elution buffer (e.g., 50% acetonitrile in water)
Procedure:
-
Cartridge Activation: Activate the cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the crude labeled oligonucleotide solution onto the cartridge.
-
Washing: Wash the cartridge to remove salts and unlabeled oligonucleotides.
-
Elution: Elute the 6-FAM labeled oligonucleotide with the elution buffer.
-
Lyophilization: Lyophilize the eluted solution to obtain the purified product.
Quantitative Data
The efficiency of oligonucleotide labeling can be influenced by several factors, including the ratio of dye to oligonucleotide, reaction time, and temperature. The following tables summarize typical coupling efficiencies and purification outcomes.
| Labeling Method | Parameter | Value | Reference |
| 6-FAM NHS Ester | Initial Coupling Efficiency | 85-87% | [11] |
| 6-FAM NHS Ester | Optimized Coupling Efficiency | >95% | [11] |
| 6-FAM Phosphoramidite | Average Coupling Efficiency | >99% | [12] |
| Purification Method | Parameter | Value | Reference |
| HPLC | Purity of Labeled Oligonucleotide | >95% | |
| Cartridge Purification | Purity of Labeled Oligonucleotide | ~90-95% | [13] |
Visualizations
Caption: Experimental workflow for 6-FAM oligonucleotide labeling.
Caption: Workflow for Fluorescence In Situ Hybridization (FISH).
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive 6-FAM NHS ester | Use a fresh vial of the NHS ester; ensure it is stored properly desiccated and protected from light. |
| Non-optimal pH | Ensure the reaction buffer is at pH 8.5-9.0. | |
| Presence of primary amines in oligo solution | Purify the amino-modified oligonucleotide before labeling to remove any residual amines from synthesis. | |
| Low concentration of reactants | Reduce the reaction volume to increase the concentration of the oligonucleotide and NHS ester. | |
| Multiple Peaks in HPLC | Incomplete reaction | Increase the incubation time or the molar excess of the 6-FAM NHS ester. |
| Degradation of oligonucleotide | Use nuclease-free reagents and handle the oligonucleotide under sterile conditions. | |
| Poor Recovery After Purification | Loss of pellet during ethanol (B145695) precipitation | Increase centrifugation time and speed; be careful when removing the supernatant. |
| Non-optimal HPLC gradient | Optimize the acetonitrile gradient for better separation and elution. |
Conclusion
The protocols and data presented provide a comprehensive guide for the efficient labeling of oligonucleotides with 6-Carboxyfluorescein. The choice between post-synthesis conjugation and automated synthesis will depend on the specific application, desired labeling position, and available resources. Proper purification and quality control are critical steps to ensure the performance of the labeled oligonucleotides in downstream applications. By following these detailed procedures, researchers can reliably produce high-quality 6-FAM labeled oligonucleotides for their research and development needs.
References
- 1. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 2. crpr-su.se [crpr-su.se]
- 3. 6-FAM dT Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. 6-FAM Fluorescent Dye for Oligonucleotides - Generi Biotech [generi-biotech.com]
- 5. Fluorescent Dyes Applications [genelink.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. labcluster.com [labcluster.com]
- 11. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 12. genelink.com [genelink.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Carboxyfluorescein (FISH) Probe Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of 6-Carboxyfluorescein (6-FAM) labeled probes for Fluorescence In Situ Hybridization (FISH). The protocols outlined below are intended to offer detailed methodologies for key experiments, ensuring high-quality and reproducible results.
Introduction to 6-Carboxyfluorescein in FISH
Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue.[1][2] The choice of fluorophore is critical for the sensitivity and specificity of the assay. 6-Carboxyfluorescein (6-FAM) is a widely used green fluorescent dye that offers a high quantum yield and is compatible with standard fluorescein (B123965) (FITC) filter sets.[3] Its amine-reactive succinimidyl ester form (6-FAM SE) allows for efficient covalent labeling of oligonucleotide probes containing a primary amine modification.[3][4][5]
Key Advantages of 6-FAM for FISH Probes:
-
Bright Green Fluorescence: Provides strong signal for easy detection.
-
High Quantum Yield: Ensures efficient light emission upon excitation.
-
Standard Filter Set Compatibility: Works with common microscopy equipment.
-
Stable Labeling Chemistry: Forms a stable amide bond with amine-modified oligonucleotides.[3]
Section 1: Design of 6-Carboxyfluorescein FISH Probes
The successful design of a FISH probe is paramount for achieving high specificity and sensitivity. Several key parameters must be considered to ensure the probe binds efficiently to its target sequence while minimizing off-target hybridization.
Probe Design Workflow
Caption: Workflow for designing a 6-FAM labeled FISH probe.
Key Probe Design Parameters
| Parameter | Recommended Value/Consideration | Rationale |
| Probe Length | 18-30 nucleotides | Balances specificity with hybridization efficiency. Shorter probes may lack specificity, while longer probes can have lower synthesis yields and slower hybridization kinetics.[6] |
| GC Content | 30-60% | Influences the melting temperature (Tm) and hybridization strength.[7] |
| Melting Temperature (Tm) | ~75°C (for LNA probes) | A higher Tm generally leads to better hybridization results.[7] For standard DNA probes, Tm is a critical factor for determining hybridization and wash temperatures. |
| Overall Gibbs Free Energy (ΔG°) | -13 to -20 kcal/mol | Indicates the stability of the probe-target duplex. Values in this range maximize hybridization efficiency without compromising specificity.[6] |
| Secondary Structures | Minimize hairpin loops and self-dimerization | Secondary structures can hinder the probe's ability to bind to the target sequence.[6] |
| Specificity | High (verified by BLAST against relevant genomes) | Ensures the probe only binds to the intended target sequence. |
| Fluorophore Labeling | 5' or 3' end-labeling | Terminal labeling is common and efficient.[8] A 5' primary amine modifier is required for labeling with 6-FAM NHS ester. |
Section 2: Synthesis and Labeling of 6-FAM FISH Probes
Oligonucleotide probes are typically synthesized with a 5' amino-modifier C6 or C12 linker to allow for subsequent labeling with an amine-reactive dye.
Protocol: 6-Carboxyfluorescein NHS Ester Labeling of Amino-Modified Oligonucleotides
This protocol describes the covalent attachment of 6-Carboxyfluorescein N-hydroxysuccinimide ester (6-FAM SE) to an oligonucleotide containing a primary amine.
Materials:
-
Amino-modified oligonucleotide probe
-
6-Carboxyfluorescein N-hydroxysuccinimide ester (6-FAM SE)[3][4]
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)[5]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
Nuclease-free water
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in nuclease-free water to a concentration of 1 mg/mL.
-
6-FAM SE Preparation: Immediately before use, dissolve the 6-FAM SE in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
Labeling Reaction: a. In a microcentrifuge tube, combine the amino-modified oligonucleotide with 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5).[5] b. Add a 5-10 fold molar excess of the dissolved 6-FAM SE to the oligonucleotide solution. c. Mix well by vortexing and incubate for 2-4 hours at room temperature in the dark.
-
Purification of Labeled Probe: a. Purify the 6-FAM labeled probe from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25). b. Elute the labeled probe with nuclease-free water. The labeled probe will elute first, followed by the smaller, unreacted dye molecules.
-
Quantification and Storage: a. Measure the absorbance of the purified probe at 260 nm (for DNA) and 492 nm (for 6-FAM). b. The concentration and labeling efficiency can be calculated from these values. c. Store the labeled probe at -20°C in the dark.
Chemical Reaction of 6-FAM NHS Ester Labeling
Caption: Amine-reactive labeling of an oligonucleotide with 6-FAM NHS ester.
Section 3: In Situ Hybridization Protocol using 6-FAM Labeled Probes
This protocol provides a general framework for performing FISH on fixed cells or chromosome spreads. Optimization may be required depending on the sample type and target sequence.
FISH Experimental Workflow
Caption: General workflow for a Fluorescence In Situ Hybridization experiment.
Detailed FISH Protocol
Materials:
-
Fixed cells or chromosome spreads on slides
-
6-FAM labeled FISH probe
-
Hybridization buffer (e.g., 50% formamide (B127407), 2x SSC, 10% dextran (B179266) sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
-
Humidified chamber
Procedure:
-
Sample Preparation: a. Prepare slides with fixed cells or metaphase chromosome spreads. b. Dehydrate the slides through an ethanol (B145695) series (e.g., 70%, 85%, 100%) and air dry.[2]
-
Denaturation: a. Prepare the hybridization mix containing the 6-FAM labeled probe at a final concentration of 1-10 ng/µL. b. Denature the probe mix at 75-85°C for 5-10 minutes and then place on ice.[2][9] c. Immerse the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 72-85°C for 2-5 minutes.[2][10] d. Immediately dehydrate the slides again through a cold ethanol series and air dry.
-
Hybridization: a. Apply the denatured probe mix to the slide and cover with a coverslip. b. Seal the coverslip to prevent evaporation. c. Incubate overnight in a humidified chamber at 37°C.[9][11]
-
Post-Hybridization Washes: a. Carefully remove the coverslip. b. Wash the slides in a post-hybridization wash buffer (e.g., 50% formamide in 2x SSC) at 45°C for 15 minutes. c. Follow with washes in 2x SSC at 45°C and then 2x SSC at room temperature.
-
Counterstaining and Mounting: a. Counterstain the slides with a DAPI solution to visualize the nuclei.[11] b. Mount the slides with an antifade mounting medium.
-
Imaging: a. Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for DAPI (blue) and 6-FAM (green).
Quantitative Parameters for FISH Protocol
| Step | Parameter | Recommended Value |
| Probe Concentration | Final concentration in hybridization mix | 1-10 ng/µL |
| Probe Denaturation | Temperature | 75-85°C[2][9] |
| Time | 5-10 minutes[2][9] | |
| Sample Denaturation | Temperature | 72-85°C[2][10] |
| Time | 2-5 minutes | |
| Hybridization | Temperature | 37°C[9][11] |
| Time | 12-16 hours (overnight)[9][11] | |
| Post-Hybridization Washes | Temperature | 45°C |
| Time | 15 minutes per wash |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Poor probe labeling | Verify labeling efficiency via spectrophotometry. |
| Inefficient hybridization | Optimize hybridization temperature and time. Ensure proper denaturation. | |
| Low target copy number | Consider signal amplification techniques. | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt concentration). |
| Insufficient blocking | Use blocking agents like Cot-1 DNA for repetitive sequences. | |
| Autofluorescence | Endogenous fluorophores in the sample | Treat samples with autofluorescence quenching reagents. |
Conclusion
The design and application of 6-Carboxyfluorescein labeled probes for FISH require careful optimization of multiple parameters. By following the detailed protocols and guidelines presented in these application notes, researchers can achieve reliable and high-quality results for the visualization of specific nucleic acid sequences. The use of well-designed 6-FAM probes is a valuable tool in basic research, diagnostics, and drug development.
References
- 1. journalcjast.com [journalcjast.com]
- 2. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. empbiotech.com [empbiotech.com]
- 4. 6-Carboxyfluorescein N-hydroxysuccinimide ester | Abcam [abcam.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Custom LNA Fish Probes [qiagen.com]
- 8. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. takara.co.kr [takara.co.kr]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Carboxyfluorescein in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-CF) and its derivatives, particularly 6-Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE, also known as CFSE), are powerful fluorescent probes for flow cytometric analysis of various cellular functions. These molecules are invaluable tools for tracking cell proliferation, assessing cell viability, and monitoring cytotoxicity. This document provides detailed application notes and protocols for the effective use of 6-CF-based dyes in flow cytometry.
The core principle behind these dyes lies in their ability to passively diffuse across the cell membrane in a non-fluorescent form.[1] Once inside the cell, intracellular esterases cleave acetate (B1210297) groups, converting the molecule into a fluorescent, membrane-impermeant form.[2] In the case of CFSE, a succinimidyl ester group allows for covalent binding to intracellular proteins, ensuring stable, long-term labeling.[3] This stable labeling is the basis for tracking cell divisions, as the dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each generation.[4]
Principle of 6-Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) Staining
CFDA-SE is a cell-permeable compound that, upon entering a viable cell, undergoes enzymatic conversion to the fluorescent molecule carboxyfluorescein succinimidyl ester (CFSE). This process is dependent on the activity of intracellular esterases, which are abundant in metabolically active cells. The succinimidyl ester moiety of CFSE then forms covalent bonds with primary amines of intracellular proteins. This ensures that the fluorescent probe is retained within the cell for extended periods and is passed on to daughter cells upon division.
Applications
Cell Proliferation Assays
CFSE is the gold standard for tracking cell proliferation by flow cytometry. As cells divide, the CFSE fluorescence is halved in each daughter cell generation. This allows for the visualization of distinct peaks in a histogram, where each peak represents a successive generation of cell division.[4] This method can be used to resolve up to eight or more cell divisions.[5]
Cell Viability and Cytotoxicity Assays
The conversion of 6-Carboxyfluorescein diacetate to its fluorescent form requires active intracellular esterases. Therefore, viable cells with intact membranes will exhibit bright green fluorescence, while dead or membrane-compromised cells will not retain the dye and will show significantly lower or no fluorescence.[6] This principle can be used to assess cell viability and the cytotoxic effects of compounds.
Quantitative Data Summary
The optimal staining conditions for 6-CF derivatives can vary depending on the cell type and experimental application. The following tables provide a summary of recommended starting concentrations and incubation parameters. It is crucial to perform a titration to determine the optimal concentration for each specific cell type and assay to ensure bright staining with minimal cytotoxicity.[3]
| Parameter | Cell Proliferation (CFSE) | Cell Viability (6-Carboxyfluorescein Diacetate) |
| Cell Type | Lymphocytes, PBMCs, various cell lines | Various cell lines |
| Staining Concentration | 0.5 - 10 µM (titration recommended)[3][7] | 1 - 5 µg/mL |
| Incubation Time | 5 - 20 minutes[3][7] | 5 - 30 minutes[6] |
| Incubation Temperature | Room Temperature or 37°C[3][7] | Room Temperature or 37°C[6] |
| Excitation Wavelength | ~492 nm[2] | ~488 nm[6] |
| Emission Wavelength | ~517 nm[2] | ~530 nm[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Analysis using CFSE
This protocol outlines the steps for labeling suspension cells with CFSE to monitor cell proliferation.
Materials:
-
Cells of interest in single-cell suspension
-
Phosphate-Buffered Saline (PBS), sterile
-
CFSE stock solution (e.g., 5 mM in DMSO)
-
Complete cell culture medium (containing serum)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 to 20 x 10^6 cells/mL in pre-warmed (37°C) PBS.[4] Ensure cells are healthy and have high viability.
-
-
CFSE Staining:
-
Prepare a fresh working solution of CFSE in PBS at the desired final concentration (typically between 0.5 and 10 µM). It is highly recommended to perform a concentration titration for your specific cell type.[3]
-
Add the cell suspension to an equal volume of the CFSE working solution and mix immediately by gentle vortexing.
-
Incubate for 5 to 20 minutes at room temperature or 37°C, protected from light.[7]
-
-
Quenching and Washing:
-
To stop the staining reaction, add 5 volumes of cold complete culture medium (containing serum) and incubate for 5 minutes on ice. The proteins in the serum will quench any unbound CFSE.
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with complete culture medium to remove any residual unbound dye.
-
-
Cell Culture:
-
Resuspend the labeled cells in the appropriate culture medium and plate them under the desired experimental conditions (e.g., with or without stimulating agents).
-
Harvest cells at various time points to analyze the progression of cell division.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser for excitation.
-
Collect the fluorescence emission in the FITC channel (typically around 517-530 nm).[2]
-
Analyze the data using a histogram plot of CFSE fluorescence intensity. The undivided parent population will show the highest fluorescence, and each subsequent peak of decreasing fluorescence intensity will represent a successive cell division.
-
Protocol 2: Cell Viability Assessment using 6-Carboxyfluorescein Diacetate
This protocol describes the use of 6-Carboxyfluorescein diacetate for a rapid assessment of cell viability.
Materials:
-
Cells of interest (adherent or in suspension)
-
6-Carboxyfluorescein diacetate stock solution (e.g., 1 mg/mL in acetone)
-
PBS or other suitable buffer
-
Propidium Iodide (PI) solution (optional, for dual staining of dead cells)
-
Flow cytometer tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in PBS.
-
-
Staining:
-
Prepare a fresh working solution of 6-Carboxyfluorescein diacetate in PBS at a final concentration of 1-5 µg/mL.
-
Add the working solution to the cell suspension.
-
(Optional) For dual staining, Propidium Iodide (PI) can be added to a final concentration of 1-2 µg/mL to identify dead cells with compromised membranes.
-
Incubate for 15-30 minutes at 37°C, protected from light.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Excite the cells with a 488 nm laser.
-
Collect the green fluorescence from 6-Carboxyfluorescein in the FITC channel (~530 nm) and, if using PI, the red fluorescence in the appropriate channel (e.g., PE-Texas Red or PerCP).
-
Viable cells will be positive for 6-Carboxyfluorescein fluorescence and negative for PI, while dead cells will be negative for 6-Carboxyfluorescein and positive for PI.
-
Data Analysis and Interpretation
For cell proliferation assays using CFSE, the primary method of analysis is the interpretation of the fluorescence intensity histogram.
-
Gating: Initially, gate on the viable, single-cell population using forward and side scatter plots to exclude debris and cell aggregates.
-
Histogram Analysis: Create a histogram of the CFSE fluorescence. The rightmost peak represents the undivided parent population (Generation 0). Each subsequent peak to the left, with approximately half the fluorescence intensity of the preceding peak, represents a successive generation of cell division (Generation 1, 2, 3, etc.).
-
Quantification: Many flow cytometry analysis software packages have built-in proliferation analysis tools that can automatically identify and quantify the percentage of cells in each generation. These tools can also calculate various proliferation metrics, such as the proliferation index (the average number of divisions for all cells) and the division index (the average number of divisions for the cells that have divided).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Staining Intensity | - Suboptimal CFSE concentration- Hydrolyzed CFSE stock solution- Low esterase activity in cells | - Titrate CFSE concentration to find the optimal level.- Use a fresh aliquot of CFSE stock solution.- Increase incubation time or temperature. |
| High Cell Death | - CFSE concentration is too high, causing cytotoxicity- Harsh cell handling | - Perform a CFSE titration to find the lowest effective concentration.[3]- Handle cells gently during preparation and staining. |
| Broad Peaks in Histogram | - Inconsistent staining- Variation in cell size | - Ensure thorough and rapid mixing of cells with CFSE solution.- Gate on a more homogeneous cell population based on forward and side scatter. |
| No Cell Division Peaks | - Cells are not proliferating- Insufficient incubation time after stimulation | - Ensure appropriate positive controls for cell proliferation are included.- Extend the culture period to allow for more cell divisions. |
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 4. biocompare.com [biocompare.com]
- 5. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. creative-bioarray.com [creative-bioarray.com]
Measuring Intracellular pH: An Application Protocol Using 6-Carboxyfluorescein
Abstract
Intracellular pH (pHi) is a critical regulator of numerous cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport. The ability to accurately measure pHi is therefore essential for researchers in various fields, from basic cell biology to drug development. This application note provides a detailed protocol for the measurement of intracellular pH using the fluorescent indicator 6-Carboxyfluorescein (6-CF). We describe the use of its membrane-permeant precursor, 6-Carboxyfluorescein diacetate (6-CFDA), for efficient loading into live cells. The protocol covers all essential steps from reagent preparation and cell loading to fluorescence measurement and calibration, enabling researchers to obtain reliable and reproducible pHi data.
Introduction
6-Carboxyfluorescein is a fluorescent pH indicator that exhibits pH-dependent excitation, making it suitable for ratiometric measurements of intracellular pH. The dye has a pKa of approximately 6.5, providing good sensitivity within the physiological pH range.[1] For intracellular applications, the non-fluorescent and membrane-permeant diacetate form, 6-CFDA, is used.[2] Once inside the cell, ubiquitous intracellular esterases cleave the acetate (B1210297) groups, converting 6-CFDA into the fluorescent and membrane-impermeant 6-Carboxyfluorescein, thus trapping it in the cytoplasm.[2]
The principle of ratiometric pH measurement with 6-CF lies in its dual-excitation properties. The fluorescence intensity upon excitation at approximately 490 nm is highly sensitive to pH changes, increasing with alkalinization.[2][3] Conversely, excitation at its isosbestic point, around 440 nm, results in fluorescence that is largely independent of pH.[2] By calculating the ratio of the fluorescence intensities emitted at a single wavelength (typically ~520-535 nm) following excitation at these two wavelengths, a quantitative measure of pHi can be obtained that is independent of dye concentration, cell path length, and photobleaching.[2]
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog Number | Storage |
| 6-Carboxyfluorescein diacetate (6-CFDA) | Various | e.g., Biotium 51021 | -20°C, desiccated |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Various | e.g., Sigma-Aldrich D2650 | Room Temperature |
| Pluronic F-127 | Various | e.g., Invitrogen P3000MP | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) | Various | e.g., Gibco 14025092 | 2-8°C |
| High Potassium Calibration Buffer (pH 8.0) | See Protocol | N/A | 2-8°C |
| High Potassium Calibration Buffer (pH 6.0) | See Protocol | N/A | 2-8°C |
| Nigericin (B1684572), sodium salt | Various | e.g., Cayman Chemical 11333 | -20°C |
| Ethanol, absolute | Various | N/A | Room Temperature |
| 96-well black, clear-bottom microplates | Various | e.g., Corning 3603 | Room Temperature |
| Adherent or suspension cells | User-provided | N/A | 37°C, 5% CO2 |
| Fluorescence microplate reader or microscope | N/A | N/A | N/A |
Experimental Protocols
Reagent Preparation
3.1.1. 6-CFDA Stock Solution (10 mM)
-
Dissolve 4.6 mg of 6-Carboxyfluorescein diacetate (MW: 460.4 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
3.1.2. Pluronic F-127 Stock Solution (20% w/v)
-
Dissolve 2 g of Pluronic F-127 in 10 mL of anhydrous DMSO.
-
Warm gently (up to 37°C) and vortex to dissolve.
-
Store at room temperature.
3.1.3. 6-CFDA Loading Solution (5 µM)
-
For 10 mL of loading solution, add 5 µL of 10 mM 6-CFDA stock solution to 10 mL of HBSS.
-
Add 10 µL of 20% Pluronic F-127 stock solution to aid in dye solubilization.
-
Vortex to mix. Prepare this solution fresh for each experiment.
3.1.4. Nigericin Stock Solution (10 mM)
-
Dissolve 7.47 mg of Nigericin, sodium salt (MW: 746.9 g/mol ) in 1 mL of absolute ethanol.
-
Vortex until fully dissolved.
-
Store at -20°C.
3.1.5. High Potassium Calibration Buffers Prepare a base buffer containing 140 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, and 20 mM of a suitable buffer (e.g., HEPES for pH 7.0-8.0, MES for pH 6.0-7.0). Adjust the pH of the buffers to the desired values (e.g., 8.0, 7.5, 7.0, 6.5, 6.0) using 1 M KOH or 1 M HCl.
Cell Loading with 6-CFDA
The following protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.
-
Cell Seeding: For adherent cells, seed them in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells, adjust the cell number to approximately 1-5 x 10⁵ cells per well.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS to remove any residual serum.
-
Dye Loading: Add 100 µL of the 5 µM 6-CFDA loading solution to each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes.[4][5] The optimal loading time may vary depending on the cell type.
-
Washing: After incubation, gently wash the cells three times with pre-warmed HBSS to remove any extracellular dye.
-
De-esterification: Add 100 µL of fresh HBSS to each well and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[6]
Fluorescence Measurement
-
Set the fluorescence microplate reader or microscope to the appropriate excitation and emission wavelengths for 6-Carboxyfluorescein.
-
Excitation 1 (pH-sensitive): 490 nm
-
Excitation 2 (Isosbestic): 440 nm
-
Emission: 520 - 535 nm
-
-
Record the fluorescence intensity for each well at both excitation wavelengths. The ratio of the fluorescence intensity at 490 nm to that at 440 nm (F₄₉₀/F₄₄₀) is proportional to the intracellular pH.
In Situ Calibration
An in situ calibration is essential to convert the fluorescence ratios into absolute pHi values. This is achieved by using the K⁺/H⁺ ionophore nigericin to equilibrate the intracellular and extracellular pH.
-
After the experimental measurements, aspirate the buffer from the wells.
-
Add 100 µL of the highest pH high potassium calibration buffer (e.g., pH 8.0) containing 10 µM nigericin to a set of wells.
-
Add 100 µL of the other pH calibration buffers (e.g., 7.5, 7.0, 6.5, 6.0) with 10 µM nigericin to separate sets of wells.
-
Incubate for 5-10 minutes at 37°C to allow for pH equilibration.
-
Measure the fluorescence ratio (F₄₉₀/F₄₄₀) for each pH standard.
-
Plot the fluorescence ratio as a function of the extracellular pH to generate a calibration curve.
-
Fit the data to a suitable equation (e.g., a sigmoidal dose-response curve) to determine the pHi values of the experimental samples from their corresponding fluorescence ratios.
Data Presentation
The quantitative parameters for this protocol are summarized in the tables below for easy reference.
Table 1: Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Solvent |
| 6-Carboxyfluorescein diacetate | 10 mM | 5 µM | DMSO |
| Pluronic F-127 | 20% (w/v) | 0.02% (w/v) | DMSO |
| Nigericin | 10 mM | 10 µM | Ethanol |
Table 2: Typical Experimental Parameters
| Parameter | Value |
| Cell Seeding Density (96-well) | 1-5 x 10⁵ cells/well |
| 6-CFDA Loading Time | 30-60 minutes |
| De-esterification Time | 30 minutes |
| Calibration Incubation Time | 5-10 minutes |
| Excitation Wavelength 1 | 490 nm |
| Excitation Wavelength 2 | 440 nm |
| Emission Wavelength | 520 - 535 nm |
Visualizations
The following diagrams illustrate the key processes involved in the measurement of intracellular pH using 6-Carboxyfluorescein.
Caption: Cellular uptake and activation of 6-Carboxyfluorescein diacetate (6-CFDA).
Caption: Experimental workflow for intracellular pH measurement.
Caption: Principle of ratiometric pH measurement with 6-Carboxyfluorescein.
Conclusion
The protocol described in this application note provides a robust and reliable method for measuring intracellular pH using the fluorescent indicator 6-Carboxyfluorescein. The use of the diacetate form allows for efficient loading into a wide variety of cell types, and the ratiometric measurement approach minimizes experimental variability, leading to more accurate and reproducible results. By following the detailed steps for reagent preparation, cell loading, fluorescence measurement, and in situ calibration, researchers can confidently investigate the role of intracellular pH in their specific biological systems of interest.
References
Application Notes: 6-Carboxyfluorescein (6-FAM) for Antibody Labeling in Immunofluorescence
Introduction
6-Carboxyfluorescein (6-FAM) is a widely used green fluorescent dye belonging to the fluorescein (B123965) family. It is particularly valuable for labeling antibodies and other proteins for immunofluorescence (IF) applications. The dye contains a carboxylic acid group that can be activated, most commonly as an N-hydroxysuccinimide (NHS) ester, to react efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues) on the antibody, forming stable amide bonds.[1][] This direct covalent conjugation allows for the creation of fluorescently-tagged primary antibodies, a key reagent for direct immunofluorescence detection.[3]
6-FAM is favored for its high quantum yield, good water solubility, and a peak excitation wavelength that is well-matched to the common 488 nm laser line found in many fluorescence microscopes and flow cytometers.[1][4] However, researchers should be aware that its fluorescence is pH-sensitive, decreasing at pH levels below 7.
Principle of Labeling
The most common method for labeling antibodies with 6-FAM utilizes 6-FAM N-hydroxysuccinimide (NHS) ester. The NHS ester is an amine-reactive reagent that specifically and efficiently reacts with the non-protonated primary amino groups of lysine residues and the N-terminus of the antibody. This reaction is typically carried out in a buffer with a slightly basic pH (8.0-9.0) to ensure the primary amines are deprotonated and thus maximally reactive.[][5] The result is a stable covalent amide bond between the antibody and the 6-FAM molecule.
Quantitative Data Summary
For successful and reproducible immunofluorescence, it is crucial to characterize the labeled antibody. Key parameters include the spectral properties of the dye and the degree of labeling (DOL).
Table 1: Properties of 6-Carboxyfluorescein (6-FAM)
| Property | Value | Reference(s) |
|---|---|---|
| Full Chemical Name | 6-Carboxyfluorescein | |
| Molecular Weight (Free Acid) | 376.3 g/mol | |
| Excitation Maximum (Ex) | ~495 nm | |
| Emission Maximum (Em) | ~520 nm | |
| Reactive Group (Commonly Used) | N-Hydroxysuccinimide (NHS) Ester | [1] |
| Target Moiety | Primary Amines (-NH₂) | [1] |
| Extinction Coefficient (at λmax) | ~68,000 M⁻¹cm⁻¹ | [6] |
| Correction Factor (A₂₈₀/Aₘₐₓ) | ~0.30 |[6] |
Table 2: Recommended Molar Ratios for Antibody Labeling
| Antibody Concentration | Molar Ratio (Dye:Antibody) | Expected Outcome | Reference(s) |
|---|---|---|---|
| 1-2 mg/mL | 3:1 to 9:1 | Under-labeling (low signal) | [5] |
| 1-2 mg/mL | 10:1 to 20:1 | Optimal starting range | [1][] |
| > 2 mg/mL | > 20:1 | Potential for over-labeling (self-quenching) |[7] |
Note: The optimal molar ratio should be determined empirically for each specific antibody and application. The ideal Degree of Labeling (DOL) for antibodies is typically between 2 and 10.[7][8]
Experimental Protocols
Protocol 1: Antibody Preparation for Labeling
For successful labeling, the antibody must be in an amine-free buffer and at a suitable concentration. Buffers containing Tris, glycine, or sodium azide (B81097) must be removed as they will compete with the antibody for reaction with the NHS ester.[5][9]
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into a conjugation-compatible buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or PBS).[1] This can be done using dialysis or a desalting spin column.[5]
-
Concentration Adjustment: Adjust the antibody concentration to 2-5 mg/mL using the conjugation buffer.[1] Protein concentration can be determined by measuring absorbance at 280 nm (A280).[5]
Protocol 2: Antibody Conjugation with 6-FAM NHS Ester
-
Prepare Dye Stock: Immediately before use, prepare a 10 mg/mL stock solution of 6-FAM NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][5]
-
Calculate Reagent Volume: Determine the volume of the dye stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a good starting point).[1]
-
Labeling Reaction: While gently stirring, slowly add the calculated volume of the 6-FAM NHS ester solution to the prepared antibody solution.[1]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
Protocol 3: Purification of Labeled Antibody
It is critical to remove any unreacted, free 6-FAM to prevent high background fluorescence.
-
Purification Method: Use a desalting column, spin column, or dialysis to separate the labeled antibody from the free dye.[1][5]
-
Column Equilibration: Equilibrate the column with an appropriate storage buffer, such as PBS.
-
Separation: Apply the reaction mixture to the column and collect the fractions containing the labeled antibody, which will elute first. The smaller, unbound dye molecules will be retained longer.
-
Storage: Store the purified, labeled antibody at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Protect from light.[9]
Protocol 4: Characterization - Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[10]
-
Measure Absorbance: Dilute the purified conjugate and measure its absorbance at 280 nm (A₂₈₀) and at the absorbance maximum of 6-FAM (~495 nm, Aₘₐₓ).[6]
-
Calculate Protein Concentration:
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / Molar Extinction Coefficient of Dye
-
The molar extinction coefficient for 6-FAM is ~68,000 M⁻¹cm⁻¹.[6]
-
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 5: Direct Immunofluorescence Staining
This protocol provides a general workflow for using a 6-FAM labeled primary antibody on fixed cells.
-
Sample Preparation: Grow cells on coverslips or chamber slides. Rinse briefly with PBS.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[11]
-
Washing: Wash cells three times with PBS for 5 minutes each.[11]
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, incubate fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes.[11]
-
Blocking: To reduce nonspecific binding, incubate samples in a blocking buffer (e.g., 5% normal serum in PBS) for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Dilute the 6-FAM conjugated primary antibody to its optimal concentration in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[11][12]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each, protected from light.[11]
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with a standard fluorescein filter set (Excitation ~495 nm, Emission ~520 nm).[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 8. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Application Notes and Protocols: Peptide Labeling with 6-Carboxyfluorescein Succinimidyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (B556484) succinimidyl ester (6-FAM SE) is a widely utilized amine-reactive fluorescent dye for the covalent labeling of peptides and other biomolecules.[1][2] This green fluorescent probe reacts specifically with primary and secondary aliphatic amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[1][2] The resulting fluorescently labeled peptides are invaluable tools in a diverse range of applications within biological research and drug development, including fluorescence polarization assays, cellular uptake studies, fluorescence microscopy, and flow cytometry.[1][3][4]
This document provides detailed protocols for the labeling of peptides with 6-FAM SE, guidance on purification and characterization of the labeled product, and examples of its application in common research assays.
Chemical and Spectroscopic Properties
6-Carboxyfluorescein is a derivative of fluorescein (B123965) and is commonly available as a mixture of two isomers, 5-carboxyfluorescein (B1664652) and 6-carboxyfluorescein. These isomers exhibit nearly identical spectral properties.[1] The succinimidyl ester (SE) moiety confers its reactivity towards amine groups.[2]
| Property | Value |
| Full Name | 6-Carboxyfluorescein succinimidyl ester |
| Molecular Weight | 473.39 g/mol |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~517 nm |
| Molar Extinction Coefficient (ε) at λmax | >70,000 M⁻¹cm⁻¹ (in pH 9 buffer) |
| Recommended Reaction pH | 8.0 - 9.5 |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | -20°C, protected from light |
Table 1: Properties of 6-FAM SE. Data compiled from multiple sources.[1]
Experimental Protocols
Protocol 1: Labeling of Peptides in Solution
This protocol outlines the labeling of a peptide with a free primary amine in an aqueous buffer.
Materials:
-
Peptide of interest
-
6-FAM SE
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in the reaction buffer at a concentration of 1-5 mg/mL.
-
Prepare 6-FAM SE Stock Solution: Immediately before use, dissolve the 6-FAM SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Labeling Reaction: While gently vortexing the peptide solution, slowly add a 5- to 10-fold molar excess of the 6-FAM SE stock solution. The optimal molar ratio may need to be determined empirically.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Purification: Purify the FAM-labeled peptide from unreacted dye and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Use a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) for elution.[1][5]
-
Monitor the elution profile at both ~220 nm (for the peptide backbone) and ~495 nm (for the FAM dye).[1]
-
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry. The molecular weight should increase by the mass of the 6-carboxyfluorescein moiety (376.32 g/mol ) minus the mass of water (18.02 g/mol ) due to the formation of the amide bond.
Protocol 2: On-Resin Labeling of Peptides
This protocol is for labeling a peptide while it is still attached to the solid-phase synthesis resin.
Materials:
-
Peptide-resin with a deprotected N-terminal amine
-
6-Carboxyfluorescein
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Cleavage cocktail (e.g., 88% TFA, 5% H2O, 5% Phenol, 2% TIPS)[6]
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF.
-
Activation of 6-Carboxyfluorescein: In a separate vessel, dissolve 6-carboxyfluorescein (2 equivalents based on resin substitution) in DMF. Add HBTU (2 equivalents) and DIPEA (3 equivalents) to activate the carboxylic acid.[1]
-
Labeling Reaction: Add the activated 6-carboxyfluorescein solution to the resin. Mix the reaction at room temperature for 1-2 hours.[1]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling step can be repeated.
-
Washing: Wash the resin thoroughly with DMF, then dichloromethane, and dry under vacuum.
-
Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[6]
-
Purification: Purify the crude labeled peptide by RP-HPLC as described in Protocol 1.[1]
Experimental Workflow and Data Presentation
The general workflow for peptide labeling and subsequent analysis is depicted below.
Caption: Workflow for peptide labeling with 6-FAM SE.
Quantitative Data Summary
| Parameter | Recommended Value | Reference |
| Reaction pH | 8.0 - 9.5 | [1][7] |
| Molar Ratio (Dye:Peptide) | 5:1 to 10:1 (in solution) | [1] |
| Reaction Time | 1 - 2 hours (at room temperature) | [1] |
| Purification Method | Reverse-Phase HPLC | [1][5] |
Table 2: Recommended Reaction Conditions for In-Solution Labeling.
Applications
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution. It relies on the principle that a small, fluorescently labeled molecule (like a FAM-peptide) tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a larger molecule (e.g., a protein), the tumbling rate slows down, leading to an increase in fluorescence polarization.[8][9]
Experimental Setup:
-
A constant, low concentration of the FAM-labeled peptide is used.
-
Increasing concentrations of the binding partner (e.g., a protein) are titrated into the solution.
-
The fluorescence polarization is measured at each concentration point after an incubation period.
-
The data is plotted to generate a binding curve, from which the dissociation constant (Kd) can be determined.[6]
Caption: Principle of a Fluorescence Polarization assay.
Cellular Uptake and Imaging
FAM-labeled peptides are frequently used to study the ability of peptides to enter cells (cell-penetrating peptides) and to visualize their subcellular localization.[3][10]
General Protocol:
-
Cell Culture: Plate cells of interest and grow to a suitable confluency.
-
Incubation: Treat the cells with the FAM-labeled peptide at a desired concentration in culture medium.
-
Washing: After the incubation period, wash the cells multiple times with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Analysis:
-
Fluorescence Microscopy: Visualize the cellular uptake and localization of the peptide using a fluorescence microscope.
-
Flow Cytometry: Quantify the percentage of cells that have taken up the peptide and the mean fluorescence intensity.[11]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Incorrect pH of the reaction buffer.- Hydrolyzed 6-FAM SE.- Insufficient molar excess of the dye. | - Ensure the pH is between 8.0 and 9.5.- Use a fresh stock solution of 6-FAM SE.- Increase the molar ratio of dye to peptide. |
| Multiple Labeled Species | - Peptide contains multiple primary amines (e.g., N-terminus and lysine residues).- Reaction conditions are too harsh. | - Consider site-specific labeling strategies.- Reduce reaction time or temperature. |
| Difficulty in Purification | - Labeled and unlabeled peptides co-elute.- Free dye is not fully removed. | - Optimize the HPLC gradient for better separation.- Consider alternative purification methods like gel filtration.[5] |
Table 3: Common Troubleshooting Tips.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. stratech.co.uk [stratech.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Evaluation of a Cell Penetrating Prenylated Peptide Lacking an Intrinsic Fluorophore via in situ Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Carboxyfluorescein: A Versatile Tracer Dye for Cellular Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxyfluorescein (6-CF) and its derivatives are powerful fluorescent tracer dyes with broad applications in cell biology. Their utility stems from their ability to be retained within living cells, allowing for the tracking of cell populations and the assessment of fundamental cellular processes. This document provides detailed application notes and protocols for the use of 6-CF and its widely used derivative, Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE or CFSE), in cell proliferation, cytotoxicity, and intracellular pH measurements.
Principle of Action
The most common form used for cell tracking, CFDA-SE, is a cell-permeable compound that is non-fluorescent. Once inside the cell, intracellular esterases cleave the acetate (B1210297) groups, converting it to the fluorescent and membrane-impermeable 6-Carboxyfluorescein succinimidyl ester (CFSE).[1][2][3] The succinimidyl ester group then covalently binds to intracellular proteins, ensuring the dye is retained within the cell and is not transferred to neighboring cells.[2][4] With each cell division, the CFSE fluorescence is halved, allowing for the tracking of successive generations by flow cytometry.[5][6]
Spectral Properties
6-CF and its derivatives are typically excited by a 488 nm laser and their fluorescence emission is detected in the green channel.
| Property | 5(6)-Carboxyfluorescein (6-FAM) | CFSE (after hydrolysis) |
| Excitation Maximum (nm) | 492 - 495 | ~495 |
| Emission Maximum (nm) | 514 - 517 | ~517 |
| Quantum Yield | High | High |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | Not specified |
| Solubility | DMSO, water (pH > 6) | DMSO |
Applications and Protocols
Cell Proliferation Assays
CFSE is a widely used reagent for tracking cell proliferation, particularly of lymphocytes.[7] The progressive halving of fluorescence with each cell division allows for the quantification of cell generations.
Experimental Protocol: Cell Proliferation Analysis by Flow Cytometry
This protocol is optimized for human lymphocytes but can be adapted for other cell types.[8]
Materials:
-
Cells of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
CFDA-SE (5 mM stock in anhydrous DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Complete cell culture medium
-
Flow cytometer with a 488 nm laser
Staining Procedure:
-
Prepare a single-cell suspension of lymphocytes at a concentration of 20 x 10⁶ cells/mL in PBS containing 0.1% FBS.[8]
-
Add CFDA-SE to a final concentration of 1.5 µM. For other cell types, a titration to determine the optimal concentration (typically 0.5-10 µM) is recommended.[2][8][9]
-
Immediately vortex gently and incubate for 8-10 minutes at room temperature or 37°C, protected from light.[6][8]
-
To stop the labeling reaction, add an equal volume of pre-warmed, filtered 100% FBS and incubate for 10 minutes at 37°C. This allows for the efflux of unincorporated dye.[8]
-
Wash the cells by centrifuging at 400 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet.
-
Repeat the wash step at least two more times with complete culture medium.[8]
-
A sample of the cells should be analyzed by flow cytometry immediately to determine the initial staining intensity (Day 0).
-
Culture the remaining cells under desired experimental conditions.
-
Harvest cells at various time points and analyze by flow cytometry.
Data Analysis:
-
Gate on the viable cell population using forward and side scatter.
-
Analyze the CFSE fluorescence on a histogram. Each successive peak of decreasing fluorescence intensity represents a subsequent generation of cell division.[9]
Cytotoxicity Assays
CFSE can be used to label target cells in cytotoxicity assays, allowing for their discrimination from effector cells (e.g., Natural Killer cells).[1] The death of target cells is then assessed using a viability dye.
Experimental Protocol: NK Cell-Mediated Cytotoxicity Assay
This protocol describes a flow cytometry-based assay to measure the cytotoxicity of NK cells against CFSE-labeled target cells (e.g., K562).[1][10]
Materials:
-
Target cells (e.g., K562)
-
Effector cells (e.g., purified NK cells or PBMCs)
-
CFDA-SE (5 mM stock in anhydrous DMSO)
-
Complete culture medium
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining
-
Flow cytometer
Procedure:
-
Target Cell Labeling:
-
Co-culture:
-
Viability Staining and Analysis:
-
After incubation, centrifuge the cells and resuspend them in a staining buffer.
-
Add 7-AAD or PI to identify dead cells.
-
Analyze the samples immediately by flow cytometry.
-
Data Analysis:
-
Gate on the CFSE-positive population to identify the target cells.
-
Within the CFSE-positive gate, quantify the percentage of cells that are also positive for the viability dye (7-AAD or PI). This represents the percentage of dead target cells.[1]
Intracellular pH Measurement
Carboxyfluorescein and its derivatives, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), are used as fluorescent pH indicators.[11] The fluorescence intensity of these dyes is pH-dependent, allowing for the measurement of intracellular pH (pHi). BCECF is particularly useful as it can be used for ratiometric measurements, which minimizes the effects of dye concentration, photobleaching, and cell volume.[12]
Experimental Protocol: Intracellular pH Measurement with BCECF-AM
This protocol describes the measurement of pHi in live cells using the cell-permeant BCECF-AM ester and fluorescence microscopy.[13]
Materials:
-
Cells cultured on glass-bottom dishes
-
BCECF-AM (1 mM stock in anhydrous DMSO)
-
Loading solution (e.g., Earle's Balanced Salt Solution - EBSS)
-
Calibration buffers of known pH containing nigericin (B1684572) (a K⁺/H⁺ ionophore)
-
Fluorescence microscope with appropriate filters for ratiometric imaging (e.g., excitation at ~440 nm and ~495 nm, emission at ~535 nm)[13]
Procedure:
-
Dye Loading:
-
Image Acquisition:
-
Mount the dish on the microscope stage.
-
Acquire fluorescence images at the two excitation wavelengths.
-
-
Calibration:
-
To create a standard curve, sequentially perfuse the cells with calibration buffers of known pH (e.g., ranging from 5.5 to 8.5) containing nigericin (e.g., 10-50 µM) to equilibrate the intracellular and extracellular pH.[13]
-
Acquire ratiometric images for each pH value.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., 495 nm / 440 nm) for each experimental and calibration sample.
-
Generate a calibration curve by plotting the fluorescence ratio against the known pH values.
-
Determine the intracellular pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.
-
Quantitative Data for pH Measurement
| Parameter | Value | Reference |
| BCECF pKa | ~6.97 | |
| Excitation Wavelengths (Ratiometric) | ~440 nm and ~495 nm | [13] |
| Emission Wavelength | ~535 nm | [13] |
Mechanism of Action of CFDA-SE
Conclusion
6-Carboxyfluorescein and its derivatives are invaluable tools for cell biologists and drug development professionals. Their versatility allows for the robust and quantitative analysis of cell proliferation, cytotoxicity, and intracellular pH. The detailed protocols and data presented in these application notes provide a comprehensive guide for the successful implementation of these techniques in a research setting. Careful optimization of dye concentrations and incubation times is crucial for achieving reliable and reproducible results.
References
- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Carboxyfluorescein succinimidyl ester - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
- 5. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.research.missouri.edu [docs.research.missouri.edu]
- 7. The Use of Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE) to Monitor Lymphocyte Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bu.edu [bu.edu]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 7-AAD/CFSE Cell-Mediated Cytotoxicity Assay Kit(KA1293) | Abnova [abnova.com]
- 12. Fluorescence Measurement and Calibration of Intracellular pH in Starfish Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Nucleic Acid Sequencing Using 6-FAM Labeled Primers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled primers are fundamental tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acids. Among the various fluorescent dyes, 6-carboxyfluorescein (B556484) (6-FAM) is a widely used, water-soluble dye known for its bright green fluorescence.[1] It is commonly attached to the 5' end of an oligonucleotide, making it a versatile reporter for a variety of applications, including Sanger sequencing and fragment analysis.[1][2] This document provides detailed application notes and protocols for the use of 6-FAM labeled primers in these key techniques.
Application 1: Sanger Sequencing
Sanger sequencing, also known as the chain-termination method, remains the gold standard for targeted DNA sequencing, providing high-accuracy reads for sequence validation, mutation analysis, and single nucleotide polymorphism (SNP) genotyping. The incorporation of a 6-FAM labeled primer into the sequencing reaction allows for the fluorescent detection of the resulting DNA fragments during capillary electrophoresis.
Experimental Workflow: Sanger Sequencing
The overall workflow for Sanger sequencing using a 6-FAM labeled primer involves PCR amplification of the target region, a cycle sequencing reaction with the labeled primer and dideoxynucleotides (ddNTPs), purification of the sequencing products, and subsequent analysis on a capillary electrophoresis platform.
References
Troubleshooting & Optimization
Technical Support Center: 6-Carboxyfluorescein (6-FAM) Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of low fluorescence signal with 6-Carboxyfluorescein (6-FAM) conjugates.
Troubleshooting Guide: Low Fluorescence Signal
Low or weak fluorescence intensity from your 6-FAM labeled conjugates can be attributed to a variety of factors, from the experimental environment to the specifics of the conjugation process itself. Follow this guide to diagnose and resolve the potential causes of a diminished signal.
Problem: The fluorescence signal of my 6-FAM conjugate is weak or absent.
A weak or non-existent fluorescence signal can be caused by several factors, including suboptimal pH, photobleaching, quenching, inefficient conjugation, or issues with the experimental setup.[1] This step-by-step guide will help you identify and address the root cause of the problem.
Step 1: Verify Optimal Buffer pH
The fluorescence of 6-FAM is highly sensitive to pH.[1][2] In acidic conditions, the dye becomes protonated, leading to a significant decrease in fluorescence intensity.[3][4]
Recommendation:
-
Ensure the pH of your buffer system is within the optimal range of 7.5 to 8.5 for maximal 6-FAM fluorescence.[2]
-
For oligonucleotides, using a buffer with a pH of 7.2 or higher is recommended to limit degradation.[4] Tris or Tricine buffers can be suitable options.[4]
Experimental Protocol: pH Optimization Assay
Objective: To determine the optimal pH for your 6-FAM conjugate's fluorescence.
Materials:
-
6-FAM conjugate
-
A series of buffers with varying pH values (e.g., phosphate (B84403) buffers from pH 5.0 to 9.0)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Buffer Preparation: Prepare a set of buffers with a range of pH values.
-
Sample Preparation: Dilute the 6-FAM conjugate to a consistent final concentration in each of the prepared buffers.
-
Incubation: Incubate the solutions for a set period (e.g., 30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using appropriate excitation (Ex ~495 nm) and emission (Em ~519 nm) wavelengths.
-
Data Analysis: Plot the fluorescence intensity as a function of pH to identify the optimal pH range for your conjugate.
Step 2: Assess and Mitigate Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence.[1][5][6]
Recommendations to Minimize Photobleaching:
-
Reduce Exposure Time: Use the shortest possible exposure times during image acquisition.[5][7]
-
Minimize Light Intensity: Use the lowest excitation light intensity that provides an adequate signal-to-noise ratio. Neutral density filters can be used to attenuate the light.[5][7]
-
Use Antifade Reagents: For microscopy, use a commercially available antifade mounting medium to protect your sample.[5][7][8][9]
-
Proper Storage: Store all conjugate solutions and stained samples protected from light.[1][4] It is good practice to keep labeled oligonucleotides frozen and in the dark.[4]
Step 3: Investigate and Address Fluorescence Quenching
Fluorescence quenching occurs when the fluorescence of a fluorophore is decreased by a variety of processes. This can be a significant cause of low signal in 6-FAM conjugates.
Self-Quenching (Concentration Quenching)
At high concentrations or high dye-to-protein ratios, 6-FAM molecules can interact with each other, leading to the formation of non-fluorescent dimers and a reduction in the overall fluorescence signal.[10]
Recommendation:
-
Optimize the dye-to-protein ratio during conjugation. A higher ratio does not always lead to a brighter signal and can be counterproductive.
Quenching by Conjugated Molecule
In the case of labeled nucleic acids, proximity to certain nucleobases, particularly guanine (B1146940) (G), can strongly quench the fluorescence of 6-FAM.[11] This is due to photoinduced electron transfer (PET) from the guanine to the excited fluorophore.[11]
Recommendation:
-
When designing fluorescently labeled oligonucleotides, consider the local sequence context. If possible, avoid placing guanine residues in close proximity to the 6-FAM label.[11]
Mechanisms of Fluorescence Quenching
Fluorescence quenching can occur through several mechanisms, including Förster Resonance Energy Transfer (FRET), Dexter Electron Transfer, and Static Quenching.[12][13][14] In FRET, energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule.[12] Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher.[12]
Step 4: Evaluate Conjugation Efficiency and Purification
Incomplete removal of unconjugated 6-FAM or inefficient conjugation can lead to misleading results and high background signals, which can be perceived as a low specific signal.
Recommendations:
-
Optimize Conjugation Reaction: Ensure the reaction conditions, such as pH (typically 8.3-8.5 for NHS esters), are optimal for the conjugation chemistry being used.[15]
-
Purify the Conjugate: It is crucial to remove any unconjugated dye after the labeling reaction. Common purification methods include:
Experimental Protocol: Verifying Conjugation
Objective: To confirm the successful conjugation of 6-FAM to the target molecule.
Materials:
-
Crude conjugation reaction mixture
-
Purified conjugate
-
Unconjugated 6-FAM
-
SDS-PAGE and gel imaging system or Spectrophotometer
Procedure (for Protein Conjugates):
-
SDS-PAGE Analysis: Run the crude reaction mixture, purified conjugate, and unconjugated dye on an SDS-PAGE gel.
-
Visualization: Visualize the gel under UV illumination. A fluorescent band at the expected molecular weight of the protein indicates successful conjugation. The free dye will run at the bottom of the gel.
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at both 280 nm (for protein) and ~495 nm (for 6-FAM). The ratio of these absorbances can be used to estimate the degree of labeling.
Frequently Asked Questions (FAQs)
Q1: At what pH is the fluorescence of 6-FAM optimal?
The fluorescence of 6-FAM is highly pH-dependent. It is most fluorescent in a slightly alkaline environment, with an optimal pH range of 7.5 to 8.5.[2] Below pH 7, the fluorescence intensity decreases significantly.[2][3]
Q2: What is photobleaching and how can I prevent it?
Photobleaching is the irreversible damage to a fluorophore caused by light exposure, resulting in a permanent loss of fluorescence.[1][6] To minimize photobleaching, you should reduce the intensity and duration of light exposure, use antifade reagents for microscopy, and store samples in the dark.[5][7][8]
Q3: Why is my 6-FAM labeled oligonucleotide showing a low signal?
Low signal in 6-FAM labeled oligonucleotides can be due to several factors. One common cause is quenching by nearby nucleobases, with guanine being a particularly strong quencher.[11] Additionally, ensure the buffer pH is above 7.2 and that the oligonucleotide has been protected from light to prevent photobleaching.[4]
Q4: Can a high degree of labeling lead to a lower fluorescence signal?
Yes, this phenomenon is known as self-quenching or concentration quenching. If too many 6-FAM molecules are conjugated to a single protein or nanoparticle, they can interact and form non-fluorescent dimers, which reduces the overall fluorescence quantum yield.[10] It is important to optimize the dye-to-molecule ratio for the brightest signal.
Q5: How should I store my 6-FAM conjugates?
For optimal stability, 6-FAM and its conjugates should be stored at -20°C, protected from light and moisture.[1] If the conjugate is in solution, it should be aliquoted to avoid repeated freeze-thaw cycles.[1]
Quantitative Data Summary
| Parameter | Value/Range | Significance | Reference(s) |
| Optimal pH Range | 7.5 - 8.5 | Crucial for maximizing fluorescence intensity. | [2] |
| Excitation Maximum (λEx) | ~495 nm (at pH 9) | Wavelength for efficient excitation of the fluorophore. | |
| Emission Maximum (λEm) | ~519 nm (at pH 9) | Wavelength of maximum fluorescence emission. | |
| Fluorescein (B123965) Quantum Yield | 0.93 (unconjugated) | A measure of the efficiency of fluorescence emission. | |
| CF-BSA Quantum Yield | 0.48 | Conjugation can reduce the quantum yield. |
Diagrams
Caption: A step-by-step workflow to troubleshoot low fluorescence signal.
Caption: Common mechanisms leading to fluorescence quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Mechanism of fluorescence concentration quenching of carboxyfluorescein in liposomes: energy transfer to nonfluorescent dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 13. chem.uzh.ch [chem.uzh.ch]
- 14. ossila.com [ossila.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Photobleaching of 6-Carboxyfluorescein (6-FAM) in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the photobleaching of 6-Carboxyfluorescein (6-FAM) during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is 6-Carboxyfluorescein (6-FAM) particularly susceptible?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce upon exposure to light.[1][2] This process occurs when the fluorophore, in its excited state, undergoes chemical reactions, often with molecular oxygen, leading to the formation of non-fluorescent products.[3][4] 6-Carboxyfluorescein, a derivative of fluorescein, is notoriously prone to photobleaching due to its chemical structure, which is susceptible to photo-oxidation.[1][5] The process often involves the fluorophore transitioning to a long-lived, highly reactive triplet state, increasing the likelihood of damaging chemical interactions.[3][6]
Q2: How can I distinguish between photobleaching and other causes of signal loss?
A2: Signal loss due to photobleaching has a distinct characteristic: it occurs progressively and is confined to the area being illuminated by the excitation light.[1] Regions of the sample not exposed to the light will maintain their fluorescence. Other causes of signal loss, such as phototoxicity in live cells, might manifest as morphological changes (e.g., cell shrinkage, blebbing) or altered cellular processes.[7][8] Quenching, another phenomenon causing decreased fluorescence, is often reversible and can be influenced by the fluorophore's local chemical environment.[3]
Q3: What are the primary strategies to minimize photobleaching of 6-FAM?
A3: The three main strategies to combat photobleaching are:
-
Reduce the total light exposure: This involves minimizing both the intensity and duration of the excitation light that the sample receives.[9][10][11]
-
Use antifade reagents: These are chemical compounds added to the mounting medium to protect the fluorophore from photochemical damage.[9][10]
-
Optimize imaging parameters: Adjusting microscope and camera settings can maximize the detected signal while minimizing light exposure.[1]
Troubleshooting Guide: Rapid Signal Fading of 6-FAM
If you are experiencing rapid loss of your 6-FAM signal, work through the following troubleshooting steps.
Problem: The 6-FAM signal disappears quickly upon illumination.
Step 1: Assess and Optimize Illumination Conditions
The most direct way to reduce photobleaching is to limit the amount of light hitting your sample.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[5][12]
-
Use Neutral Density (ND) Filters: These filters can be used to incrementally decrease the excitation light without altering its spectral properties.[5][12]
-
Minimize Exposure Time: Use the shortest possible camera exposure time. For weak signals, consider using a more sensitive detector rather than increasing exposure.[3][12]
-
Avoid Continuous Exposure: Use the microscope's shutter to block the excitation light path when you are not actively acquiring an image.[12] When locating a region of interest, use transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for image capture.[1]
Step 2: Employ Antifade Reagents in Your Mounting Medium
Antifade reagents are crucial for preserving the fluorescence of photolabile dyes like 6-FAM. They work by scavenging for reactive oxygen species (ROS) that are a primary cause of photobleaching.[4]
-
For Fixed Samples: A variety of commercial and homemade antifade mounting media are available. Common active ingredients include p-phenylenediamine (B122844) (PPD), n-propyl gallate (NPG), and 1,4-diazabicyclo[2.2.2]octane (DABCO).[13][14]
-
For Live-Cell Imaging: Use reagents specifically designed for live cells, such as Trolox (a vitamin E derivative), which is cell-permeable and has low toxicity.[5][11]
Step 3: Optimize Your Imaging Protocol and Microscope Settings
Fine-tuning your data acquisition parameters can significantly impact fluorophore longevity.
-
Choose the Right Objective: Use an objective with a high numerical aperture (NA) as it will be more efficient at collecting emitted light, allowing you to reduce the excitation intensity.
-
Detector Settings: Increase the gain or sensitivity of your detector (e.g., PMT or camera) to compensate for lower excitation power, but be mindful of introducing noise.
-
Time-Lapse Experiments: For time-lapse imaging, increase the interval between acquisitions to the longest duration that still captures the biological process of interest.[11]
Below is a workflow diagram to guide your troubleshooting process.
Quantitative Data on Antifade Reagent Performance
The effectiveness of antifade reagents can vary. The following table summarizes the performance of common antifade agents. Note that performance can be dye and sample-dependent.
| Antifade Reagent | Common Concentration | Advantages | Disadvantages | Relative Photostability Increase |
| p-Phenylenediamine (PPD) | 0.1% - 1% | Highly effective at reducing fading.[13] | Can be toxic, may reduce initial fluorescence intensity, and can cause background fluorescence.[14] | High |
| n-Propyl Gallate (NPG) | 2% - 4% | Less toxic than PPD, effective for many fluorophores.[1][13] | Can be difficult to dissolve.[13] | Moderate to High |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 1% - 2.5% | Less toxic than PPD, good for general use. | Less effective than PPD.[13] | Moderate |
| Trolox | 0.5 - 1 mM | Suitable for live-cell imaging, low toxicity.[5] | May require optimization for different cell types.[11] | Moderate |
Key Experimental Protocols
Protocol 1: Preparation of 2% n-Propyl Gallate (NPG) Antifade Mounting Medium
This is a widely used and less toxic alternative to PPD-based antifade solutions.[1]
Materials:
-
n-propyl gallate (e.g., Sigma P3130)
-
Glycerol (B35011) (ACS grade)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Distilled water
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO. Note: NPG has poor solubility in aqueous solutions.
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 10X PBS. Mix thoroughly.
-
While stirring, slowly add 100 µL of the 20% n-propyl gallate stock solution to the glycerol/PBS mixture.
-
Adjust the final volume to 10 mL with distilled water if necessary.
-
Aliquot into light-proof tubes and store at -20°C. Thaw as needed, but avoid multiple freeze-thaw cycles.
Protocol 2: Using a Commercial Live-Cell Antifade Reagent (e.g., Trolox)
This protocol outlines the general steps for using a commercial antifade reagent for live-cell imaging.
Materials:
-
Commercial live-cell antifade reagent (e.g., VectaCell™ Trolox, ProLong™ Live)[5]
-
Appropriate imaging buffer or cell culture medium for your cells
-
Live-cell imaging chamber or dish
Procedure:
-
Prepare the antifade reagent working solution by diluting the concentrated stock into your imaging buffer or medium according to the manufacturer's instructions. A typical final concentration for Trolox is between 0.5-1 mM.[5]
-
Replace the existing medium on your cells with the medium containing the antifade reagent.
-
Incubate the cells for the manufacturer-recommended time before imaging to allow for reagent uptake.
-
Proceed with your imaging experiment, keeping illumination parameters optimized as described above.
The signaling pathway for photobleaching and the intervention points for antifade reagents are illustrated below.
References
- 1. benchchem.com [benchchem.com]
- 2. What causes photobleaching? | AAT Bioquest [aatbio.com]
- 3. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. bitesizebio.com [bitesizebio.com]
- 10. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
- 12. benchchem.com [benchchem.com]
- 13. bidc.ucsf.edu [bidc.ucsf.edu]
- 14. vectorlabs.com [vectorlabs.com]
Technical Support Center: Optimizing 6-Carboxyfluorescein (6-FAM) Conjugation to Antibodies
Welcome to the technical support center for optimizing the conjugation of 6-Carboxyfluorescein (6-FAM) to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving conjugation efficiency and troubleshooting common issues encountered during the labeling process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemical reaction for conjugating 6-FAM to an antibody?
A1: The conjugation of 6-Carboxyfluorescein (6-FAM) to an antibody typically utilizes N-hydroxysuccinimide (NHS) ester chemistry. The NHS ester of 6-FAM reacts with primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This is a nucleophilic acyl substitution reaction where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and releasing N-hydroxysuccinimide as a byproduct.[1][]
Q2: What is the optimal pH for the conjugation reaction and why is it important?
A2: The optimal pH for NHS ester conjugations is typically between 7.2 and 8.5, with a range of 8.3-8.5 often being ideal.[1][3][4] This pH range is a critical balance:
-
Below pH 7.2: Primary amines are mostly protonated (-NH₃⁺), making them non-nucleophilic and thus unreactive with the NHS ester.[1][4]
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly. In this competing reaction, the NHS ester reacts with water, rendering it inactive and reducing the overall conjugation efficiency.[1][3][4]
Q3: Which buffers are recommended for the conjugation reaction?
A3: It is crucial to use amine-free buffers to avoid competition with the antibody for the 6-FAM NHS ester. Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[1]
-
Borate (B1201080) buffer (50 mM) at a pH of 8.5.[1]
Q4: Which buffers should be avoided?
A4: Buffers containing primary amines must be avoided as they will react with the NHS ester and significantly reduce the conjugation efficiency.[1][5] Examples of buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.
Q5: How should I prepare my antibody before conjugation?
A5: If your antibody is in a buffer containing primary amines (like Tris or glycine), you must perform a buffer exchange into an appropriate amine-free buffer (e.g., PBS) before starting the conjugation.[5][6] This can be done using dialysis or a desalting column. The antibody concentration should ideally be between 1-5 mg/mL for optimal results.[5][]
Q6: How do I determine the optimal dye-to-antibody molar ratio?
A6: A molar excess of the 6-FAM NHS ester is used to drive the reaction. A good starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1][6] However, the optimal ratio can vary depending on the antibody and desired degree of labeling. It is recommended to perform a titration with different ratios to find the one that provides the best balance between labeling efficiency and antibody function.[5]
Q7: How do I purify the 6-FAM labeled antibody?
A7: After the conjugation reaction, it is essential to remove any unconjugated 6-FAM. Common purification methods include:
-
Size-Exclusion Chromatography (e.g., Sephadex G-25): This is a widely used method to separate the larger labeled antibody from the smaller, free dye molecules.[8][9]
-
Dialysis: This method can also be used to remove low-molecular-weight impurities.[]
-
Centrifugal Filters: These devices can efficiently remove unincorporated labels through a few rounds of diafiltration.
Q8: How should I store my 6-FAM labeled antibody?
A8: 6-FAM labeled antibodies are sensitive to light and should be stored in dark vials or tubes wrapped in foil.[10][11] For short-term storage (1-2 weeks), 4°C is generally acceptable. For long-term storage, it is recommended to aliquot the antibody to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10] Adding a cryoprotectant like glycerol (B35011) (at a final concentration of 50%) can help prevent aggregation upon freezing.[6][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | Inactive/Hydrolyzed 6-FAM NHS Ester: The reagent is moisture-sensitive.[1][13] | - Use a fresh aliquot of the 6-FAM NHS ester. - Allow the vial to warm to room temperature before opening to prevent condensation. - Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[3][13] |
| Presence of Competing Amines: The reaction buffer or antibody sample contains primary amines (e.g., Tris, glycine).[1][5] | - Perform a buffer exchange of your antibody into an amine-free buffer like PBS or borate buffer prior to conjugation.[1][5] | |
| Suboptimal pH: The pH of the reaction is too low (<7.2) or too high (>8.5).[1][13] | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[1][13] | |
| Low Reactant Concentration: Dilute concentrations of the antibody or dye can slow down the reaction. | - If possible, increase the concentration of your antibody to at least 1 mg/mL.[5] | |
| Protein Aggregation | Over-labeling: A high molar excess of the 6-FAM NHS ester can lead to the attachment of too many dye molecules, which can alter the protein's properties and cause aggregation.[1][14] | - Reduce the molar ratio of the 6-FAM NHS ester in the reaction.[1][14] - Perform a titration to find the optimal dye-to-antibody ratio. |
| Low Fluorescence Signal | Over-labeling (Quenching): Too many fluorophores in close proximity can lead to self-quenching, where the fluorescence emission is reduced.[14][15] | - Determine the Degree of Labeling (DOL) to assess the number of dye molecules per antibody. - Reduce the molar ratio of the dye in the conjugation reaction to achieve a lower DOL.[14] |
| Environmental Effects: The fluorescence of 6-FAM is pH-dependent and is significantly lower in acidic environments.[16][17] | - Ensure the final buffer for the labeled antibody is at a neutral or slightly basic pH (pH 7.4-9.0) for optimal fluorescence.[16] | |
| Photobleaching: Exposure to light can cause the fluorophore to lose its ability to fluoresce.[10][11] | - Protect the labeled antibody from light at all stages of the experiment and during storage.[10][11] | |
| Loss of Antibody Activity | Modification of Critical Residues: Lysine residues in or near the antigen-binding site of the antibody may have been modified, altering its binding capability.[14] | - Reduce the dye-to-antibody molar ratio to decrease the extent of labeling. - Consider site-specific conjugation methods if preserving the antigen-binding site is critical. |
Quantitative Data Summary
Table 1: Recommended Reaction Parameters for 6-FAM Antibody Conjugation
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1 - 5 mg/mL[5][] | Higher concentrations generally lead to better efficiency. |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5)[1][3][4] | A critical parameter balancing amine reactivity and NHS ester stability. |
| Dye:Antibody Molar Ratio | 5:1 to 20:1[1][5][6] | Titration is recommended to determine the optimal ratio. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C[1][3] | |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C[1][3] | Longer incubation at lower temperatures can be beneficial for sensitive antibodies. |
Table 2: Spectroscopic Properties of 6-Carboxyfluorescein (6-FAM)
| Property | Value |
| Maximum Excitation Wavelength (λmax) | ~492 nm[18][19] |
| Maximum Emission Wavelength (λmax) | ~517 nm[18][19] |
| Molar Extinction Coefficient (ε) at λmax | ~71,000 cm⁻¹M⁻¹[20] |
Experimental Protocols
Protocol 1: 6-FAM Conjugation to an Antibody
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Adjust the antibody concentration to 2-5 mg/mL.[6]
-
-
6-FAM NHS Ester Stock Solution Preparation:
-
Allow the vial of 6-FAM NHS ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the 6-FAM NHS ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[6][]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[9]
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Protocol 2: Determination of the Degree of Labeling (DOL)
-
Absorbance Measurement:
-
Measure the absorbance of the purified 6-FAM labeled antibody at 280 nm (A₂₈₀) and ~494 nm (A₄₉₄) using a spectrophotometer.[9]
-
-
Calculation:
-
Calculate the concentration of the antibody:
-
Antibody Concentration (M) = [A₂₈₀ - (A₄₉₄ × Correction Factor)] / ε_protein
-
The extinction coefficient (ε) for a typical IgG is ~210,000 M⁻¹cm⁻¹.
-
The correction factor for 6-FAM at 280 nm is approximately 0.11.[20]
-
-
Calculate the concentration of the dye:
-
Dye Concentration (M) = A₄₉₄ / ε_dye
-
The extinction coefficient (ε) for 6-FAM at ~494 nm is ~71,000 M⁻¹cm⁻¹.[20]
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Antibody Concentration (M)
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 9. benchchem.com [benchchem.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. drexel.edu [drexel.edu]
- 12. Storage instructions for antibodies and proteins - dianova [dianova.com]
- 13. benchchem.com [benchchem.com]
- 14. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. drmr.com [drmr.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 6-Carboxyfluorescein (6-CF) Leakage from Liposomes
Welcome to the technical support center for troubleshooting 6-Carboxyfluorescein (6-CF) leakage from liposomes. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during liposome-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 6-Carboxyfluorescein (6-CF) leakage from liposomes?
A1: Leakage of 6-CF from liposomes can be attributed to several factors, including:
-
Lipid Composition: The type of phospholipids (B1166683) and the presence of cholesterol significantly impact membrane fluidity and permeability.[1][2] Liposomes with low phase transition temperatures (Tm) may be more prone to leakage at ambient temperatures.[3]
-
Improper Liposome (B1194612) Preparation: The method used for liposome formation (e.g., thin-film hydration, sonication, extrusion) can affect the lamellarity and stability of the vesicles.[4][5][6]
-
Suboptimal Storage Conditions: Temperature and storage duration can influence liposome stability. Liposomes should generally be stored at 4°C and should not be frozen, as ice crystal formation can rupture the membrane.[7][8]
-
Mechanical Stress: Processes such as vigorous vortexing, high-speed centrifugation, or multiple extrusion cycles can induce mechanical stress and lead to leakage.[9][10]
-
Physicochemical Environment: Factors like pH, osmolarity, and the presence of certain ions in the external buffer can affect liposome integrity.
-
Interactions with External Molecules: Components in biological media (e.g., proteins in serum) or even the surface of the experimental container (e.g., cuvettes) can interact with liposomes and cause destabilization.[9][11][12]
Q2: How can I improve the encapsulation efficiency of 6-CF in my liposomes?
A2: To enhance 6-CF encapsulation, consider the following:
-
Optimize 6-CF Concentration: While higher concentrations of 6-CF are required for self-quenching, excessively high concentrations can be difficult to dissolve and may impact liposome stability.[13][14] Concentrations typically range from 20 mM to 100 mM.[4][15]
-
Adjust pH of 6-CF Solution: Ensure the 6-CF is fully dissolved by adjusting the pH of the hydration buffer to approximately 7.4 with NaOH. The solution should turn a clear dark orange.[4]
-
Lipid Film Hydration: Ensure the lipid film is thin and evenly distributed before hydration. Hydrate the film at a temperature above the phase transition temperature (Tm) of the lipids.[7][15]
-
Liposome Preparation Method: The reverse-phase evaporation (REV) method is known to produce vesicles with a high internal aqueous volume, which can improve the encapsulation of hydrophilic molecules like 6-CF.[16]
Q3: What is the best method to remove unencapsulated 6-CF?
A3: Several methods can be used to separate liposomes from free 6-CF:
-
Size Exclusion Chromatography (SEC): Using columns like Sephadex is a common and effective method.[4]
-
Spin Columns: These offer a rapid method for purification.[15]
-
Dialysis: This is another widely used technique, though it can be more time-consuming. It's important to use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), typically around 10-14 kDa.[4][7]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to 6-CF leakage.
Issue 1: High background fluorescence in the leakage assay.
| Possible Cause | Recommended Solution |
| Incomplete removal of unencapsulated 6-CF. | Optimize your purification method. For SEC, ensure the column is adequately packed and equilibrated. For dialysis, increase the number of buffer changes and the duration of dialysis.[7] |
| Passive leakage of 6-CF over time. | Prepare liposomes fresh before use.[8] Store at 4°C and avoid freezing.[7][8] Consider using lipids with a higher phase transition temperature (Tm) or incorporating cholesterol to increase membrane stability.[1] |
| Liposome destabilization by cuvette surface. | Use quartz cuvettes, as polystyrene and PMMA can cause liposome attachment and spreading, leading to artificial leakage.[11][12][17] Pre-coating cuvettes with PEG can also minimize interactions.[11][12] |
Issue 2: Inconsistent or irreproducible leakage results.
| Possible Cause | Recommended Solution |
| Variability in liposome size and lamellarity. | Standardize your liposome preparation protocol. Extrusion through polycarbonate membranes of a defined pore size is recommended to obtain a homogenous population of unilamellar vesicles.[4] |
| Temperature fluctuations during the assay. | Use a temperature-controlled fluorometer to maintain a constant temperature throughout the experiment. Be mindful of the lipid Tm, as permeability is highest at this temperature.[2][18] |
| Pipetting errors or inconsistent mixing. | Ensure accurate and consistent pipetting. Mix samples gently but thoroughly after the addition of the leakage-inducing agent. |
Experimental Protocols
Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve the desired lipids (e.g., POPC, cholesterol) in chloroform (B151607) in a round-bottom flask.[6]
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove residual solvent.[6][7]
-
Hydration: Hydrate the lipid film with a 50 mM 6-CF solution in a suitable buffer (e.g., HEPES, pH 7.4). The hydration should be performed at a temperature above the Tm of the lipids.[7] Vortex the flask to disperse the lipids and form multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional): Subject the MLV suspension to several freeze-thaw cycles to increase encapsulation efficiency.[3]
-
Extrusion: Extrude the liposome suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce unilamellar vesicles (LUVs) with a uniform size distribution.[4]
Protocol 2: 6-CF Leakage Assay
-
Purification: Remove unencapsulated 6-CF from the liposome preparation using size exclusion chromatography (e.g., a Sephadex G-50 column) or spin columns.[4][15]
-
Dilution: Dilute the purified liposome suspension in the assay buffer to a suitable concentration in a fluorometer cuvette.
-
Baseline Measurement: Record the baseline fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Induce Leakage: Add the agent expected to cause leakage (e.g., a peptide, detergent, or serum).
-
Monitor Fluorescence: Record the fluorescence intensity (F_t) over time until it reaches a plateau.
-
Maximum Leakage: Add a detergent like Triton X-100 to a final concentration of 0.1-0.5% to completely lyse the liposomes and release all encapsulated 6-CF. Record the maximum fluorescence (F_max).[7][15]
-
Calculation: Calculate the percentage of 6-CF leakage at time 't' using the following equation: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
Data Presentation
Table 1: Influence of Lipid Composition on Liposome Stability
| Lipid Composition | Cholesterol Content (mol%) | Observed Leakage | Reference |
| DOPC | 0 | Higher | [1] |
| DOPC | 30 | Lower | [19] |
| POPC | 0 | Moderate | [1] |
| POPC | 30 | Lower | [1] |
| DPPC | - | Low (below Tm) | [7] |
Table 2: Common 6-CF Concentrations for Leakage Assays
| Concentration | Notes | Reference |
| 20 mM | Used for POPG/POPE liposomes. | [3] |
| 50 mM | Commonly used concentration, provides good self-quenching. | [4][7] |
| 80-100 mM | High concentration for maximum self-quenching, but solubility can be an issue. | [14][15] |
Visualizations
References
- 1. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 7. A Simple and Fast Assay Based on Carboxyfluorescein-Loaded Liposome for Quantitative DNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encapsula.com [encapsula.com]
- 9. Studies on the methodology of the carboxyfluorescein assay and on the mechanism of liposome stabilization by red blood cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorfrancis.com [taylorfrancis.com]
- 11. diva-portal.org [diva-portal.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and hum ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05478C [pubs.rsc.org]
- 16. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Liposomal Copermeation Assay Reveals Unexpected Membrane Interactions of Commonly Prescribed Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell-induced leakage of liposome contents - PubMed [pubmed.ncbi.nlm.nih.gov]
effect of pH on 6-Carboxyfluorescein fluorescence intensity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on 6-Carboxyfluorescein (6-FAM) fluorescence intensity.
Frequently Asked Questions (FAQs)
Q1: Why is the fluorescence signal from my 6-FAM labeled sample weak or undetectable? A1: The most common reason for low 6-FAM fluorescence is an acidic environment. 6-FAM is highly pH-sensitive, and its fluorescence intensity decreases dramatically in solutions with a pH below 7.0.[1][2] The dye's phenolic group becomes protonated in acidic conditions, leading to a significant reduction in its quantum yield.[3][4]
Q2: What is the optimal pH range for working with 6-FAM? A2: For applications requiring a stable and bright fluorescence signal, it is recommended to use 6-FAM in a pH range of 7.5 to 8.5.[1][2] In this range, the molecule exists predominantly in its highly fluorescent deprotonated (dianion) form.
Q3: How exactly does pH alter the fluorescence of 6-FAM? A3: The fluorescence of 6-FAM is governed by a pH-dependent equilibrium between its different ionic forms.[3]
-
At high pH (alkaline): The molecule is fully deprotonated, forming a dianion that is highly fluorescent.
-
Near its pKa (~6.5): A mixture of the deprotonated (fluorescent) and protonated (less fluorescent) forms exists. This is the range where fluorescence intensity changes most steeply with pH.[5]
-
At low pH (acidic): The molecule is protonated, leading to a significant decrease in fluorescence intensity.[3]
Q4: What is the pKa of 6-FAM and why is it important for my experiments? A4: The pKa of 6-FAM's phenolic group is approximately 6.5.[3][5] This value is critical because it represents the pH at which the dye is most sensitive to pH changes. If you are using 6-FAM as a pH indicator, your measurements will be most accurate around this value. Conversely, if you need a stable fluorescent signal, your experimental pH should be at least one to two units away from the pKa (e.g., pH 7.5 or higher).
Q5: Do the excitation and emission wavelengths of 6-FAM shift with pH? A5: While the fluorescence intensity is highly dependent on pH, the emission wavelength maximum (~514 nm) shows relatively little change.[3] However, the absorption (excitation) spectrum does shift. The protonated form has a lower absorbance at the 492 nm peak compared to the deprotonated form, which is the primary cause of the change in fluorescence intensity when exciting at this wavelength.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | The pH of the buffer or sample is too acidic (below 7.0). | 1. Measure the pH of your final solution. 2. Adjust the pH to the optimal range of 7.5-8.5 using a suitable buffer. 3. Ensure all components added to the solution do not significantly alter the final pH. |
| Inconsistent or Drifting Fluorescence Readings | 1. The solution is poorly buffered, leading to pH fluctuations. 2. The sample is absorbing CO₂ from the atmosphere, causing a slight decrease in pH. | 1. Use a buffer with adequate buffering capacity for your target pH range (e.g., HEPES for pH 7-8, Tris for pH 7.5-8.5). 2. If working with open plates for extended periods, consider using a CO₂-independent buffer or minimizing air exposure. |
| Fluorescence Signal Decreases Rapidly Over Time | Photobleaching due to prolonged or high-intensity exposure to excitation light.[6] | 1. Minimize the sample's exposure time to the light source. 2. Reduce the intensity of the excitation light using neutral density filters. 3. For microscopy, use an anti-fade mounting medium. |
| Unexpected pKa or Fluorescence Behavior in Cellular Assays | 1. The intracellular microenvironment (e.g., viscosity, protein binding) can alter the dye's pKa and quantum yield.[3][7] 2. The dye may be leaking from the cells over time.[8] | 1. Perform an in situ calibration. This involves using ionophores (e.g., nigericin (B1684572) and valinomycin) in buffers of known pH to equilibrate the intracellular and extracellular pH and generate a standard curve.[9] 2. Monitor for dye leakage and perform measurements within a time frame where retention is high. |
Quantitative Data: pH vs. Relative Fluorescence Intensity
The fluorescence intensity of 6-Carboxyfluorescein is directly dependent on the pH of the solution. The relationship is most pronounced around the dye's pKa of ~6.5.
| pH | Predominant Ionic Form(s) | Relative Fluorescence Intensity (%)* |
| 5.0 | Protonated (Monoanion/Neutral) | ~5% |
| 6.0 | Protonated / Deprotonated | ~24% |
| 6.5 (pKa) | 50% Protonated / 50% Deprotonated | 50% |
| 7.0 | Deprotonated / Protonated | ~76% |
| 7.5 | Deprotonated (Dianion) | ~91% |
| 8.0 | Deprotonated (Dianion) | ~97% |
| 9.0 | Deprotonated (Dianion) | ~100% |
*Note: These are representative values illustrating the typical pH titration curve. Actual intensities may vary based on experimental conditions such as dye concentration, temperature, and buffer composition.
Experimental Protocols
Protocol: Measuring the pH-Dependent Fluorescence of 6-Carboxyfluorescein
Objective: To determine the fluorescence intensity profile of 6-FAM across a range of pH values and to experimentally determine its pKa.
Materials:
-
6-Carboxyfluorescein (6-FAM) stock solution (e.g., 1 mM in DMSO)
-
A series of buffers (e.g., 100 mM citrate, phosphate, borate) covering a pH range from 4.0 to 10.0 in 0.5 pH unit increments.
-
Spectrofluorometer or plate reader with fluorescence capabilities
-
pH meter
-
96-well black microplate or quartz cuvettes
-
Deionized water
Procedure:
-
Buffer Preparation: Prepare or obtain a set of buffers covering the desired pH range. Verify the final pH of each buffer using a calibrated pH meter.
-
Working Solution Preparation: For each pH value, prepare a sample by diluting the 6-FAM stock solution to a final concentration of 1 µM in the corresponding buffer. For example, add 2 µL of 1 mM 6-FAM stock to 1998 µL of each pH buffer. Prepare a "blank" sample for each buffer containing no dye.
-
Instrument Setup: Set the spectrofluorometer to measure fluorescence with an excitation wavelength of ~492 nm and an emission wavelength of ~514 nm. Adjust the gain or sensitivity settings using the sample at pH 9.0 to be within the linear range of the detector (e.g., ~90% of maximum).
-
Measurement:
-
Transfer the samples and corresponding blanks to the microplate or cuvettes.
-
Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) for each sample.
-
-
Data Analysis:
-
Subtract the blank RFU value from the corresponding sample RFU value for each pH point to correct for background fluorescence.
-
Normalize the corrected RFU values by setting the value at the highest pH (e.g., pH 10.0) to 100%.
-
Plot the normalized fluorescence intensity versus pH.
-
The pKa is the pH value at which the fluorescence intensity is 50% of the maximum. This can be determined by fitting the data to a sigmoidal dose-response (Henderson-Hasselbalch) equation.
-
Visualizations
Caption: Logical relationship between solution pH, the ionization state of 6-FAM, and its fluorescence emission.
Caption: Step-by-step workflow for measuring the pH-dependent fluorescence of 6-Carboxyfluorescein.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Probes Useful at Near-Neutral pH—Section 20.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Tuning the pKa of Fluorescein to Optimize Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Comparison of spectrum-shifting intracellular pH probes 5'(and 6')-carboxy-10-dimethylamino-3-hydroxyspiro[7H-benzo[c]xanthene-7, 1'(3'H)-isobenzofuran]-3'-one and 2',7'-biscarboxyethyl-5(and 6)-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
solving solubility issues with 6-Carboxyfluorescein in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on solving solubility issues with 6-Carboxyfluorescein (6-FAM) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Carboxyfluorescein not dissolving in my aqueous buffer?
A1: 6-Carboxyfluorescein is sparingly soluble in aqueous buffers, particularly at neutral or acidic pH. Its solubility is significantly influenced by the pH of the solution. The carboxylic acid and phenolic hydroxyl groups on the molecule require a sufficiently basic environment to deprotonate and become soluble in water.
Q2: What is the optimal pH for dissolving 6-Carboxyfluorescein in aqueous solutions?
A2: For improved solubility, the pH of the aqueous solution should be above 6.0.[1] Many protocols recommend adjusting the pH to approximately 7.4 or higher to ensure complete dissolution.[2] A common procedure involves adding a base, such as 0.1 M NaOH, dropwise to a suspension of 6-Carboxyfluorescein in water or buffer until it dissolves, and then adjusting the final pH.[2]
Q3: Can I use an organic solvent to help dissolve 6-Carboxyfluorescein?
A3: Yes, using a water-miscible organic solvent is a highly recommended method. 6-Carboxyfluorescein is soluble in organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[3][4] The standard procedure is to first prepare a concentrated stock solution in one of these solvents and then dilute it into your aqueous buffer of choice.
Q4: What are the recommended concentrations for stock solutions in organic solvents?
A4: The solubility in organic solvents can vary. It is advisable to consult the manufacturer's datasheet for the specific lot of 6-Carboxyfluorescein you are using. However, here are some reported solubility values:
| Solvent | Reported Solubility |
| DMSO | ≥ 40 mg/mL[5], ~0.5 mg/mL[3][6], 58.33 mg/mL[7] |
| DMF | ~1 mg/mL[3][6] |
| Ethanol | ~5 mg/mL[3][6] |
| Methanol | 20 mg/mL |
| 0.1 M NaOH | ~10 mg/mL |
Note: The wide range in reported DMSO solubility may be due to factors such as water content in the DMSO (hygroscopic DMSO can significantly impact solubility) and the specific isomer (5-FAM vs. 6-FAM or a mixture).[5]
Q5: I dissolved 6-Carboxyfluorescein in DMSO, but it precipitated when I added it to my buffer. What should I do?
A5: This is a common issue that can occur if the final concentration of the organic solvent in the aqueous buffer is too low to maintain solubility. Here are a few troubleshooting steps:
-
Increase the final concentration of the co-solvent (e.g., DMSO, ethanol) in your aqueous buffer.
-
Ensure the pH of your final aqueous buffer is sufficiently high (ideally > 7.4).
-
Try gentle heating or sonication to aid dissolution after dilution.[5]
-
Consider using a different co-solvent system, such as a mixture of ethanol and PBS.[3]
Q6: Can I store 6-Carboxyfluorescein solutions?
A6: Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C or -80°C for several months, protected from light.[5] Aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| 6-Carboxyfluorescein powder will not dissolve in buffer. | The pH of the buffer is too low. | Increase the pH of the buffer by adding a base (e.g., 1 M NaOH) dropwise until the solid dissolves. Aim for a final pH of at least 7.4.[2] |
| Precipitation occurs after diluting an organic stock solution into an aqueous buffer. | The final concentration of the organic co-solvent is insufficient to maintain solubility. The pH of the aqueous buffer is too low. | Increase the percentage of the organic co-solvent in the final solution. Ensure the final pH of the aqueous solution is basic enough. Consider gentle warming or sonication.[5] |
| The solution color is pale or the fluorescence intensity is low. | The 6-Carboxyfluorescein has not fully dissolved. The pH of the solution is too low, leading to reduced fluorescence. | Confirm complete dissolution visually. Check and adjust the pH of the final solution to be within the optimal range for fluorescence (pH 7-9). |
| Variability in results between experiments. | Inconsistent preparation of 6-Carboxyfluorescein solutions. Degradation of the dye in stored aqueous solutions. | Prepare fresh aqueous solutions for each experiment. Standardize the protocol for dissolving the dye, including the final pH and co-solvent concentration. |
Experimental Protocols
Protocol 1: Dissolving 6-Carboxyfluorescein by pH Adjustment
This protocol is suitable for applications where the presence of an organic co-solvent is not desirable.
Materials:
-
6-Carboxyfluorescein powder
-
High-purity water or desired aqueous buffer
-
1 M NaOH solution
-
pH meter
Procedure:
-
Weigh the desired amount of 6-Carboxyfluorescein powder and add it to the water or buffer.
-
While stirring, add 1 M NaOH dropwise to the suspension.
-
Continue adding NaOH until the 6-Carboxyfluorescein is completely dissolved, and the solution appears as a clear, dark orange color.[2]
-
Use a pH meter to measure and adjust the final pH of the solution to the desired value (e.g., 7.4).
Protocol 2: Preparing a Concentrated Stock Solution in an Organic Solvent
This is the most common method for preparing 6-Carboxyfluorescein solutions.
Materials:
-
6-Carboxyfluorescein powder
-
Anhydrous DMSO, DMF, or ethanol
Procedure:
-
Weigh the desired amount of 6-Carboxyfluorescein powder into a microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).
-
Vortex or sonicate until the powder is completely dissolved.
-
Store the stock solution in aliquots at -20°C, protected from light.
Protocol 3: Diluting an Organic Stock Solution into an Aqueous Buffer
Materials:
-
6-Carboxyfluorescein stock solution (from Protocol 2)
-
Desired aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Thaw an aliquot of the 6-Carboxyfluorescein stock solution.
-
Add the required volume of the stock solution to your aqueous buffer to achieve the final desired concentration.
-
Vortex or mix thoroughly to ensure homogeneity.
-
If any precipitation is observed, refer to the troubleshooting guide.
Visualizations
References
- 1. biotium.com [biotium.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5(6)-Carboxyfluorescein | CAS 72088-94-9 | Cayman Chemical | Biomol.com [biomol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Post-Labeling Purification of 6-Carboxyfluorescein (6-FAM)
Welcome to the technical support center for post-labeling purification of 6-Carboxyfluorescein (6-FAM). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unconjugated 6-FAM after labeling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated 6-FAM after a labeling reaction?
A1: Removing unconjugated, or "free," 6-FAM is a critical step for accurate downstream applications.[1][2] Incomplete removal of the unbound dye can lead to high background fluorescence, which can result in a low signal-to-noise ratio and inaccurate quantification of labeling efficiency.[1][2] This can ultimately compromise the reliability of your experimental results.[1]
Q2: What are the most common methods for removing free 6-FAM?
A2: The most prevalent and effective techniques for separating 6-FAM labeled macromolecules (like proteins and oligonucleotides) from smaller, unconjugated dye molecules include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: This method separates molecules based on their size.[1][3][4][5][6] Larger, labeled molecules elute first, while the smaller, free dye is retained and elutes later.[1][6]
-
Dialysis: This technique utilizes a semi-permeable membrane that allows the smaller, unconjugated dye to diffuse away from the larger, labeled molecule, which is retained.[1][2]
-
Ethanol (B145695) or Acetone Precipitation: This method involves precipitating the labeled protein or oligonucleotide out of solution, leaving the smaller, soluble, unconjugated dye in the supernatant.[1][7][8][9]
-
High-Performance Liquid Chromatography (HPLC): Particularly for oligonucleotides and peptides, reverse-phase HPLC (RP-HPLC) is a high-resolution method that separates the labeled product from unlabeled molecules and free dye based on hydrophobicity.[10][11][12]
Q3: How do I choose the best purification method for my experiment?
A3: The selection of a purification method depends on several factors, including the properties of your labeled molecule (protein, oligonucleotide, etc.), the required purity, the sample volume, and the available equipment.[1] See the comparison table below for guidance.
Comparison of Purification Methods
| Method | Principle | Typical Sample Type | Speed | Protein/Oligo Recovery | Dye Removal Efficiency | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by size | Proteins, Oligonucleotides | Fast | High | High | Gentle, preserves biological activity.[1] | Potential for sample dilution.[13] |
| Dialysis | Diffusion across a semi-permeable membrane | Proteins | Slow (hours to days) | High | Good | Simple setup, gentle on samples. | Time-consuming, requires large buffer volumes.[1][2] |
| Ethanol/Acetone Precipitation | Differential solubility | Proteins, DNA/Oligonucleotides | Fast | Variable | Good | Rapid, can concentrate the sample.[1] | Risk of protein denaturation (especially with acetone), potential for co-precipitation of salts.[1][8][14] |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity | Oligonucleotides, Peptides | Moderate | High | Very High | High resolution and purity.[12] | Requires specialized equipment, not ideal for large proteins. |
| Ultrafiltration (Spin Columns) | Centrifugal filtration by molecular weight cutoff | Proteins | Fast | High | Very High (>98%)[15] | Rapid, can also concentrate the sample. | Potential for membrane fouling or non-specific binding.[16] |
| Cartridge Purification (e.g., Glen-Pak™) | Affinity for DMT group (for oligos) | DMT-on Oligonucleotides | Fast | Quantitative | Very High (up to 99% purity)[17] | Rapid and simple for DMT-on oligos.[17][18] | Specific to DMT-on oligonucleotides. |
Troubleshooting Guide
Issue 1: High background fluorescence in downstream assays.
-
Possible Cause: Incomplete removal of unconjugated 6-FAM.
-
Troubleshooting Steps:
-
Optimize your chosen purification method. For SEC, ensure the column size is appropriate for your sample volume. For dialysis, increase the number of buffer changes and the total dialysis time.[1] For precipitation, ensure thorough washing of the pellet.[7]
-
Consider a more stringent purification method. If you are using a desalting column, switching to a higher resolution SEC column or RP-HPLC may provide better separation.
-
Combine methods. For very high purity requirements, a two-step purification process, such as SEC followed by ultrafiltration, can be effective.
-
Issue 2: Low recovery of the labeled product.
-
Possible Cause: Non-specific binding to the purification matrix, or loss during precipitation/transfer steps.
-
Troubleshooting Steps:
-
For SEC/Cartridge Purification: Pre-condition the column with a blocking agent (e.g., BSA) if non-specific binding of proteins is suspected.[16]
-
For Precipitation: Ensure the pellet is not disturbed when removing the supernatant.[1] For small amounts of DNA/oligonucleotides, consider adding a carrier like glycogen (B147801) to improve recovery.[7] Avoid over-drying the pellet, as this can make it difficult to resuspend.[7]
-
For Dialysis: Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than your labeled molecule to prevent its loss.
-
Issue 3: Labeled protein has precipitated after purification.
-
Possible Cause: The labeling process or the purification buffer conditions may have caused the protein to aggregate.[2]
-
Troubleshooting Steps:
-
Check the solubility of your protein in the chosen buffer. You may need to optimize the pH or salt concentration.
-
For precipitation methods, especially with acetone, be aware that this can denature some proteins.[1] Consider switching to a gentler method like SEC or dialysis.
-
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (Spin Column Format)
This protocol is a rapid method for removing unconjugated dye.
Workflow Diagram:
Caption: Workflow for 6-FAM purification using a spin column.
Materials:
-
Size exclusion chromatography spin column (e.g., with a molecular weight cut-off suitable for separating your labeled molecule from free 6-FAM).
-
Collection tubes.
-
Equilibration buffer (compatible with your downstream application).
-
Microcentrifuge.
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube.
-
Equilibration: Centrifuge the column to remove the storage buffer. Add your desired equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.[2]
-
Sample Loading: Place the equilibrated column in a new collection tube. Slowly apply your labeling reaction mixture to the center of the resin bed.[2]
-
Centrifugation: Centrifuge according to the manufacturer's instructions. The larger, labeled molecules will pass through the column into the collection tube, while the smaller, unconjugated 6-FAM will be retained in the resin.
-
Sample Recovery: The collected eluate contains your purified, labeled molecule.
Protocol 2: Purification by Dialysis
This protocol is a gentle method suitable for sensitive proteins.
Workflow Diagram:
Caption: Workflow for removing unconjugated 6-FAM via dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialysis clips.
-
Large beaker.
-
Stir plate and stir bar.
-
Dialysis buffer (at least 200 times the sample volume).[1]
Procedure:
-
Prepare Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions.[2]
-
Load Sample: Secure one end of the tubing with a clip. Pipette your labeled solution into the tubing, leaving some space at the top. Remove excess air and seal the other end with a second clip.[2]
-
Dialysis: Immerse the sealed tubing in a beaker containing a large volume of cold dialysis buffer. Place the beaker on a stir plate and stir gently at 4°C.[1][2]
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times over a period of 12-48 hours. An overnight dialysis step is common.[1]
-
Sample Recovery: Carefully remove the tubing from the buffer and transfer the purified solution to a clean tube.[1][2]
Protocol 3: Purification by Ethanol Precipitation (for Oligonucleotides)
This protocol is a rapid method for concentrating and purifying labeled oligonucleotides.
Workflow Diagram:
Caption: Workflow for 6-FAM oligo purification by ethanol precipitation.
Materials:
-
3 M Sodium Acetate (NaOAc), pH 5.2.
-
Ice-cold 95-100% ethanol.
-
70% ethanol.
-
Microcentrifuge.
-
Resuspension buffer (e.g., TE buffer or nuclease-free water).
Procedure:
-
Salt Addition: To your labeled oligonucleotide solution, add 1/10th volume of 3 M sodium acetate, pH 5.2.[7][19]
-
Ethanol Addition: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[7][19]
-
Precipitation: Mix well and incubate at -20°C or colder for at least 1 hour. For very small amounts of DNA, an overnight incubation is recommended.[7][14]
-
Pelleting: Centrifuge at >12,000 x g for 15-30 minutes at 4°C to pellet the oligonucleotide.[7]
-
Supernatant Removal: Carefully decant and discard the supernatant, which contains the unconjugated 6-FAM. Be careful not to disturb the pellet, which may be invisible.[7]
-
Washing: Gently add 500 µL of 70% ethanol to wash the pellet. Centrifuge again for 5 minutes.[7]
-
Drying and Resuspension: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-dry.[7] Resuspend the purified oligonucleotide in a suitable buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. itwreagents.com [itwreagents.com]
- 4. biocompare.com [biocompare.com]
- 5. goldbio.com [goldbio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 8. science.smith.edu [science.smith.edu]
- 9. Precipitation of DNA with Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labcluster.com [labcluster.com]
- 13. harvardapparatus.com [harvardapparatus.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Amicon Ultra超滤管纯化抗体标记反应物 [sigmaaldrich.com]
- 16. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glenresearch.com [glenresearch.com]
- 18. researchgate.net [researchgate.net]
- 19. webhome.auburn.edu [webhome.auburn.edu]
Technical Support Center: Minimizing Non-Specific Binding of 6-FAM Labeled Probes
Welcome to the technical support center for troubleshooting experiments involving 6-FAM labeled probes. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to non-specific binding, ensuring high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with 6-FAM labeled probes?
A1: Non-specific binding of 6-FAM labeled probes can stem from several factors, broadly categorized as issues with the probe itself, suboptimal hybridization and washing conditions, and improper sample preparation. Key causes include excessive probe concentration, poor probe quality, insufficiently stringent wash conditions, and the presence of interfering substances in the sample.[1]
Q2: How does probe concentration affect non-specific binding?
A2: An excessively high concentration of a 6-FAM labeled probe is a common cause of non-specific binding and high background fluorescence. It is crucial to titrate the probe to determine the optimal concentration that provides a strong specific signal without increasing background noise.
Q3: What role do blocking agents play in minimizing non-specific binding?
A3: Blocking agents are used to saturate non-specific binding sites on the sample and substrate, thereby preventing the fluorescent probe from binding to unintended targets. Common blocking agents include Bovine Serum Albumin (BSA), salmon sperm DNA, and dextran (B179266) sulfate. The choice and concentration of the blocking agent should be optimized for the specific application.
Q4: Can the hybridization temperature influence non-specific binding?
A4: Yes, the hybridization temperature is a critical factor. A temperature that is too low can permit the probe to bind to partially complementary sequences, leading to non-specific signals. Optimizing the hybridization temperature for your specific probe and target is essential for achieving high specificity.
Q5: How do post-hybridization washes help in reducing background?
A5: Post-hybridization washes are critical for removing unbound and non-specifically bound probes. The stringency of these washes, determined by salt concentration (e.g., SSC concentration) and temperature, is key. Increasing stringency by lowering the salt concentration or raising the temperature can effectively reduce background fluorescence.[1]
Troubleshooting Guides
Issue 1: High Background Fluorescence Across the Entire Sample
Possible Causes:
-
Probe concentration is too high.
-
Inadequate blocking.
-
Insufficiently stringent post-hybridization washes.
-
Autofluorescence of the sample.
Troubleshooting Steps:
-
Optimize Probe Concentration: Perform a titration experiment to determine the lowest effective probe concentration.
-
Enhance Blocking: Increase the concentration or incubation time of your blocking agent. Consider trying a different blocking agent (see Table 1).
-
Increase Wash Stringency: Decrease the salt concentration (e.g., lower SSC concentration) or increase the temperature of the post-hybridization washes.[1]
-
Check for Autofluorescence: Examine an unstained control sample under the microscope using the same filter sets. If significant fluorescence is observed, consider autofluorescence reduction techniques.
Issue 2: Specific Signal is Weak, but Background is High
Possible Causes:
-
Probe degradation.
-
Suboptimal hybridization conditions.
-
Overly stringent washing conditions.
-
Incorrect filter sets on the microscope.
Troubleshooting Steps:
-
Verify Probe Integrity: Check the storage conditions and age of your 6-FAM probe. Consider running a quality control gel.
-
Optimize Hybridization: Adjust the hybridization temperature and time. Ensure the hybridization buffer composition is appropriate for your application (see Table 2).
-
Adjust Wash Conditions: Decrease the stringency of the post-hybridization washes by slightly increasing the salt concentration or lowering the temperature.
-
Confirm Microscope Settings: Ensure that the excitation and emission filters are appropriate for 6-FAM (excitation max ~495 nm, emission max ~520 nm).
Data Presentation
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Key Characteristics & Recommendations |
| Bovine Serum Albumin (BSA) | 1% - 5% (w/v) | A common and effective blocking agent for many applications. Use high-purity, nuclease-free BSA. |
| Salmon Sperm DNA | 100 µg/mL - 1 mg/mL | Blocks non-specific binding of DNA probes to chromosomal DNA. Should be sheared and denatured before use. |
| Dextran Sulfate | 5% - 10% (w/v) in hybridization buffer | A volume-excluding agent that can increase the effective probe concentration and accelerate hybridization rates. |
| Non-fat Dry Milk | 1% - 5% (w/v) | A cost-effective blocking agent, but may contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Casein | 1% (w/v) | Can provide lower background than BSA in some applications. Not recommended for use with avidin-biotin detection systems as it contains biotin.[2] |
Table 2: Common Hybridization and Wash Buffer Components in FISH
| Buffer Component | Function in Hybridization Buffer | Function in Wash Buffer | Typical Concentration Range |
| Formamide | Lowers the melting temperature (Tm) of the DNA, allowing for hybridization at a lower temperature and preserving sample morphology. | Increases the stringency of the wash, helping to remove non-specifically bound probes. | 20% - 50% (v/v) |
| SSC (Saline-Sodium Citrate) | Provides the necessary salt concentration for probe hybridization. | The concentration is varied to adjust the stringency of the wash. | 2x - 5x SSC (Hybridization), 0.1x - 2x SSC (Wash) |
| Dextran Sulfate | Acts as a volume excluder, effectively increasing the probe concentration and accelerating the hybridization rate. | Not typically used in wash buffers. | 5% - 10% (w/v) |
| Tris-HCl | Maintains a stable pH for the hybridization reaction. | Maintains a stable pH for the wash. | 10 - 50 mM |
| Detergents (e.g., Tween-20, NP-40) | Not typically used in hybridization buffer. | Reduces surface tension and helps to prevent non-specific binding of the probe to the slide or sample. | 0.05% - 0.3% (v/v) |
Experimental Protocols
Protocol 1: Fluorescence In Situ Hybridization (FISH) with 6-FAM Labeled Probes
-
Sample Preparation:
-
Prepare slides with fixed cells or tissue sections according to standard laboratory protocols.
-
Pre-treat slides to permeabilize the cells and expose the target nucleic acid. This may involve treatment with a detergent (e.g., Triton X-100) and/or an enzyme (e.g., proteinase K).
-
-
Probe Preparation:
-
Dilute the 6-FAM labeled probe to the optimized concentration in hybridization buffer.
-
Denature the probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice to prevent re-annealing.
-
-
Hybridization:
-
Apply the denatured probe solution to the sample on the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the sample DNA by placing the slide on a hot plate at 75-80°C for 5-10 minutes.
-
Incubate the slide in a humidified chamber at the optimized hybridization temperature (e.g., 37-42°C) for 2-16 hours.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Wash the slide in a low-stringency wash buffer (e.g., 2x SSC, 0.3% NP-40) at room temperature for 5 minutes.
-
Perform one or more high-stringency washes (e.g., 0.5x SSC, 0.1% NP-40) at an elevated temperature (e.g., 65-72°C) for 5-15 minutes each.
-
Perform a final wash in a low-stringency buffer at room temperature.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with a DNA-specific stain such as DAPI.
-
Mount the slide with an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope with the appropriate filter set for 6-FAM and the counterstain.
-
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) with 6-FAM Labeled Probes
-
Probe Annealing (if using complementary oligos):
-
Mix equimolar amounts of the 6-FAM labeled and unlabeled complementary oligonucleotides in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).
-
Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature.
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), and your protein of interest.
-
Add the 6-FAM labeled probe to the reaction mixture.
-
Incubate at room temperature for 20-30 minutes.
-
-
Gel Electrophoresis:
-
Add loading dye to each reaction.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
-
Imaging:
-
Visualize the gel using a fluorescence imaging system with an excitation source and emission filter suitable for 6-FAM.
-
The free probe will migrate towards the bottom of the gel, while the protein-bound probe will appear as a "shifted" band with higher molecular weight.
-
Visualizations
Caption: Experimental workflow for minimizing non-specific binding.
References
Technical Support Center: Improving the Stability of 6-Carboxyfluorescein (6-FAM) Labeled Conjugates
Welcome to the technical support center for 6-Carboxyfluorescein (6-FAM) labeled conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their 6-FAM labeled molecules, ensuring reliable and reproducible experimental outcomes.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the use of 6-FAM labeled conjugates.
Guide 1: Low or No Fluorescence Signal
A weak or absent fluorescent signal is a frequent challenge. Follow these steps to identify and address the root cause.
Question: My 6-FAM conjugate exhibits a weak or no fluorescent signal. What are the possible causes and how can I troubleshoot this?
Answer: A diminished or absent signal can originate from several factors, ranging from environmental conditions to the chemical integrity of the conjugate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no fluorescence signal from 6-FAM conjugates.
Guide 2: High Background or Non-Specific Binding
Excessive background fluorescence can mask the specific signal, leading to inaccurate results. This guide provides a systematic approach to pinpoint and resolve the source of high background.
Question: I am observing high background or non-specific staining with my 6-FAM conjugate. How can I resolve this?
Answer: High background is often caused by unbound dye, over-labeling of the target molecule, or suboptimal experimental procedures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background or non-specific binding of 6-FAM conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 6-FAM conjugates?
A1: The stability of 6-FAM conjugates is primarily influenced by three factors: pH, light exposure, and storage conditions.
-
pH: 6-FAM fluorescence is highly pH-dependent. The fluorescence intensity is stable at near-neutral to slightly basic pH values (pH 7.5-8.5) but significantly decreases in acidic environments (below pH 7.0) due to protonation of the fluorophore.[1][2][3]
-
Light Exposure (Photobleaching): Like many fluorophores, 6-FAM is susceptible to photobleaching, which is the irreversible photochemical destruction of the dye upon exposure to light.[2][4][5] This leads to a permanent loss of fluorescence.
-
Storage Conditions: Proper storage is crucial for long-term stability. This includes temperature, storage buffer, and protection from light.[4][6][7]
Caption: Key factors influencing the stability of 6-FAM conjugates.
Q2: What are the ideal storage conditions for 6-FAM labeled conjugates?
A2: For optimal long-term stability, 6-FAM labeled conjugates, especially oligonucleotides and proteins, should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C.[4][6] | Minimizes chemical degradation and microbial growth. |
| Form | Dried or in a suitable buffer. Aliquoting is highly recommended.[6][7] | Prevents repeated freeze-thaw cycles which can damage the conjugate and the fluorophore.[6] |
| Buffer | TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5–8.0) or other slightly basic, nuclease-free buffers.[4][8] | Maintains an optimal pH for fluorescence and stability. EDTA chelates divalent cations that can co-factor nuclease activity.[4] |
| Light | Store in the dark (e.g., in amber tubes or wrapped in foil).[2][4] | Prevents photobleaching.[2][4] |
Q3: How can I minimize photobleaching of my 6-FAM conjugate during experiments?
A3: Minimizing photobleaching is critical for obtaining high-quality and reproducible data. Here are several strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal-to-noise ratio.[9]
-
Minimize Exposure Time: Limit the duration of light exposure by only illuminating the sample when acquiring data.[9]
-
Use Antifade Reagents: Incorporate commercially available antifade reagents into your mounting medium or imaging buffer.[9] These reagents work by scavenging free radicals and reactive oxygen species that cause photobleaching.
-
Choose Appropriate Imaging Settings: Optimize your microscope settings, including using appropriate neutral density filters and camera settings.
-
Work Efficiently: Have a clear plan for your imaging session to avoid unnecessary exposure of the sample to light.
Q4: Is 6-FAM more stable than FITC?
A4: Yes, 6-FAM is generally considered more stable than Fluorescein (B123965) isothiocyanate (FITC).[5][10][11] 6-FAM is a single isomer, whereas FITC is a mixture of isomers.[5][10] The carboxamide bond formed by 6-FAM during conjugation is more resistant to hydrolysis than the thiourea (B124793) bond formed by FITC.[11] This results in more stable conjugates with better labeling yields.[11]
Experimental Protocols
Protocol 1: Assessing the Long-Term Stability of 6-FAM Labeled Proteins
This protocol provides a method to quantify the stability of a fluorescently labeled protein over time under different storage conditions.
Materials:
-
Purified 6-FAM labeled protein aliquots
-
Spectrofluorometer or fluorescence plate reader
-
Storage buffers (e.g., PBS at pH 7.4, TE buffer at pH 8.0)
-
Cryoprotectant (e.g., glycerol)
-
Microcentrifuge
Procedure:
-
Initial Measurement (Time 0):
-
Thaw a fresh aliquot of the purified 6-FAM labeled protein.
-
Measure the fluorescence intensity using an excitation wavelength of ~495 nm and an emission wavelength of ~520 nm.
-
Measure the protein concentration using a suitable method (e.g., BCA assay).
-
Record the initial fluorescence intensity per unit of protein concentration.
-
-
Sample Storage:
-
Store aliquots of the labeled protein under various conditions to be tested (e.g., 4°C protected from light, -20°C, -20°C with 50% glycerol, -80°C).
-
-
Time-Point Measurements:
-
At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Thaw frozen samples slowly on ice.
-
Centrifuge the samples briefly to pellet any aggregates that may have formed.
-
Measure the fluorescence intensity and protein concentration of the supernatant as performed at Time 0.
-
-
Data Analysis:
-
For each time point and storage condition, calculate the percentage of remaining fluorescence relative to the initial measurement.
-
Plot the percentage of remaining fluorescence against time for each storage condition to compare their stability.
-
Protocol 2: Evaluating Photostability of 6-FAM Conjugates
This protocol outlines a method to measure the rate of photobleaching of a 6-FAM conjugate.
Materials:
-
Fluorescence microscope with a camera and time-lapse imaging capabilities
-
6-FAM labeled conjugate solution or sample
-
Appropriate mounting medium or imaging buffer (with and without antifade reagent for comparison)
Procedure:
-
Sample Preparation:
-
Prepare your sample (e.g., cells labeled with a 6-FAM conjugate) on a microscope slide or imaging dish.
-
-
Microscope Setup:
-
Turn on the microscope and the excitation light source, allowing it to stabilize.
-
Select the appropriate filter set for 6-FAM (e.g., FITC filter set).
-
Focus on a representative area of the sample.
-
-
Image Acquisition:
-
Set the imaging parameters (e.g., excitation intensity, exposure time) to be consistent throughout the experiment.
-
Acquire a time-lapse series of images of the same field of view at regular intervals (e.g., every 10 seconds for 5 minutes).
-
-
Data Analysis:
-
Define a region of interest (ROI) over the fluorescently labeled area.
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Plot the normalized mean fluorescence intensity as a function of time.
-
The rate of fluorescence decay represents the photobleaching rate under the specific imaging conditions. This can be compared between samples with and without antifade reagents to assess their effectiveness.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching Principles | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. Photobleaching [evidentscientific.com]
- 6. Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. 5(6)-FAM - CAS-Number 72088-94-9 - Order from Chemodex [chemodex.com]
- 9. Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives: Non-Symmetrical vs. Symmetrical Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Head-to-Head Battle of Green Fluorophores: 6-Carboxyfluorescein vs. Alexa Fluor 488
In the realm of fluorescence-based biological research, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For applications requiring green fluorescence detection, 6-Carboxyfluorescein (6-FAM) and Alexa Fluor 488 are two of the most prominent contenders. This guide provides a comprehensive comparison of their performance in terms of brightness and photostability, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making an informed decision.
At a Glance: Key Performance Indicators
| Property | 6-Carboxyfluorescein (6-FAM) | Alexa Fluor 488 |
| Excitation Maximum | ~492 nm | ~495-499 nm |
| Emission Maximum | ~517 nm | ~519-520 nm |
| Molar Extinction Coefficient (ε) | ~74,000 cm⁻¹M⁻¹ | ~71,000 - 73,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.93 | ~0.92 |
| Relative Brightness (ε x Φ) | ~68,820 | ~65,320 - 67,160 |
| Photostability | Low to Moderate | High |
| pH Sensitivity | Fluorescence decreases below pH 7 | Relatively pH-insensitive (pH 4-10) |
Brightness: A Close Contest
The brightness of a fluorophore is a critical factor, determined by its molar extinction coefficient (the efficiency of photon absorption) and its fluorescence quantum yield (the efficiency of converting absorbed photons into emitted light).[1]
6-Carboxyfluorescein (6-FAM) , a derivative of fluorescein (B123965), boasts a high quantum yield of approximately 0.93 and a molar extinction coefficient of about 74,000 L·mol⁻¹·cm⁻¹.
Alexa Fluor 488 is a sulfonated rhodamine derivative renowned for its robust performance.[2] It has a quantum yield of 0.92 and a molar extinction coefficient in the range of 71,000 to 73,000 L·mol⁻¹·cm⁻¹.[3][4]
While the calculated intrinsic brightness of 6-FAM is slightly higher, the practical brightness of Alexa Fluor 488 conjugates is often superior.[5][6] This is largely due to the fact that the fluorescence of 6-FAM is significantly influenced by pH, with a notable decrease in intensity in acidic environments. In contrast, Alexa Fluor 488 maintains its bright fluorescence over a broad pH range, from 4 to 10, making it a more reliable choice for live-cell imaging and other applications where pH fluctuations can occur.[5][6][7]
Photostability: Alexa Fluor 488 Takes a Decisive Lead
Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light, is crucial for experiments requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule imaging.
6-Carboxyfluorescein (6-FAM) , like its parent molecule fluorescein, is known to be susceptible to photobleaching.[2][8] This rapid fading can lead to signal loss and limit the duration of imaging experiments.
Alexa Fluor 488 is consistently reported to be significantly more photostable than fluorescein and its derivatives.[5][6][8] This enhanced resilience allows for longer imaging periods without a substantial decrease in fluorescence intensity, resulting in higher quality images and more reliable quantitative data. In one comparison, under continuous illumination, the fluorescence of fluorescein-labeled samples bleached to about 20% of their initial value in 30 seconds, while the fluorescence of Alexa Fluor 488 remained essentially unchanged.
Experimental Methodologies
Determining Fluorescence Quantum Yield
The fluorescence quantum yield is often determined using a comparative method. This involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield. For both 6-FAM and Alexa Fluor 488, fluorescein in a 0.1 M sodium hydroxide (B78521) solution (with a known quantum yield of 0.92-0.95) can be used as a reference standard.
Protocol:
-
Preparation of Solutions: Prepare a series of dilutions for both the sample (6-FAM or Alexa Fluor 488) and the fluorescein standard in the same solvent (e.g., phosphate-buffered saline, PBS). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectra for each solution using a fluorometer, ensuring the excitation wavelength is the same for all measurements.
-
Data Analysis: Integrate the area under the emission curve for each solution to obtain the integrated fluorescence intensity. Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_sample) can then be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Gradient is the slope of the line from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Caption: Workflow for determining fluorescence quantum yield.
Assessing Photostability
Photostability is evaluated by measuring the rate of photobleaching, which is the decay of fluorescence intensity over time upon continuous exposure to excitation light.
Protocol:
-
Sample Preparation: Prepare microscope slides with the fluorescently labeled samples (e.g., cells stained with 6-FAM or Alexa Fluor 488 conjugated antibodies).
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable laser line for excitation (e.g., 488 nm) and an appropriate emission filter. It is critical to maintain a constant laser power throughout the experiment.
-
Image Acquisition: Select a region of interest (ROI) and acquire a time-lapse series of images under continuous illumination. The time interval between images should be consistent.
-
Data Analysis: Measure the mean fluorescence intensity within the ROI for each image in the time series. Correct for background fluorescence by subtracting the intensity of a region without any fluorescent signal. Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0). Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability; a slower decay corresponds to higher photostability. The photobleaching half-life (t₁/₂), the time it takes for the fluorescence to decrease to 50% of its initial value, can be calculated for a quantitative comparison.
Caption: Workflow for assessing fluorophore photostability.
Conclusion: Choosing the Right Tool for the Job
Both 6-Carboxyfluorescein and Alexa Fluor 488 are bright green fluorophores suitable for a wide range of applications. For experiments where brightness is the sole concern and the pH of the environment is stable and optimal, 6-FAM can be a cost-effective choice. However, for the majority of applications, particularly those involving live cells, long-term imaging, or the need for consistent and reproducible quantitative data, the superior photostability and pH insensitivity of Alexa Fluor 488 make it the more robust and reliable option. The initial investment in a more photostable dye can ultimately lead to higher quality data and more conclusive experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
A Researcher's Guide to the Validation of 6-Carboxyfluorescein (6-FAM) Labeled Probes for qPCR
For researchers, scientists, and drug development professionals leveraging the precision of quantitative real-time PCR (qPCR), the integrity of every component is paramount. Among these, the fluorescently labeled probe stands out as a critical determinant of assay accuracy and reliability. 6-Carboxyfluorescein (6-FAM) is a widely used reporter dye for qPCR probes, valued for its bright fluorescence and compatibility with a range of instruments. This guide provides a comprehensive comparison of 6-FAM with alternative dyes and outlines the essential validation experiments and protocols to ensure the robust performance of your 6-FAM labeled probes.
Performance Metrics: 6-FAM vs. Alternative Dyes
The selection of a fluorescent dye for qPCR probes should be guided by its spectral characteristics, quantum yield, and compatibility with quenchers and instrumentation. While 6-FAM is a popular choice, several alternatives offer advantages for specific applications, particularly in multiplex assays.
| Reporter Dye | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher(s) | Key Characteristics |
| 6-FAM | 495 | 520 | BHQ®-1, TAMRA | Bright signal, widely compatible with qPCR instruments.[1][2][3] |
| VIC® / HEX™ | 529 / 535 | 555 / 556 | BHQ®-1, TAMRA | Often used as a second reporter dye in multiplex assays with 6-FAM.[4] |
| JOE™ | 529 | 555 | BHQ®-1, TAMRA | Alternative to VIC®/HEX™ for the yellow-green spectral region.[1] |
| TET™ | 521 | 536 | BHQ®-1, TAMRA | Another option for the green-yellow channel, spectrally similar to JOE™.[4] |
| Cy®5 | 646 | 669 | BHQ®-2 | Used for the red channel in multiplex qPCR, allowing for the detection of additional targets.[5] |
| Texas Red® | 597 | 616 | BHQ®-2 | A red-emitting dye suitable for multiplexing.[5] |
Note: The choice of quencher is crucial for optimal performance, and its absorbance spectrum should overlap with the reporter dye's emission spectrum.[1] Non-fluorescent quenchers like Black Hole Quenchers (BHQ) are often preferred as they reduce background fluorescence.[4]
Experimental Validation of 6-FAM Labeled Probes
Thorough validation of your 6-FAM labeled probes is essential to guarantee reliable and reproducible qPCR results. The following experiments are fundamental to assessing probe performance.
Key Performance Parameters for qPCR Assay Validation:
-
Specificity: The assay should only detect the target of interest.[6]
-
Efficiency: The PCR reaction should be close to 100% efficient, meaning the amount of product doubles with each cycle.[7][8] An acceptable range is typically 90-110%.[8][9]
-
Linearity and Dynamic Range: The assay should be linear over a wide range of template concentrations.[6]
-
Sensitivity (Limit of Detection): The lowest concentration of the target that can be reliably detected.[6]
-
Reproducibility: The assay should yield consistent results across different runs and by different operators.[10]
Experimental Protocols
Standard Curve Analysis for Determining PCR Efficiency and Dynamic Range
This protocol outlines the steps to create a standard curve to assess the efficiency, linearity, and dynamic range of your qPCR assay using a 6-FAM labeled probe.
Materials:
-
Purified DNA or RNA template of known concentration
-
Nuclease-free water
-
qPCR master mix
-
Forward and reverse primers
-
6-FAM labeled probe
-
qPCR instrument and compatible consumables
Procedure:
-
Prepare a Serial Dilution of the Template:
-
Set up the qPCR Reactions:
-
For each dilution, set up triplicate qPCR reactions.
-
Include a no-template control (NTC) in triplicate to check for contamination.[10]
-
The final reaction volume will depend on your qPCR instrument and master mix recommendations. A typical reaction includes:
-
-
Perform the qPCR Run:
-
Use the standard cycling conditions recommended for your master mix. A typical two-step protocol involves an initial denaturation followed by 40 cycles of denaturation and a combined annealing/extension step.[11]
-
-
Analyze the Data:
-
Plot the quantification cycle (Cq) values against the logarithm of the template concentration for your serial dilutions.[7]
-
The qPCR software will typically generate a standard curve and calculate the following parameters:
-
Melt Curve Analysis for Specificity (for SYBR Green-based assays, but a good practice for probe-based assays during initial primer validation)
While hydrolysis probes like those labeled with 6-FAM inherently increase specificity, a melt curve analysis during the initial primer validation (using a DNA-binding dye like SYBR Green) can confirm that the primers amplify a single, specific product.[9]
Procedure:
-
After the qPCR run, program the instrument to perform a melt curve analysis. This involves slowly increasing the temperature from ~60°C to 95°C while continuously monitoring fluorescence.
-
A single, sharp peak in the melt curve indicates the amplification of a single PCR product.[9] Multiple peaks suggest non-specific amplification or primer-dimer formation.[12]
Visualizing the Workflow
A clear understanding of the validation process is crucial for successful implementation. The following diagrams illustrate the key workflows.
Caption: Workflow for the validation of 6-FAM labeled qPCR probes.
Caption: Critical factors for designing and validating multiplex qPCR assays.
By following these guidelines and protocols, researchers can confidently validate their 6-FAM labeled probes, ensuring the generation of high-quality, reliable, and reproducible qPCR data. This rigorous approach to assay validation is fundamental to the integrity of research and development outcomes.
References
- 1. 最適なカスタムqPCRプローブの選択 [sigmaaldrich.com]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. TaqMan Primers and Probes Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Real-time PCR probe optimization using design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bioradiations.com [bioradiations.com]
- 10. gene-quantification.de [gene-quantification.de]
- 11. PCR 实验优化和验证 [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
Assessing the Cross-Reactivity of 6-Carboxyfluorescein (6-FAM) Labeled Antibodies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of an antibody is paramount for the accuracy and reproducibility of immunoassays. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to false-positive results and misinterpretation of data. This guide provides a comprehensive comparison of 6-Carboxyfluorescein (6-FAM) labeled antibodies with other common fluorescent alternatives, offering experimental protocols and data to aid in the critical assessment of antibody cross-reactivity.
Performance Comparison of Common Green-Emitting Fluorophores
Selecting the appropriate fluorophore is a critical step in designing a sensitive and specific immunoassay. While 6-FAM is a widely used green fluorescent dye, a variety of alternatives with potentially superior performance characteristics are available. The following table summarizes key quantitative data for 6-FAM and its common alternatives, Alexa Fluor 488 and DyLight 488.
| Feature | 6-Carboxyfluorescein (6-FAM) | Alexa Fluor 488 | DyLight 488 |
| Excitation Max (nm) | ~495 | ~495 | ~493 |
| Emission Max (nm) | ~517 | ~519 | ~518 |
| Quantum Yield | ~0.92 (pH dependent) | 0.92 | High (specific value not consistently reported) |
| Photostability | Moderate | High | High |
| Signal-to-Noise Ratio | Good | Excellent | Excellent |
| pH Sensitivity | Sensitive to acidic pH | Relatively insensitive (pH 4-10) | Relatively insensitive |
Key Insights:
-
Spectral Similarity: All three fluorophores exhibit similar excitation and emission spectra, making them compatible with standard green channel filter sets (e.g., FITC settings).
-
Brightness and Photostability: Alexa Fluor 488 and DyLight 488 are known for their superior photostability and sustained brightness compared to 6-FAM, which can be prone to photobleaching under prolonged excitation. This is a crucial consideration for applications requiring extensive imaging, such as immunofluorescence microscopy.
-
Environmental Sensitivity: The fluorescence of 6-FAM is more susceptible to changes in pH, which could be a factor in certain experimental conditions. Alexa Fluor 488 and DyLight 488 offer more stable fluorescence across a broader pH range.
-
Signal-to-Noise Ratio: While 6-FAM provides a good signal, Alexa Fluor 488 and DyLight 488 often yield a higher signal-to-noise ratio, which is advantageous for detecting low-abundance targets and minimizing background interference in cross-reactivity assays. A study has shown that Alexa Fluor 488 dye conjugates can have a 15–30% better signal-to-noise ratio than DyLight 488 conjugates.[1]
Experimental Protocols for Assessing Cross-Reactivity
The following are detailed methodologies for key experiments to assess the cross-reactivity of 6-FAM labeled antibodies. These protocols can be adapted for other fluorescently labeled antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a direct ELISA to assess the binding of a 6-FAM labeled antibody to a panel of potential cross-reactive antigens.
Materials:
-
96-well ELISA plates
-
Target antigen and potential cross-reactive antigens
-
6-FAM labeled primary antibody
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Antigen Coating: Coat separate wells of a 96-well plate with the target antigen and each potential cross-reactive antigen (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody Incubation: Add serial dilutions of the 6-FAM labeled antibody to the wells. Incubate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the plate five times with wash buffer to remove unbound antibody.
-
Detection: Read the fluorescence intensity in each well using a microplate reader with excitation and emission wavelengths appropriate for 6-FAM (e.g., 485 nm excitation, 520 nm emission).
-
Analysis: Compare the fluorescence signal from the wells coated with cross-reactive antigens to the signal from the target antigen. Significant fluorescence in the presence of a non-target antigen indicates cross-reactivity.
Western Blotting
This protocol allows for the assessment of cross-reactivity against a panel of proteins separated by size.
Materials:
-
Protein samples (cell lysates, purified proteins)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
6-FAM labeled primary antibody
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)
-
Fluorescence imaging system
Procedure:
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the 6-FAM labeled primary antibody (at a predetermined optimal concentration) in blocking buffer overnight at 4°C with gentle agitation. Protect the membrane from light.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Image the membrane using a fluorescence imaging system equipped with a light source and filters appropriate for 6-FAM.
-
Analysis: Analyze the resulting image for bands corresponding to the target protein and any non-target proteins. The presence of bands at unexpected molecular weights suggests cross-reactivity.
Flow Cytometry
This protocol assesses cross-reactivity by measuring the binding of a 6-FAM labeled antibody to different cell populations.
Materials:
-
Single-cell suspensions of target and non-target cells
-
6-FAM labeled primary antibody
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of both target cells (expressing the antigen of interest) and non-target cells (lacking the antigen or expressing potentially cross-reactive antigens).
-
Cell Staining: Aliquot approximately 1x10^6 cells per tube. Add the 6-FAM labeled primary antibody at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspend in 500 µL of staining buffer.
-
Data Acquisition: Acquire data on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting emission in the green channel (e.g., 530/30 nm bandpass filter).
-
Analysis: Analyze the fluorescence intensity of the target and non-target cell populations. A significant shift in fluorescence in the non-target cell population compared to an unstained control indicates cross-reactivity.
Visualizing Experimental Workflows and Potential Signaling Pathway Implications
To further clarify the experimental process and the potential consequences of antibody cross-reactivity, the following diagrams are provided.
Caption: A generalized workflow for assessing antibody cross-reactivity using fluorescently labeled antibodies.
Off-target binding of antibodies can have significant biological consequences, particularly by inadvertently activating or inhibiting cellular signaling pathways. One critical mechanism is through the engagement of Fcγ receptors (FcγRs) on immune cells.
Caption: Potential impact of antibody cross-reactivity on Fcγ receptor signaling pathways.
References
A Researcher's Guide to Alternatives for 6-Carboxyfluorescein in Live Cell Imaging
For decades, 6-Carboxyfluorescein (6-FAM) and its derivatives have been workhorses in biological research, valued for their bright green fluorescence and utility in labeling nucleic acids and proteins. However, the demands of modern live-cell imaging—which requires long-term observation of sensitive cellular processes—have exposed the limitations of traditional fluorescein-based dyes. Issues such as pH sensitivity, moderate photostability, and the potential for phototoxicity can compromise the integrity of delicate biological systems.
This guide provides an objective comparison of viable alternatives to 6-FAM, focusing on probes that offer enhanced performance for live-cell applications. We will explore key classes of fluorescent tools: advanced fluorescein (B123965) derivatives, silicon rhodamine (SiR) dyes, and genetically encoded fluorescent proteins. By presenting key performance metrics, detailed experimental protocols, and logical workflows, this guide aims to equip researchers, scientists, and drug development professionals with the information needed to select the optimal fluorescent probe for their specific experimental needs.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe is a critical decision that directly impacts experimental outcomes. An ideal probe for live-cell imaging should be bright, highly photostable to withstand repeated imaging, and exhibit minimal cytotoxicity to avoid influencing the biological processes under observation. The following table summarizes key quantitative metrics for 6-FAM and its leading alternatives.
| Feature | 6-Carboxyfluorescein (6-FAM) | Calcein (B42510) AM | Oregon Green™ 488 | Silicon Rhodamine (SiR) Dyes | Genetically Encoded FPs (e.g., EGFP) |
| Excitation Max (nm) | ~495 | ~495 (post-hydrolysis) | ~490 | ~652 | ~488 |
| Emission Max (nm) | ~520 | ~515 (post-hydrolysis) | ~514 | ~674 | ~507 |
| Quantum Yield (Φf) | ~0.75 | High (~0.8) | High (~0.8) | ~0.4 - 0.5 | ~0.6 |
| Photostability | Moderate | Moderate | High | Very High | Moderate to High |
| pH Sensitivity | High (pKa ~6.4) | Low (pH 6.5-12)[1] | Low (pKa ~4.6)[2] | Very Low | Moderate |
| Cytotoxicity | Low to Moderate | Very Low[3] | Low | Very Low (especially phototoxicity)[4][5] | Very Low (but can affect protein function) |
| Key Advantage | Established, versatile | Excellent viability indicator | High photostability, pH insensitive | Far-red spectra, fluorogenic, super-resolution compatible[6][7] | Genetically targetable, high specificity |
| Key Disadvantage | Photobleaching, pH sensitivity | Indirect labeling | Requires specific targeting | Requires specific ligands (e.g., Halo/SNAP) | Requires transfection, potential for artifacts |
In-Depth Analysis of Alternatives
Calcein AM: The Gold Standard for Cell Viability
Calcein AM is a non-fluorescent, cell-permeable compound that becomes intensely fluorescent upon entering a living cell.[8] Intracellular esterases, which are active only in viable cells, cleave the acetoxymethyl (AM) ester groups, releasing the highly fluorescent and membrane-impermeant calcein molecule.[8][9] This mechanism makes Calcein AM an exceptional tool for assessing cell health and membrane integrity.
-
Advantages: Its primary advantage is its direct correlation with cell viability, providing a clear and robust signal for live cells while leaving dead cells unstained.[9] It exhibits low cytotoxicity and its fluorescence is largely independent of physiological pH changes.[1][3]
-
Limitations: Calcein AM provides a general cytoplasmic stain and cannot be used to label specific proteins or organelles. The signal can also diminish over long-term experiments due to cellular export mechanisms.[10]
-
Prepare Stock Solution: Dissolve Calcein AM in anhydrous DMSO to a stock concentration of 1-2 mM. Aliquot and store at -20°C, protected from light.
-
Prepare Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable buffer, such as Hank's Balanced Salt Solution (HBSS) or serum-free medium.[3][11]
-
Cell Staining: Remove the culture medium from the cells and wash once with buffer. Add the Calcein AM working solution to cover the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.[3]
-
Washing: Gently wash the cells twice with pre-warmed buffer or medium to remove excess dye.[3]
-
Imaging: Image the cells immediately using a fluorescence microscope with standard FITC/GFP filter sets (Ex/Em: ~490/515 nm).[3]
Silicon Rhodamine (SiR) Dyes: Excellence in the Far-Red Spectrum
Silicon rhodamine (SiR) dyes represent a significant advancement for live-cell imaging. These probes fluoresce in the far-red region of the spectrum (~650 nm), a range where cellular autofluorescence and phototoxicity are dramatically reduced.[4][5][12] Many SiR probes are also fluorogenic , meaning their fluorescence activates only upon binding to their specific target, leading to a very high signal-to-noise ratio without the need for wash steps.[7][13]
-
Advantages: SiR dyes offer superior photostability, minimal cytotoxicity, and deep tissue penetration, making them ideal for long-term imaging and super-resolution techniques like STED microscopy.[4][5][6] They can be conjugated to various ligands to target specific cellular structures, such as F-actin (SiR-actin) and microtubules (SiR-tubulin), or used with self-labeling tags like SNAP-tag® and HaloTag® for protein-specific visualization.[6][14]
-
Limitations: While powerful, targeted labeling with SiR dyes requires either the use of specific small-molecule ligands (which can sometimes affect target dynamics) or the genetic modification of the protein of interest to include a self-labeling tag.
-
Prepare Stock Solution: Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO. Store at -20°C.
-
Prepare Staining Solution: Dilute the SiR-actin stock solution in cell culture medium to a final concentration of 50-100 nM for long-term imaging or up to 1 µM for short-term experiments.[15] For some cell types, the efflux pump inhibitor verapamil (B1683045) can be added to improve dye retention.[15]
-
Cell Staining: Add the staining solution directly to the cells in their culture medium.
-
Incubation: Incubate for 1-4 hours at 37°C. Optimal times may vary by cell type.[15]
-
Imaging: Image the cells directly without washing. Use a fluorescence microscope with a standard Cy5 filter set (Ex/Em: ~650/675 nm). For time-lapse imaging, it is recommended to keep the probe concentration at or below 100 nM.[15]
Genetically Encoded Fluorescent Proteins (FPs)
Genetically encoded reporters, such as Green Fluorescent Protein (GFP) and its numerous derivatives (e.g., EGFP, mNeonGreen), offer an alternative approach that circumvents the need for external dyes. By fusing the gene of the fluorescent protein to the gene of a protein of interest, researchers can achieve highly specific labeling and track protein localization, expression, and dynamics in living cells.
-
Advantages: The primary advantage of FPs is their genetic targetability, which provides unparalleled specificity. Once the cells are transfected, the probe is continuously expressed, allowing for very long-term imaging experiments.
-
Limitations: The expression of a large FP tag (~27 kDa) can sometimes interfere with the function, localization, or stability of the target protein. Transfection efficiency can be variable, and overexpression can lead to cellular artifacts. Compared to premium organic dyes, FPs generally have lower photostability and brightness.[2]
Visualizing Experimental Design and Cellular Pathways
To aid in experimental planning and conceptualization, the following diagrams illustrate key workflows and principles in live-cell imaging.
References
- 1. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]
- 3. Fluorogenic probes for live-cell imaging of the cytoskeleton | Springer Nature Experiments [experiments.springernature.com]
- 4. Fluorogenic probes for live-cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. cellink.com [cellink.com]
- 8. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 9. Super-Resolution Imaging Approaches for Quantifying F-Actin in Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. spirochrome.com [spirochrome.com]
- 12. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Critical and Comparative Review of Fluorescent Tools for Live-Cell Imaging. | Semantic Scholar [semanticscholar.org]
- 14. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 6-FAM for Single-Molecule Fluorescence Studies
For researchers, scientists, and drug development professionals embarking on single-molecule fluorescence studies, the choice of fluorophore is a critical determinant of experimental success. This guide provides a comprehensive comparison of 6-Carboxyfluorescein (6-FAM), a widely used green-emitting dye, with its common alternatives. We present key photophysical data, detailed experimental protocols, and visualizations to aid in the selection of the optimal fluorescent probe for your research needs.
Performance Overview of 6-FAM in Single-Molecule Applications
6-FAM, a derivative of fluorescein, is a popular choice for labeling oligonucleotides and proteins due to its high absorptivity and good quantum yield.[1] However, its performance in demanding single-molecule applications, which require high photostability and minimal fluorescence intermittency (blinking), necessitates careful consideration of its limitations compared to more modern dyes.
Key performance aspects for single-molecule studies include:
-
Photostability: The ability of a fluorophore to resist photochemical degradation under intense laser illumination is paramount for long-duration single-molecule observation. While 6-FAM is suitable for some applications, it is generally less photostable than newer generation dyes.[2]
-
Brightness: A combination of high molar extinction coefficient and quantum yield, brightness dictates the signal-to-noise ratio. 6-FAM exhibits good initial brightness but can be surpassed by other dyes.
-
Blinking: The reversible transition of a fluorophore to a non-emissive dark state can interrupt data acquisition and complicate analysis. The blinking behavior of 6-FAM can be influenced by its local environment.
-
pH Sensitivity: The fluorescence of 6-FAM is sensitive to pH, with decreased fluorescence below pH 7. Optimal performance is typically in the pH range of 7.5 to 8.5.[1]
Quantitative Comparison of 6-FAM and its Alternatives
The following table summarizes the key photophysical properties of 6-FAM and several common alternatives used in single-molecule fluorescence studies.
| Property | 6-FAM (Carboxyfluorescein) | Alexa Fluor 488 | Cy3 | ATTO 488 |
| Excitation Max (nm) | ~495 | ~495 | ~550 | ~500 |
| Emission Max (nm) | ~517 | ~519 | ~570 | ~520 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~75,000 | ~71,000 | ~150,000 | ~90,000 |
| Quantum Yield | ~0.92 | ~0.92 | ~0.3 | ~0.80 |
| Photostability | Moderate | High | Moderate to High | High |
| pH Sensitivity | Sensitive (pH < 7) | Insensitive (pH 4-10) | Low | Low |
Note: Photophysical properties can vary depending on the local chemical environment and conjugation partner. The data presented here is for comparative purposes and is compiled from various sources.
Experimental Protocols
Reproducible and robust experimental protocols are essential for obtaining high-quality single-molecule data. Below are detailed methodologies for a typical single-molecule FRET experiment involving fluorescently labeled oligonucleotides.
Preparation of Labeled DNA for smFRET
This protocol describes the labeling of amine-modified DNA oligonucleotides with NHS-ester functionalized dyes such as 6-FAM NHS Ester or Alexa Fluor 488 NHS Ester.
Materials:
-
Amine-modified DNA oligonucleotide (e.g., with a C6-amino linker)
-
6-FAM NHS Ester or other dye NHS Ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
0.2 M sodium bicarbonate buffer (pH 8.5)
-
NAP-5 size-exclusion column (GE Healthcare)
-
Nuclease-free water
Procedure:
-
Resuspend the amine-modified DNA oligonucleotide in 0.2 M sodium bicarbonate buffer to a final concentration of 1 mM.
-
Dissolve the dye NHS ester in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
In a microcentrifuge tube, combine the DNA solution with a 10-fold molar excess of the dissolved dye.
-
Incubate the reaction mixture in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Equilibrate a NAP-5 column with nuclease-free water according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the top of the NAP-5 column.
-
Elute the labeled DNA with nuclease-free water and collect the fractions. The first colored fraction contains the labeled oligonucleotide.
-
Verify the labeling efficiency and purity of the product using UV-Vis spectroscopy and/or denaturing polyacrylamide gel electrophoresis (PAGE).
Surface Immobilization for TIRF Microscopy
This protocol outlines a common method for immobilizing biotinylated DNA molecules on a streptavidin-coated surface for Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
Biotinylated and dye-labeled DNA construct
-
PEG-passivated microscope slides and coverslips
-
Streptavidin solution (1 mg/mL in PBS)
-
T50 buffer (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)
-
Imaging buffer (T50 buffer supplemented with an oxygen scavenging system, e.g., glucose oxidase, catalase, and glucose, and a triplet-state quencher, e.g., Trolox)
Procedure:
-
Assemble a flow chamber using a PEG-passivated slide and coverslip.
-
Introduce 100 µL of 0.1 mg/mL streptavidin solution into the flow chamber and incubate for 5 minutes.
-
Wash the chamber with 200 µL of T50 buffer to remove unbound streptavidin.
-
Introduce a dilute solution (20-100 pM) of the biotinylated and dye-labeled DNA in T50 buffer into the chamber and incubate for 5-10 minutes to achieve a sparse surface density suitable for single-molecule imaging.
-
Wash the chamber with 200 µL of T50 buffer to remove unbound DNA.
-
Replace the T50 buffer with the imaging buffer just before data acquisition.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the key workflows.
References
A Researcher's Guide to Evaluating 6-Carboxyfluorescein (6-FAM) Purity from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of fluorescent probes like 6-Carboxyfluorescein (6-FAM) is paramount to the accuracy and reproducibility of experimental results. As a widely used labeling agent for biomolecules, variations in 6-FAM purity can significantly impact assays such as quantitative PCR (qPCR), DNA sequencing, flow cytometry, and fluorescence microscopy. This guide provides a framework for evaluating 6-FAM from different suppliers, complete with experimental protocols to independently verify its purity.
Comparative Analysis of Supplier Specifications
While a direct, independent comparative study of 6-FAM from all available suppliers is not publicly available, a review of product data sheets from several major suppliers reveals common quality control metrics. The primary method for purity assessment is High-Performance Liquid Chromatography (HPLC), with most suppliers guaranteeing a minimum purity level. It is important to note that commercially available 6-FAM can be sold as a single isomer or a mixture of 5-FAM and 6-FAM. For applications requiring high specificity, the isomeric purity is a critical factor.
| Supplier | Product Name | Purity Specification | Analytical Method | Isomer Specificity |
| Sigma-Aldrich | 6-Carboxyfluorescein | ≥96% | HPLC | Not specified on general data sheet |
| Abcam | 6-FAM (6-Carboxyfluorescein), Amine-reactive fluorescent label | >97% | Not Specified | Single isomer |
| Anaspec | 6-FAM [6-Carboxyfluorescein] | ≥95% (Peak Area by HPLC) | HPLC | Single isomer |
| emp BIOTECH | 6-Carboxyfluorescein (6-FAM), single isomer | High purity | Not Specified | Single isomer |
| Okeanos Technology | 6-Carboxy Fluorescein (B123965); 6-FAM | 97% | HPLC | Not specified |
This table summarizes publicly available data and should be used as a starting point. Researchers are encouraged to request lot-specific certificates of analysis (CoA) from suppliers for detailed purity information.
Experimental Protocols for Purity Verification
To independently assess the purity of 6-FAM, the following experimental protocols are recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique to separate 6-FAM from any synthetic intermediates or degradation products. A reversed-phase HPLC method is typically employed.
Objective: To determine the percentage purity of 6-FAM by separating it from potential impurities and quantifying the relative peak areas.
Materials:
-
6-Carboxyfluorescein sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or Triethylammonium acetate (B1210297) (TEAA) buffer
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Prepare a stock solution of the 6-FAM sample in a suitable solvent (e.g., dimethyl sulfoxide (B87167) (DMSO) or a small amount of 0.1 M NaOH, followed by dilution with the mobile phase) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with Mobile Phase A to a final concentration of about 50 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 495 nm (the absorption maximum of 6-FAM)
-
Column Temperature: 30 °C
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of 6-FAM using the area percentage method: Purity (%) = (Area of 6-FAM peak / Total area of all peaks) x 100
-
Fluorescence Spectroscopy for Functional Assessment
This method evaluates the fluorescence properties of 6-FAM, which is a critical indicator of its functionality as a fluorescent probe.
Objective: To measure the excitation and emission spectra of 6-FAM and determine its relative fluorescence quantum yield.
Materials:
-
6-Carboxyfluorescein sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 6-FAM in DMSO.
-
Prepare a series of dilutions of the 6-FAM stock solution in PBS (pH 7.4) to final concentrations ranging from 1 µM to 10 µM. The absorbance of the most concentrated solution at the excitation wavelength should be less than 0.05 to avoid inner filter effects.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to 495 nm and scan the emission spectrum from 505 nm to 600 nm.
-
Set the emission wavelength to 520 nm and scan the excitation spectrum from 400 nm to 510 nm.
-
Use appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Data Analysis:
-
Compare the obtained excitation and emission maxima to the expected values for 6-FAM (Absorption/Excitation max: ~495 nm, Emission max: ~517-520 nm).[1]
-
Significant shifts in the spectra or the appearance of additional peaks may indicate the presence of fluorescent impurities.
-
For a more quantitative comparison, the fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., fluorescein in 0.1 M NaOH).
-
Visualizing Experimental Workflows and Applications
Experimental Workflow for Purity Evaluation
The following diagram illustrates the logical flow of the experimental procedures for evaluating the purity of 6-FAM.
Caption: Workflow for the evaluation of 6-Carboxyfluorescein purity.
Application Example: 6-FAM in a Signaling Pathway Context
6-FAM is frequently used to label molecules in various biological assays. For instance, a 6-FAM labeled peptide can be used in a fluorescence polarization assay to study protein-peptide interactions, which are crucial in many signaling pathways.
Caption: Application of 6-FAM in a fluorescence polarization assay.
By following this guide, researchers can make informed decisions when selecting a 6-FAM supplier and independently verify the purity of this critical reagent, thereby enhancing the reliability and validity of their experimental data.
References
Navigating the Crowded Spectrum: A Guide to Spectral Overlap with 6-Carboxyfluorescein (6-FAM)
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the careful selection of fluorophores is paramount to generating accurate and reproducible data. This guide provides a comprehensive comparison of the spectral properties of 6-Carboxyfluorescein (6-FAM), a widely used green fluorescent dye, with other common fluorophores. Understanding and mitigating spectral overlap is critical for minimizing signal bleed-through and ensuring the fidelity of multiplexed fluorescence experiments.
6-Carboxyfluorescein (6-FAM) is a derivative of fluorescein (B123965) that is frequently used for labeling oligonucleotides, peptides, and proteins.[1][2][3] It is characterized by its bright green fluorescence, with an excitation maximum typically around 492-495 nm and an emission maximum at approximately 517-518 nm.[4][5][6] Its high quantum yield and good water solubility make it a popular choice for a variety of applications, including real-time PCR, DNA sequencing, and fluorescence microscopy.[2][5][7]
However, when designing experiments with multiple fluorophores, the broad excitation and emission spectra of many dyes can lead to a phenomenon known as spectral overlap or bleed-through.[8][9] This occurs when the emission of one fluorophore is detected in the channel designated for another, leading to false-positive signals and inaccurate quantification. This guide will equip you with the necessary data and protocols to anticipate and address these challenges.
Spectral Properties at a Glance: 6-FAM vs. Common Fluorophores
To facilitate the selection of appropriate fluorophores for multiplexing with 6-FAM, the following table summarizes the key spectral properties of 6-FAM and a selection of other commonly used fluorescent dyes. Careful consideration of these parameters is the first step in designing a robust multiplex fluorescence assay.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Stokes Shift (nm) |
| 6-Carboxyfluorescein (6-FAM) | 494 | 517 | ~83,000[6] | ~0.79 | 23 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | 0.92 | 24 |
| FITC (Fluorescein Isothiocyanate) | 495 | 519 | ~75,000 | 0.92 | 24 |
| TET (Tetrachlorofluorescein) | 521 | 536 | ~55,000 | ~0.60 | 15 |
| HEX (Hexachlorofluorescein) | 535 | 556 | ~50,000 | ~0.50 | 21 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 | 20 |
| TAMRA (Tetramethylrhodamine) | 555 | 576 | ~91,000 | ~0.10 | 21 |
| Texas Red | 589 | 615 | ~85,000 | ~0.61 | 26 |
| Cy5 | 649 | 670 | ~250,000 | ~0.27 | 21 |
Note: Spectral properties can be influenced by the local environment (e.g., pH, solvent polarity, conjugation to a biomolecule). The values presented here are approximate and should be used as a guide. It is always recommended to consult the specific manufacturer's data for the exact fluorophore conjugate being used.
Visualizing Spectral Overlap
The concept of spectral overlap can be visualized as the degree to which the emission spectrum of one fluorophore (the "donor" in the context of FRET) overlaps with the excitation spectrum of another (the "acceptor"). Significant overlap can lead to direct excitation of the second fluorophore by the light source intended for the first, or signal bleed-through where the emission of the first is detected in the second's channel.
References
- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]
- 2. 6-FAM Fluorescent Dye Internal Oligonucleotide Labeling [biosyn.com]
- 3. 6-FAM (6-Carboxyfluorescein), single isomer 100 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. empbiotech.com [empbiotech.com]
- 6. 6-FAM [6-Carboxyfluorescein] *CAS 3301-79-9* | AAT Bioquest [aatbio.com]
- 7. 6-Carboxyfluorescein ; 6-FAM CAS-no-3301-79-9 - Career Henan Chemical Co. [coreychem.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
A Quantitative Showdown: 6-FAM versus Cy3 for Oligonucleotide Labeling
For researchers, scientists, and drug development professionals, the selection of a fluorescent label for oligonucleotides is a critical decision that directly impacts experimental success. Among the plethora of available dyes, 6-carboxyfluorescein (B556484) (6-FAM) and Cyanine3 (Cy3) remain two of the most prevalent choices. This guide provides an objective, data-driven comparison of their performance for oligonucleotide labeling, complete with experimental protocols to empower your selection process.
At a Glance: Key Performance Metrics
A summary of the core photophysical properties of 6-FAM and Cy3 is essential for a preliminary assessment. These values, compiled from various sources, highlight the fundamental differences between the two fluorophores.
| Property | 6-FAM | Cy3 |
| Excitation Maximum (λex) | ~495 nm[1][2] | ~550 nm[3] |
| Emission Maximum (λem) | ~520 nm[1][2] | ~570 nm[4] |
| Molar Extinction Coefficient (ε at λex) | ~75,000 M⁻¹cm⁻¹[1] | ~150,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.9[1] | ~0.15[1][5] |
| Fluorescence Lifetime (τ) | ~4.0 ns[6] | ~0.3 ns[6] |
| Molecular Weight | ~538 g/mol (for 5' modification)[2] | Varies with derivative |
| pH Sensitivity | Fluorescence decreases below pH 7.5[7][8][9] | Relatively pH insensitive in typical biological buffers |
| Photostability | Moderate | Generally higher than 6-FAM[4] |
Delving Deeper: A Quantitative Comparison
The intrinsic brightness of a fluorophore is a crucial parameter, calculated as the product of its molar extinction coefficient and quantum yield. While 6-FAM boasts a significantly higher quantum yield, Cy3's greater molar extinction coefficient results in a brighter conjugate, a key advantage in many applications.
The photostability of the dye is another critical consideration. Cy3 is generally considered to be more photostable than 6-FAM, meaning it can withstand longer exposure to excitation light before photobleaching, which is advantageous for imaging applications.[4] However, it's important to note that the local environment, including the oligonucleotide sequence, can influence the photostability of both dyes.[10]
The fluorescence of 6-FAM is known to be sensitive to pH, with a decrease in fluorescence in acidic conditions.[7][8][9] This can be a limiting factor in experiments where the pH may vary. Cy3, on the other hand, exhibits more stable fluorescence across a broader pH range.
Experimental Protocols for Quantitative Comparison
To enable a direct and quantitative comparison of 6-FAM and Cy3 labeled oligonucleotides in your own laboratory, detailed experimental protocols are provided below.
I. Oligonucleotide Labeling
This protocol outlines the general steps for labeling an amine-modified oligonucleotide with an NHS-ester functionalized fluorescent dye.
Materials:
-
Amine-modified oligonucleotide
-
6-FAM, NHS ester or Cy3, NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Purification system (e.g., HPLC with a C18 column)
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-10 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the 6-FAM or Cy3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the activated dye solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide using reverse-phase HPLC. Monitor the elution at 260 nm (oligonucleotide) and the absorbance maximum of the dye (495 nm for 6-FAM, 550 nm for Cy3).
-
Quantification: Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm. Calculate the labeling efficiency by measuring the absorbance at the dye's maximum absorbance wavelength.
II. Comparative Analysis of Labeled Oligonucleotides
This workflow details the steps to quantitatively compare the performance of the 6-FAM and Cy3 labeled oligonucleotides.
Materials:
-
Purified 6-FAM and Cy3 labeled oligonucleotides
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
Fluorescence microplate reader
-
Microscope with a suitable light source and filters (for photostability)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the 6-FAM and Cy3 labeled oligonucleotides in the assay buffer with identical molar concentrations.
-
Fluorescence Measurement:
-
Using a spectrofluorometer, measure the excitation and emission spectra of each labeled oligonucleotide to confirm their spectral properties.
-
Measure the fluorescence intensity of the serial dilutions at their respective optimal excitation and emission wavelengths using a fluorescence microplate reader.
-
-
Relative Brightness Calculation: Plot the fluorescence intensity versus concentration for both dyes. The slope of the linear portion of the curve is proportional to the brightness of the labeled oligonucleotide. Calculate the relative brightness of Cy3-labeled oligos compared to 6-FAM-labeled oligos.
-
Photostability Assay:
-
Place equimolar solutions of the labeled oligonucleotides on a microscope slide.
-
Continuously illuminate the samples with the appropriate excitation wavelength at a constant intensity.
-
Monitor the fluorescence intensity over time.
-
-
Photobleaching Rate Determination: Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photobleaching rate.
Conclusion: Making an Informed Decision
The choice between 6-FAM and Cy3 for oligonucleotide labeling is application-dependent.
-
Choose 6-FAM when:
-
High quantum yield is the primary concern.
-
Working with instrumentation optimized for the fluorescein (B123965) channel.
-
The experimental pH is consistently above 7.5.
-
-
Choose Cy3 when:
-
High molar extinction coefficient and overall brightness are critical.
-
Enhanced photostability is required for imaging or long-duration experiments.
-
The experimental conditions involve a wider pH range.
-
By understanding the quantitative differences and employing standardized comparative protocols, researchers can confidently select the optimal fluorophore to achieve robust and reproducible results in their oligonucleotide-based assays.
References
- 1. glenresearch.com [glenresearch.com]
- 2. metabion.com [metabion.com]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 5. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. Fluorescent Dyes - Select The Best Label For Your Assay! [eurofinsgenomics.co.in]
- 8. idtdna.com [idtdna.com]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 6-Carboxyfluorescein
The proper disposal of 6-Carboxyfluorescein (6-FAM), a common fluorescent dye, is critical for ensuring laboratory safety and environmental protection. While its hazards have not been thoroughly investigated, it is classified as an irritant and requires careful handling.[1][2][3] Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before handling 6-Carboxyfluorescein, consult the product-specific Safety Data Sheet (SDS). Always use appropriate Personal Protective Equipment (PPE) to minimize exposure.[4]
| Safety Parameter | Information | Primary Sources |
| Hazard Classification | Skin Irritation (Category 2), Eye Irritation (Category 2/2A), Specific Target Organ Toxicity - Single Exposure (Category 3).[2][3][5] | Safety Data Sheets |
| Primary Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact.[6] | Safety Data Sheets |
| Recommended PPE | Safety glasses or eyeshields, chemical-resistant gloves, lab coat.[4][7] A dust mask (Type N95) is recommended when handling the powder form.[7] | Safety Data Sheets |
| Storage Requirements | Keep container tightly closed. Store in a cool, dry, well-ventilated area away from incompatible materials and protected from light.[1][2][8] | Safety Data Sheets |
Step-by-Step Disposal Protocol
Disposal of 6-Carboxyfluorescein waste must comply with all federal, state, and local environmental regulations.[1][9] The responsibility for proper waste identification and disposal lies with the waste generator.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][2][4][10]
Waste Identification and Segregation
-
Identify: Treat all 6-Carboxyfluorescein waste, including stock solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, as chemical waste.
-
Segregate: Keep 6-Carboxyfluorescein waste separate from other chemical waste streams to prevent incompatible mixtures.[4] Maintain separate containers for solid and liquid waste.[4]
Containerization
-
Select Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[4][11]
-
Condition: Ensure the container is in good condition, free from cracks or leaks.[11]
-
Closure: Keep the waste container closed at all times, except when adding waste.[4][11]
Labeling
-
Clear Identification: Clearly label the waste container with the words "Hazardous Waste" (if required by your institution) and the full chemical name: "6-Carboxyfluorescein Waste".[4][11] Avoid using abbreviations.[11]
-
List Contents: If it is a mixed waste, indicate all components and their approximate percentages.[4]
Storage Pending Disposal
-
Designated Area: Store the labeled waste container in a designated and clearly marked satellite accumulation area.[4]
-
Secondary Containment: Ensure the storage area has secondary containment to capture any potential leaks.[4]
-
Segregation: Store the waste away from incompatible materials.[11]
Final Disposal
-
Professional Collection: Arrange for the collection of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4][10]
Emergency and Spill Procedures
In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.
-
Personal Protection: Wear the appropriate PPE, including gloves, safety glasses, and a lab coat, before cleaning up a spill.[5]
-
Dry Spills: For powder spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][5][9]
-
Wet Spills: For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).[4] Collect the absorbed material and place it into a labeled container for disposal.[4]
-
Ventilation: Ensure the area is well-ventilated.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of 6-Carboxyfluorescein waste.
Caption: Disposal workflow for 6-Carboxyfluorescein waste.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. peptide.com [peptide.com]
- 3. 6-Carboxyfluorescein | C21H12O7 | CID 76806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. eurogentec.com [eurogentec.com]
- 6. benchchem.com [benchchem.com]
- 7. 6-Carboxyfluorescein 97 HPLC 3301-79-9 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling 6-Carboxyfluorescein
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Carboxyfluorescein (6-FAM). The following procedural guidance outlines the necessary personal protective equipment (PPE), step-by-step operational instructions, and a comprehensive disposal plan to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to 6-Carboxyfluorescein. The required PPE for various stages of handling is summarized below.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety glasses with side shields or safety goggles. A face shield is recommended for larger quantities.[1] | Chemical-resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | Use in a well-ventilated area or fume hood. A dust mask (e.g., N95) may be used to prevent inhalation of fine particles.[1][3] |
| Dissolving & Pipetting | Safety glasses with side shields or safety goggles.[1] | Chemical-resistant gloves (e.g., Nitrile).[2] | Laboratory coat.[1] | Work in a well-ventilated area or fume hood.[1] |
| Reaction & Conjugation | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Work in a well-ventilated area or fume hood. |
| Waste Disposal | Safety glasses with side shields or safety goggles. | Chemical-resistant gloves (e.g., Nitrile). | Laboratory coat. | Not generally required if handling closed containers. |
Hazard Identification and First Aid
6-Carboxyfluorescein is considered a hazardous chemical.[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]
First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] If irritation persists, seek medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[6] If skin irritation persists, call a physician.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person.[7]
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[6]
-
Conduct all weighing and initial handling of the powdered 6-Carboxyfluorescein in a well-ventilated area or a chemical fume hood to avoid dust formation.[1][8]
-
Use a clean spatula and weighing paper to measure the desired amount of the compound.
2. Dissolution:
-
6-Carboxyfluorescein is soluble in solvents such as DMF, DMSO, and ethanol.[9]
-
Slowly add the solvent to the solid to prevent splashing.
-
If using a volatile solvent, perform this step in a chemical fume hood.
3. Use in Experiments:
-
Keep containers with 6-Carboxyfluorescein tightly sealed when not in use.[10]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the laboratory.
4. Storage:
-
Store 6-Carboxyfluorescein in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]
-
Protect the material from long-term exposure to light.[10][11]
Disposal Plan
Proper disposal of 6-Carboxyfluorescein and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste contaminated with 6-Carboxyfluorescein, including used gloves, weighing paper, pipette tips, and excess solutions, must be collected in a designated and clearly labeled hazardous waste container.[2]
2. Waste Segregation:
-
Solid Waste: Place contaminated solid items (e.g., gloves, weighing paper) in a sealed, puncture-resistant container labeled as hazardous chemical waste.[2]
-
Liquid Waste: Collect unused or waste solutions of 6-Carboxyfluorescein in a sealed, leak-proof container. Do not mix with other incompatible waste streams.
3. Disposal Compliance:
-
All waste must be disposed of in accordance with local, state, and federal regulations.[5][10]
-
Do not pour 6-Carboxyfluorescein solutions down the drain.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Caption: Workflow for Safely Handling 6-Carboxyfluorescein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 6-Carboxyfluorescein 97 HPLC 3301-79-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. eurogentec.com [eurogentec.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. peptide.com [peptide.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. caymanchem.com [caymanchem.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
